3-Hydroxypentadecane-4-one
Description
Properties
Molecular Formula |
C15H30O2 |
|---|---|
Molecular Weight |
242.40 g/mol |
IUPAC Name |
3-hydroxypentadecan-4-one |
InChI |
InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-13-15(17)14(16)4-2/h14,16H,3-13H2,1-2H3 |
InChI Key |
BQRGHMCHOJLOLX-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LAI-1; LAI 1; LAI1; Legionella autoinducer-1; Legionella autoinducer 1; |
Origin of Product |
United States |
Foundational & Exploratory
The Role of 3-Hydroxypentadecane-4-one in Legionella pneumophila: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 3-Hydroxypentadecane-4-one (LAI-1) and the Lqs System
The core components of the Lqs system are:
-
LqsR: The cognate response regulator that, upon phosphorylation, modulates the expression of downstream target genes.[1][7]
Quantitative Data on the Activity of this compound (LAI-1)
| Concentration of LAI-1 | Inhibition of LqsS Autophosphorylation | Inhibition of LqsT Autophosphorylation | Reference |
| 1 µM | Significant inhibition | Significant inhibition | [7] |
| 10 µM | Stronger inhibition | Stronger inhibition | [7] |
Data derived from in vitro phosphorylation assays using [γ-32P]-ATP.
| Gene/RNA | Function | Regulation by LAI-1 | Fold Change | Reference |
| rsmY | Small non-coding RNA | Positive | Not specified | [7] |
| rsmZ | Small non-coding RNA | Positive | Not specified | [7] |
| crsA | RNA-binding global regulator | Negative | Not specified | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of this compound in L. pneumophila.
Quantification of LAI-1
Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Grow L. pneumophila cultures to the desired cell density in AYE broth.
-
Centrifuge the culture to pellet the cells.
-
Collect the supernatant and filter-sterilize it through a 0.22 µm filter.
-
Extract the supernatant with an equal volume of ethyl acetate (B1210297).
-
Evaporate the ethyl acetate phase to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS analysis.
-
-
LC-MS Analysis:
-
Employ a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Use a C18 reverse-phase column for separation.
-
Develop a gradient elution method using water and acetonitrile, both containing 0.1% formic acid.
-
In Vitro Phosphorylation Assay of LqsS/LqsT
-
Protein Purification:
-
Express and purify recombinant LqsS and LqsT proteins (e.g., with a His-tag) from E. coli.
-
-
Phosphorylation Reaction:
-
Initiate the phosphorylation reaction by adding [γ-32P]-ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize and quantify the radiolabeled (phosphorylated) protein bands using a phosphorimager.[7]
-
Transcriptome Analysis (Microarray or RNA-Seq)
-
Bacterial Culture and Treatment:
-
Grow L. pneumophila cultures to a specific growth phase (e.g., exponential phase).
-
Incubate the cultures for a defined period to allow for transcriptional changes.
-
-
RNA Extraction:
-
Harvest the bacterial cells by centrifugation.
-
Lyse the cells and extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove contaminating genomic DNA.
-
-
cDNA Synthesis and Labeling (for Microarray):
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Label the cDNA with fluorescent dyes (e.g., Cy3 and Cy5) for the control and treated samples, respectively.
-
-
Library Preparation (for RNA-Seq):
-
Deplete ribosomal RNA from the total RNA.
-
Fragment the remaining RNA and synthesize a cDNA library compatible with the sequencing platform.
-
-
Hybridization and Sequencing:
-
For microarrays, hybridize the labeled cDNA to a microarray chip containing probes for all L. pneumophila genes.
-
For RNA-Seq, sequence the prepared cDNA library on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Scan the microarray and quantify the fluorescence intensity for each spot.
-
For RNA-Seq, align the sequence reads to the L. pneumophila reference genome and count the number of reads per gene.
-
Signaling Pathways and Experimental Workflows
The Lqs Signaling Pathway
Caption: The Lqs quorum sensing signaling pathway in Legionella pneumophila.
Experimental Workflow for Transcriptome Analysis
Conclusion
References
- 1. The α-hydroxyketone LAI-1 regulates motility, Lqs-dependent phosphorylation signalling and gene expression of Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 7tmantibodies.com [7tmantibodies.com]
- 4. Analysis of the transcriptome of Legionella pneumophila hfq mutant reveals a new mobile genetic element - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quorum sensing governs a transmissive Legionella subpopulation at the pathogen vacuole periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for determining protein translocation by the Legionella pneumophila Dot/Icm type IV secretion system [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Transcriptomic Adaptation of Legionella pneumophila to Transient Heat Shock [frontiersin.org]
The Role of 3-Hydroxypentadecane-4-one in Legionella pneumophila: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 3-Hydroxypentadecane-4-one (LAI-1) and the Lqs System
The core components of the Lqs system are:
-
LqsR: The cognate response regulator that, upon phosphorylation, modulates the expression of downstream target genes.[1][7]
Quantitative Data on the Activity of this compound (LAI-1)
| Concentration of LAI-1 | Inhibition of LqsS Autophosphorylation | Inhibition of LqsT Autophosphorylation | Reference |
| 1 µM | Significant inhibition | Significant inhibition | [7] |
| 10 µM | Stronger inhibition | Stronger inhibition | [7] |
Data derived from in vitro phosphorylation assays using [γ-32P]-ATP.
| Gene/RNA | Function | Regulation by LAI-1 | Fold Change | Reference |
| rsmY | Small non-coding RNA | Positive | Not specified | [7] |
| rsmZ | Small non-coding RNA | Positive | Not specified | [7] |
| crsA | RNA-binding global regulator | Negative | Not specified | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of this compound in L. pneumophila.
Quantification of LAI-1
Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Grow L. pneumophila cultures to the desired cell density in AYE broth.
-
Centrifuge the culture to pellet the cells.
-
Collect the supernatant and filter-sterilize it through a 0.22 µm filter.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Evaporate the ethyl acetate phase to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS analysis.
-
-
LC-MS Analysis:
-
Employ a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Use a C18 reverse-phase column for separation.
-
Develop a gradient elution method using water and acetonitrile, both containing 0.1% formic acid.
-
In Vitro Phosphorylation Assay of LqsS/LqsT
-
Protein Purification:
-
Express and purify recombinant LqsS and LqsT proteins (e.g., with a His-tag) from E. coli.
-
-
Phosphorylation Reaction:
-
Initiate the phosphorylation reaction by adding [γ-32P]-ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize and quantify the radiolabeled (phosphorylated) protein bands using a phosphorimager.[7]
-
Transcriptome Analysis (Microarray or RNA-Seq)
-
Bacterial Culture and Treatment:
-
Grow L. pneumophila cultures to a specific growth phase (e.g., exponential phase).
-
Incubate the cultures for a defined period to allow for transcriptional changes.
-
-
RNA Extraction:
-
Harvest the bacterial cells by centrifugation.
-
Lyse the cells and extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove contaminating genomic DNA.
-
-
cDNA Synthesis and Labeling (for Microarray):
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Label the cDNA with fluorescent dyes (e.g., Cy3 and Cy5) for the control and treated samples, respectively.
-
-
Library Preparation (for RNA-Seq):
-
Deplete ribosomal RNA from the total RNA.
-
Fragment the remaining RNA and synthesize a cDNA library compatible with the sequencing platform.
-
-
Hybridization and Sequencing:
-
For microarrays, hybridize the labeled cDNA to a microarray chip containing probes for all L. pneumophila genes.
-
For RNA-Seq, sequence the prepared cDNA library on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Scan the microarray and quantify the fluorescence intensity for each spot.
-
For RNA-Seq, align the sequence reads to the L. pneumophila reference genome and count the number of reads per gene.
-
Signaling Pathways and Experimental Workflows
The Lqs Signaling Pathway
Caption: The Lqs quorum sensing signaling pathway in Legionella pneumophila.
Experimental Workflow for Transcriptome Analysis
Conclusion
References
- 1. The α-hydroxyketone LAI-1 regulates motility, Lqs-dependent phosphorylation signalling and gene expression of Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 7tmantibodies.com [7tmantibodies.com]
- 4. Analysis of the transcriptome of Legionella pneumophila hfq mutant reveals a new mobile genetic element - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quorum sensing governs a transmissive Legionella subpopulation at the pathogen vacuole periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for determining protein translocation by the Legionella pneumophila Dot/Icm type IV secretion system [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Transcriptomic Adaptation of Legionella pneumophila to Transient Heat Shock [frontiersin.org]
The Role of 3-Hydroxypentadecane-4-one as a Quorum Sensing Molecule in Bacteria: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lqs Signaling Pathway: Production and Detection of LAI-1
Quantitative Data
| Parameter | Method | Organism/System | Observation | Reference(s) |
| LAI-1 Detection | Vibrio cholerae luminescence reporter strain | E. coli overexpressing lqsA | Luminescence triggered by LAI-1 in a concentration-dependent manner. | [6] |
| LAI-1 Identification | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | E. coli overexpressing lqsA | Identified as this compound. | [3][6] |
| LAI-1 Fragment Ions | Mass Spectrometry (MS) | Synthetic LAI-1 | Specific fragment ions at m/z 180.174, 222.221, and 420.232. | [6] |
| Legionella Quantification in Water Samples | Quantitative PCR (qPCR) | Hospital water sources | Percentage of Legionella presence varied with bacterial load: <10³ GU/L (40.47%), ~10³ to <10⁴ GU/L (4.76%), and ≥10⁴ GU/L (54.76%). | [10] |
| LqsS/LqsT Autophosphorylation | [γ-32P]-ATP Assay | Purified LqsS/LqsT | LAI-1 inhibits autophosphorylation in a dose-dependent manner. | [7] |
Experimental Protocols
Detection and Quantification of LAI-1
Functional Analysis of the Lqs System
-
Generation of Deletion Mutants: Creating knockout mutants for genes in the lqs cluster (e.g., ΔlqsA, ΔlqsS) is a fundamental approach to elucidate the function of each component. Phenotypic differences between the wild-type and mutant strains, such as altered virulence or biofilm formation, can be attributed to the deleted gene.[9]
Phenotypic Assays
Role in Biofilm Formation and Virulence
-
Biofilm Formation: L. pneumophila is known to persist in aquatic environments within biofilms, which provide protection from environmental stresses and antimicrobial agents.[11][12] The Lqs system has been implicated in the regulation of biofilm formation.[11] Interestingly, Legionella cells that originate from biofilms have been shown to be more virulent, highlighting the link between these two processes.[16]
Biochemical Characterization and Synthesis
Implications for Drug Development
The central role of the Lqs quorum sensing system in regulating the virulence of L. pneumophila makes it an attractive target for the development of novel anti-infective therapies. Strategies for targeting this system could include:
-
Interference with LqsR: Targeting the response regulator LqsR to prevent its phosphorylation or its binding to DNA would disrupt the final step in the signaling pathway.
By disrupting quorum sensing, it may be possible to attenuate the virulence of L. pneumophila, making it more susceptible to host immune clearance and conventional antibiotics. This "anti-virulence" approach offers a promising alternative to traditional bactericidal or bacteriostatic drugs, with the potential for a lower propensity for the development of resistance.
Conclusion
References
- 1. The Legionella Lqs-LvbR Regulatory Network Controls Temperature-Dependent Growth Onset and Bacterial Cell Density - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Legionella autoinducer synthase LqsA produces an alpha-hydroxyketone signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intra-Species and Inter-Kingdom Signaling of Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Legionella autoinducer LAI-1 is delivered by outer membrane vesicles to promote interbacterial and interkingdom signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The α-hydroxyketone LAI-1 regulates motility, Lqs-dependent phosphorylation signalling and gene expression of Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inter-kingdom signaling by the Legionella autoinducer LAI-1 involves the antimicrobial guanylate binding protein GBP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The autoinducer synthase LqsA and putative sensor kinase LqsS regulate phagocyte interactions, extracellular filaments and a genomic island of Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Risk assessment and quantitative measurement along with monitoring of Legionella in hospital water sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Factors Mediating Environmental Biofilm Formation by Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biofilms: The Stronghold of Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inter-kingdom Signaling by the Legionella Quorum Sensing Molecule LAI-1 Modulates Cell Migration through an IQGAP1-Cdc42-ARHGEF9-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. blog.hydrosense-legionella.com [blog.hydrosense-legionella.com]
The Role of 3-Hydroxypentadecane-4-one as a Quorum Sensing Molecule in Bacteria: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lqs Signaling Pathway: Production and Detection of LAI-1
Quantitative Data
| Parameter | Method | Organism/System | Observation | Reference(s) |
| LAI-1 Detection | Vibrio cholerae luminescence reporter strain | E. coli overexpressing lqsA | Luminescence triggered by LAI-1 in a concentration-dependent manner. | [6] |
| LAI-1 Identification | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | E. coli overexpressing lqsA | Identified as this compound. | [3][6] |
| LAI-1 Fragment Ions | Mass Spectrometry (MS) | Synthetic LAI-1 | Specific fragment ions at m/z 180.174, 222.221, and 420.232. | [6] |
| Legionella Quantification in Water Samples | Quantitative PCR (qPCR) | Hospital water sources | Percentage of Legionella presence varied with bacterial load: <10³ GU/L (40.47%), ~10³ to <10⁴ GU/L (4.76%), and ≥10⁴ GU/L (54.76%). | [10] |
| LqsS/LqsT Autophosphorylation | [γ-32P]-ATP Assay | Purified LqsS/LqsT | LAI-1 inhibits autophosphorylation in a dose-dependent manner. | [7] |
Experimental Protocols
Detection and Quantification of LAI-1
Functional Analysis of the Lqs System
-
Generation of Deletion Mutants: Creating knockout mutants for genes in the lqs cluster (e.g., ΔlqsA, ΔlqsS) is a fundamental approach to elucidate the function of each component. Phenotypic differences between the wild-type and mutant strains, such as altered virulence or biofilm formation, can be attributed to the deleted gene.[9]
Phenotypic Assays
Role in Biofilm Formation and Virulence
-
Biofilm Formation: L. pneumophila is known to persist in aquatic environments within biofilms, which provide protection from environmental stresses and antimicrobial agents.[11][12] The Lqs system has been implicated in the regulation of biofilm formation.[11] Interestingly, Legionella cells that originate from biofilms have been shown to be more virulent, highlighting the link between these two processes.[16]
Biochemical Characterization and Synthesis
Implications for Drug Development
The central role of the Lqs quorum sensing system in regulating the virulence of L. pneumophila makes it an attractive target for the development of novel anti-infective therapies. Strategies for targeting this system could include:
-
Interference with LqsR: Targeting the response regulator LqsR to prevent its phosphorylation or its binding to DNA would disrupt the final step in the signaling pathway.
By disrupting quorum sensing, it may be possible to attenuate the virulence of L. pneumophila, making it more susceptible to host immune clearance and conventional antibiotics. This "anti-virulence" approach offers a promising alternative to traditional bactericidal or bacteriostatic drugs, with the potential for a lower propensity for the development of resistance.
Conclusion
References
- 1. The Legionella Lqs-LvbR Regulatory Network Controls Temperature-Dependent Growth Onset and Bacterial Cell Density - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Legionella autoinducer synthase LqsA produces an alpha-hydroxyketone signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intra-Species and Inter-Kingdom Signaling of Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Legionella autoinducer LAI-1 is delivered by outer membrane vesicles to promote interbacterial and interkingdom signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The α-hydroxyketone LAI-1 regulates motility, Lqs-dependent phosphorylation signalling and gene expression of Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inter-kingdom signaling by the Legionella autoinducer LAI-1 involves the antimicrobial guanylate binding protein GBP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The autoinducer synthase LqsA and putative sensor kinase LqsS regulate phagocyte interactions, extracellular filaments and a genomic island of Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Risk assessment and quantitative measurement along with monitoring of Legionella in hospital water sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Factors Mediating Environmental Biofilm Formation by Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biofilms: The Stronghold of Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inter-kingdom Signaling by the Legionella Quorum Sensing Molecule LAI-1 Modulates Cell Migration through an IQGAP1-Cdc42-ARHGEF9-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. blog.hydrosense-legionella.com [blog.hydrosense-legionella.com]
(S)-3-Hydroxypentadecan-4-one: A Technical Guide to its Potential Natural Occurrence, Isolation, and Biological Significance
Disclaimer: As of the date of this document, (S)-3-hydroxypentadecan-4-one has not been definitively reported in the scientific literature as a naturally occurring compound. This technical guide, therefore, presents a hypothetical framework for its discovery and characterization based on the known biochemistry of structurally related molecules. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in exploring the potential existence and bioactivity of this and other long-chain β-hydroxy ketones.
Introduction
(S)-3-hydroxypentadecan-4-one is a C15 chiral β-hydroxy ketone. Its structure, featuring a long aliphatic chain and a polar head group with a hydroxyl and a carbonyl functional group, suggests potential biological activity. Long-chain aliphatic ketones and their derivatives are known to play diverse roles in nature, acting as pheromones in insects, components of plant cuticular waxes, and secondary metabolites in microorganisms. This guide outlines a plausible biosynthetic origin for (S)-3-hydroxypentadecan-4-one, provides generalized protocols for its isolation and identification, and speculates on its potential biological significance.
Hypothetical Natural Occurrence and Biosynthesis
While the definitive natural source of (S)-3-hydroxypentadecan-4-one is unknown, its structure suggests a biosynthetic origin rooted in fatty acid metabolism. Pentadecanoic acid (C15:0), a common odd-chain fatty acid, is a likely precursor.
Proposed Biosynthetic Pathway
A plausible route to (S)-3-hydroxypentadecan-4-one involves a modified β-oxidation of pentadecanoyl-CoA. The key steps would be:
-
Activation: Pentadecanoic acid is activated to pentadecanoyl-CoA.
-
Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons.
-
Hydration: Enoyl-CoA hydratase adds a hydroxyl group at the β-position, yielding (S)-3-hydroxypentadecanoyl-CoA. This step is crucial for establishing the (S)-stereochemistry.
-
Oxidation: A specific dehydrogenase could oxidize the hydroxyl group at C3 to a ketone. However, in standard β-oxidation, the next step is oxidation of the hydroxyl group to a ketone.
-
Thiolysis Inhibition/Alternative Termination: Instead of the typical thiolytic cleavage by a thiolase, the pathway could be terminated at the β-hydroxyacyl-CoA stage, followed by the release of the free acid and subsequent oxidation or decarboxylation to yield the final ketone.
Alternatively, a polyketide synthase (PKS) pathway could assemble the carbon chain from smaller precursors, incorporating the hydroxyl and ketone functionalities during the assembly process.
Hypothetical biosynthetic pathway of (S)-3-hydroxypentadecan-4-one.
Data Presentation: A Framework for Quantitative Analysis
Should (S)-3-hydroxypentadecan-4-one be discovered, a systematic quantification across various sources and conditions will be crucial. The following table provides a template for summarizing such quantitative data.
| Natural Source | Organ/Tissue/Cellular Fraction | Growth/Environmental Conditions | Concentration (µg/g dry weight) | Standard Deviation | Analytical Method |
| Hypothetical Plant sp. | Leaves | 25°C, 16h light/8h dark | e.g., 5.2 | e.g., ± 0.8 | GC-MS |
| Hypothetical Plant sp. | Roots | 25°C, 16h light/8h dark | e.g., 1.1 | e.g., ± 0.2 | GC-MS |
| Hypothetical Insect sp. | Pheromone Gland | Mating season | e.g., 15.7 | e.g., ± 2.3 | LC-MS/MS |
| Hypothetical Bacterium sp. | Supernatant | Stationary phase, 30°C | e.g., 0.5 | e.g., ± 0.1 | UPLC-MS |
Experimental Protocols
The following are generalized protocols for the extraction, isolation, and characterization of (S)-3-hydroxypentadecan-4-one from a hypothetical plant source.
Extraction
-
Sample Preparation: Collect and freeze-dry the plant material (e.g., leaves). Grind the dried material into a fine powder.
-
Solvent Extraction:
-
Perform a Soxhlet extraction of the powdered material with a non-polar solvent like hexane (B92381) to extract lipids and waxes.
-
Subsequently, extract the same material with a more polar solvent, such as ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v), to isolate moderately polar compounds.
-
-
Solvent Removal: Evaporate the solvents from both extracts under reduced pressure using a rotary evaporator to obtain the crude extracts.
Isolation and Purification
-
Column Chromatography:
-
Subject the crude ethyl acetate extract to column chromatography on silica (B1680970) gel.
-
Elute with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC), staining with a suitable reagent (e.g., permanganate (B83412) stain) to visualize the compounds.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Pool fractions containing the compound of interest (based on TLC) and further purify them using preparative HPLC with a C18 column.
-
Use a mobile phase gradient of water and acetonitrile (B52724) or methanol.
-
Monitor the eluent with a UV detector (if the compound has a chromophore) or an evaporative light scattering detector (ELSD).
-
Structure Elucidation and Stereochemical Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatize the purified compound (e.g., by silylation of the hydroxyl group) to increase its volatility.
-
Analyze by GC-MS to determine its molecular weight and fragmentation pattern.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the pure compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra to determine the complete chemical structure.
-
-
Chiral Chromatography:
-
To determine the enantiomeric composition, use a chiral GC or HPLC column.
-
Compare the retention time with that of a synthetically prepared racemic standard of 3-hydroxypentadecan-4-one.
-
A generalized experimental workflow for the isolation and identification.
Potential Biological Activity and Signaling
The amphipathic nature of (S)-3-hydroxypentadecan-4-one makes it a candidate for a signaling molecule, potentially interacting with cell membranes and specific receptors.
Hypothetical Signaling Pathway: Quorum Sensing in Bacteria
Many bacteria use N-acyl-homoserine lactones (AHLs) or other small molecules for quorum sensing (QS), a cell-density-dependent gene regulation system. Long-chain ketones and related molecules have also been implicated in microbial communication. (S)-3-hydroxypentadecan-4-one could potentially act as a QS signal.
Hypothetical quorum sensing signaling pathway.
In this model, a synthase enzyme produces low levels of (S)-3-hydroxypentadecan-4-one. As the bacterial population density increases, the extracellular concentration of the molecule rises, leading to its binding to a specific membrane receptor. This binding activates a transcription factor, which in turn induces the expression of target genes responsible for group behaviors and also upregulates the synthase for a positive feedback loop.
Conclusion
While the natural occurrence of (S)-3-hydroxypentadecan-4-one remains to be established, its chemical structure places it at the intersection of several important classes of natural products. This technical guide provides a roadmap for researchers to explore its potential existence, biosynthesis, and biological function. The discovery of this and other novel long-chain β-hydroxy ketones could open new avenues in chemical ecology, drug discovery, and biotechnology. Future research efforts should focus on targeted metabolomic screening of diverse natural sources, guided by the biosynthetic hypotheses presented herein.
(S)-3-Hydroxypentadecan-4-one: A Technical Guide to its Potential Natural Occurrence, Isolation, and Biological Significance
Disclaimer: As of the date of this document, (S)-3-hydroxypentadecan-4-one has not been definitively reported in the scientific literature as a naturally occurring compound. This technical guide, therefore, presents a hypothetical framework for its discovery and characterization based on the known biochemistry of structurally related molecules. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in exploring the potential existence and bioactivity of this and other long-chain β-hydroxy ketones.
Introduction
(S)-3-hydroxypentadecan-4-one is a C15 chiral β-hydroxy ketone. Its structure, featuring a long aliphatic chain and a polar head group with a hydroxyl and a carbonyl functional group, suggests potential biological activity. Long-chain aliphatic ketones and their derivatives are known to play diverse roles in nature, acting as pheromones in insects, components of plant cuticular waxes, and secondary metabolites in microorganisms. This guide outlines a plausible biosynthetic origin for (S)-3-hydroxypentadecan-4-one, provides generalized protocols for its isolation and identification, and speculates on its potential biological significance.
Hypothetical Natural Occurrence and Biosynthesis
While the definitive natural source of (S)-3-hydroxypentadecan-4-one is unknown, its structure suggests a biosynthetic origin rooted in fatty acid metabolism. Pentadecanoic acid (C15:0), a common odd-chain fatty acid, is a likely precursor.
Proposed Biosynthetic Pathway
A plausible route to (S)-3-hydroxypentadecan-4-one involves a modified β-oxidation of pentadecanoyl-CoA. The key steps would be:
-
Activation: Pentadecanoic acid is activated to pentadecanoyl-CoA.
-
Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons.
-
Hydration: Enoyl-CoA hydratase adds a hydroxyl group at the β-position, yielding (S)-3-hydroxypentadecanoyl-CoA. This step is crucial for establishing the (S)-stereochemistry.
-
Oxidation: A specific dehydrogenase could oxidize the hydroxyl group at C3 to a ketone. However, in standard β-oxidation, the next step is oxidation of the hydroxyl group to a ketone.
-
Thiolysis Inhibition/Alternative Termination: Instead of the typical thiolytic cleavage by a thiolase, the pathway could be terminated at the β-hydroxyacyl-CoA stage, followed by the release of the free acid and subsequent oxidation or decarboxylation to yield the final ketone.
Alternatively, a polyketide synthase (PKS) pathway could assemble the carbon chain from smaller precursors, incorporating the hydroxyl and ketone functionalities during the assembly process.
Hypothetical biosynthetic pathway of (S)-3-hydroxypentadecan-4-one.
Data Presentation: A Framework for Quantitative Analysis
Should (S)-3-hydroxypentadecan-4-one be discovered, a systematic quantification across various sources and conditions will be crucial. The following table provides a template for summarizing such quantitative data.
| Natural Source | Organ/Tissue/Cellular Fraction | Growth/Environmental Conditions | Concentration (µg/g dry weight) | Standard Deviation | Analytical Method |
| Hypothetical Plant sp. | Leaves | 25°C, 16h light/8h dark | e.g., 5.2 | e.g., ± 0.8 | GC-MS |
| Hypothetical Plant sp. | Roots | 25°C, 16h light/8h dark | e.g., 1.1 | e.g., ± 0.2 | GC-MS |
| Hypothetical Insect sp. | Pheromone Gland | Mating season | e.g., 15.7 | e.g., ± 2.3 | LC-MS/MS |
| Hypothetical Bacterium sp. | Supernatant | Stationary phase, 30°C | e.g., 0.5 | e.g., ± 0.1 | UPLC-MS |
Experimental Protocols
The following are generalized protocols for the extraction, isolation, and characterization of (S)-3-hydroxypentadecan-4-one from a hypothetical plant source.
Extraction
-
Sample Preparation: Collect and freeze-dry the plant material (e.g., leaves). Grind the dried material into a fine powder.
-
Solvent Extraction:
-
Perform a Soxhlet extraction of the powdered material with a non-polar solvent like hexane to extract lipids and waxes.
-
Subsequently, extract the same material with a more polar solvent, such as ethyl acetate or a mixture of chloroform and methanol (2:1, v/v), to isolate moderately polar compounds.
-
-
Solvent Removal: Evaporate the solvents from both extracts under reduced pressure using a rotary evaporator to obtain the crude extracts.
Isolation and Purification
-
Column Chromatography:
-
Subject the crude ethyl acetate extract to column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC), staining with a suitable reagent (e.g., permanganate stain) to visualize the compounds.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Pool fractions containing the compound of interest (based on TLC) and further purify them using preparative HPLC with a C18 column.
-
Use a mobile phase gradient of water and acetonitrile or methanol.
-
Monitor the eluent with a UV detector (if the compound has a chromophore) or an evaporative light scattering detector (ELSD).
-
Structure Elucidation and Stereochemical Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatize the purified compound (e.g., by silylation of the hydroxyl group) to increase its volatility.
-
Analyze by GC-MS to determine its molecular weight and fragmentation pattern.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the pure compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra to determine the complete chemical structure.
-
-
Chiral Chromatography:
-
To determine the enantiomeric composition, use a chiral GC or HPLC column.
-
Compare the retention time with that of a synthetically prepared racemic standard of 3-hydroxypentadecan-4-one.
-
A generalized experimental workflow for the isolation and identification.
Potential Biological Activity and Signaling
The amphipathic nature of (S)-3-hydroxypentadecan-4-one makes it a candidate for a signaling molecule, potentially interacting with cell membranes and specific receptors.
Hypothetical Signaling Pathway: Quorum Sensing in Bacteria
Many bacteria use N-acyl-homoserine lactones (AHLs) or other small molecules for quorum sensing (QS), a cell-density-dependent gene regulation system. Long-chain ketones and related molecules have also been implicated in microbial communication. (S)-3-hydroxypentadecan-4-one could potentially act as a QS signal.
Hypothetical quorum sensing signaling pathway.
In this model, a synthase enzyme produces low levels of (S)-3-hydroxypentadecan-4-one. As the bacterial population density increases, the extracellular concentration of the molecule rises, leading to its binding to a specific membrane receptor. This binding activates a transcription factor, which in turn induces the expression of target genes responsible for group behaviors and also upregulates the synthase for a positive feedback loop.
Conclusion
While the natural occurrence of (S)-3-hydroxypentadecan-4-one remains to be established, its chemical structure places it at the intersection of several important classes of natural products. This technical guide provides a roadmap for researchers to explore its potential existence, biosynthesis, and biological function. The discovery of this and other novel long-chain β-hydroxy ketones could open new avenues in chemical ecology, drug discovery, and biotechnology. Future research efforts should focus on targeted metabolomic screening of diverse natural sources, guided by the biosynthetic hypotheses presented herein.
The LqsA Enzyme: A Technical Guide to its Role in 3-Hydroxypentadecane-4-one Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The LqsA Enzyme and its Product
The Lqs Quorum Sensing Pathway
The Lqs quorum sensing system in L. pneumophila is comprised of three key components encoded by the lqs gene cluster:
-
LqsR: A cytoplasmic response regulator.
Caption: The Lqs quorum sensing pathway in Legionella pneumophila.
Quantitative Data
Table 1: Hypothetical Kinetic Parameters of LqsA
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| Substrate A | 50 | 100 | 0.5 | 1.0 x 104 |
| Substrate B | 200 | 80 | 0.4 | 2.0 x 103 |
Table 2: Hypothetical Substrate Specificity of LqsA
| Substrate Analog | Relative Activity (%) |
| Analog 1 | 85 |
| Analog 2 | 15 |
| Analog 3 | <5 |
Table 3: Hypothetical Production of this compound by L. pneumophila Strains
| Strain | This compound (µM) |
| Wild-Type | 10.5 ± 1.2 |
| ΔlqsA | <0.1 |
| lqsA overexpression | 55.2 ± 4.5 |
Experimental Protocols
Purification of His-tagged LqsA
This protocol describes the purification of N-terminally His-tagged LqsA from Escherichia coli.
Materials:
-
E. coli BL21(DE3) cells transformed with a pET-based expression vector containing the His-tagged lqsA gene.
-
Luria-Bertani (LB) broth supplemented with the appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1 mM DTT.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM DTT.
-
Ni-NTA agarose (B213101) resin.
-
Dialysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM DTT, 10% glycerol.
Procedure:
-
Inoculate 1 L of LB broth with a single colony of E. coli expressing His-LqsA and grow at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-20 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Add the clarified supernatant to a column containing 2 mL of pre-equilibrated Ni-NTA agarose resin and incubate with gentle rocking for 1 hour at 4°C.
-
Wash the resin with 50 mL of Wash Buffer.
-
Elute the His-LqsA protein with 10 mL of Elution Buffer, collecting 1 mL fractions.
-
Analyze the fractions by SDS-PAGE to identify those containing the purified protein.
-
Pool the fractions containing pure LqsA and dialyze against Dialysis Buffer overnight at 4°C.
-
Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.
-
Aliquot the purified protein and store at -80°C.
Caption: Workflow for the purification of His-tagged LqsA.
In Vitro LqsA Enzyme Activity Assay
This protocol describes a method to measure the activity of purified LqsA by detecting the production of this compound.
Materials:
-
Purified His-LqsA protein.
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.
-
Pyridoxal (B1214274) 5'-phosphate (PLP) solution (10 mM).
-
Substrate A (e.g., a suitable acyl-CoA) solution.
-
Substrate B (e.g., a suitable amino acid) solution.
-
Quenching Solution: 10% formic acid.
-
Ethyl acetate.
Procedure:
-
Prepare a reaction mixture containing Reaction Buffer, 100 µM PLP, and 1 µM purified His-LqsA.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding Substrate A and Substrate B to final concentrations of 100 µM each. The total reaction volume is 100 µL.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding 10 µL of Quenching Solution.
-
Extract the product by adding 200 µL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.
-
Carefully transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen.
-
Resuspend the dried extract in a suitable solvent (e.g., methanol) for analysis by LC-MS/MS.
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of this compound from in vitro reactions or bacterial culture supernatants.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
MS/MS Conditions (Example, Positive Ion Mode):
-
Ion Source: ESI.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): [M+H]+ for this compound.
-
Product Ions (m/z): Specific fragment ions of this compound.
-
Collision Energy: Optimized for the specific precursor-product ion transitions.
Procedure:
-
Prepare a standard curve of authentic this compound in the same solvent as the resuspended extracts.
-
Inject the prepared standards and samples onto the LC-MS/MS system.
-
Acquire data in MRM mode.
-
Integrate the peak areas for the specific MRM transitions of this compound.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.
Caption: General workflow for LC-MS/MS quantification.
Conclusion
The LqsA enzyme is a key player in the regulation of virulence in Legionella pneumophila through the production of the quorum sensing signal molecule this compound. Understanding the biochemical properties of LqsA and its role in the Lqs signaling pathway is crucial for the development of novel anti-virulence strategies to combat Legionella infections. The experimental protocols detailed in this guide provide a framework for the purification, characterization, and quantification of LqsA and its product, enabling further research into this important drug target. Future studies focusing on the detailed kinetic analysis and substrate specificity of LqsA will be invaluable for the rational design of specific inhibitors.
The LqsA Enzyme: A Technical Guide to its Role in 3-Hydroxypentadecane-4-one Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The LqsA Enzyme and its Product
The Lqs Quorum Sensing Pathway
The Lqs quorum sensing system in L. pneumophila is comprised of three key components encoded by the lqs gene cluster:
-
LqsR: A cytoplasmic response regulator.
Caption: The Lqs quorum sensing pathway in Legionella pneumophila.
Quantitative Data
Table 1: Hypothetical Kinetic Parameters of LqsA
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| Substrate A | 50 | 100 | 0.5 | 1.0 x 104 |
| Substrate B | 200 | 80 | 0.4 | 2.0 x 103 |
Table 2: Hypothetical Substrate Specificity of LqsA
| Substrate Analog | Relative Activity (%) |
| Analog 1 | 85 |
| Analog 2 | 15 |
| Analog 3 | <5 |
Table 3: Hypothetical Production of this compound by L. pneumophila Strains
| Strain | This compound (µM) |
| Wild-Type | 10.5 ± 1.2 |
| ΔlqsA | <0.1 |
| lqsA overexpression | 55.2 ± 4.5 |
Experimental Protocols
Purification of His-tagged LqsA
This protocol describes the purification of N-terminally His-tagged LqsA from Escherichia coli.
Materials:
-
E. coli BL21(DE3) cells transformed with a pET-based expression vector containing the His-tagged lqsA gene.
-
Luria-Bertani (LB) broth supplemented with the appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1 mM DTT.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM DTT.
-
Ni-NTA agarose resin.
-
Dialysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM DTT, 10% glycerol.
Procedure:
-
Inoculate 1 L of LB broth with a single colony of E. coli expressing His-LqsA and grow at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-20 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Add the clarified supernatant to a column containing 2 mL of pre-equilibrated Ni-NTA agarose resin and incubate with gentle rocking for 1 hour at 4°C.
-
Wash the resin with 50 mL of Wash Buffer.
-
Elute the His-LqsA protein with 10 mL of Elution Buffer, collecting 1 mL fractions.
-
Analyze the fractions by SDS-PAGE to identify those containing the purified protein.
-
Pool the fractions containing pure LqsA and dialyze against Dialysis Buffer overnight at 4°C.
-
Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.
-
Aliquot the purified protein and store at -80°C.
Caption: Workflow for the purification of His-tagged LqsA.
In Vitro LqsA Enzyme Activity Assay
This protocol describes a method to measure the activity of purified LqsA by detecting the production of this compound.
Materials:
-
Purified His-LqsA protein.
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.
-
Pyridoxal 5'-phosphate (PLP) solution (10 mM).
-
Substrate A (e.g., a suitable acyl-CoA) solution.
-
Substrate B (e.g., a suitable amino acid) solution.
-
Quenching Solution: 10% formic acid.
-
Ethyl acetate.
Procedure:
-
Prepare a reaction mixture containing Reaction Buffer, 100 µM PLP, and 1 µM purified His-LqsA.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding Substrate A and Substrate B to final concentrations of 100 µM each. The total reaction volume is 100 µL.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding 10 µL of Quenching Solution.
-
Extract the product by adding 200 µL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.
-
Carefully transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen.
-
Resuspend the dried extract in a suitable solvent (e.g., methanol) for analysis by LC-MS/MS.
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of this compound from in vitro reactions or bacterial culture supernatants.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
MS/MS Conditions (Example, Positive Ion Mode):
-
Ion Source: ESI.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): [M+H]+ for this compound.
-
Product Ions (m/z): Specific fragment ions of this compound.
-
Collision Energy: Optimized for the specific precursor-product ion transitions.
Procedure:
-
Prepare a standard curve of authentic this compound in the same solvent as the resuspended extracts.
-
Inject the prepared standards and samples onto the LC-MS/MS system.
-
Acquire data in MRM mode.
-
Integrate the peak areas for the specific MRM transitions of this compound.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.
Caption: General workflow for LC-MS/MS quantification.
Conclusion
The LqsA enzyme is a key player in the regulation of virulence in Legionella pneumophila through the production of the quorum sensing signal molecule this compound. Understanding the biochemical properties of LqsA and its role in the Lqs signaling pathway is crucial for the development of novel anti-virulence strategies to combat Legionella infections. The experimental protocols detailed in this guide provide a framework for the purification, characterization, and quantification of LqsA and its product, enabling further research into this important drug target. Future studies focusing on the detailed kinetic analysis and substrate specificity of LqsA will be invaluable for the rational design of specific inhibitors.
The Dual-Faceted Role of LqsS and LqsT Sensor Kinases in Detecting LAI-1: A Technical Guide
For Immediate Release
Core Signaling Pathway: The Lqs System
The Legionella quorum sensing (Lqs) system is a cell-to-cell communication network that allows L. pneumophila to coordinate gene expression in a population density-dependent manner. The key components of this system are:
-
LqsR: The cognate cytoplasmic response regulator that, upon phosphorylation by LqsS or LqsT, modulates the expression of target genes.
This system is crucial for regulating a variety of processes in L. pneumophila, including the switch between replicative and transmissive (virulent) phases, natural competence for DNA uptake, motility, and biofilm formation.[1][2]
Quantitative Analysis of LqsS and LqsT Function
Table 1: Summary of Phenotypic and Genotypic Consequences of lqsS and lqsT Deletion
| Feature | ΔlqsS Mutant | ΔlqsT Mutant | ΔlqsS-ΔlqsT Double Mutant |
| Salt Resistance | Not reported | Increased | Increased |
| Natural Competence | Not reported | Greatly enhanced | Greatly enhanced |
| Uptake by Phagocytes | Not reported | Impaired | Impaired |
| Intracellular Growth | Impaired | Impaired | Impaired |
| Extracellular Filaments | No production | Production observed | No production |
| Gene Regulation | Upregulation of a distinct set of genes | Downregulation of a distinct set of genes | Combined effect of both single mutants |
Data compiled from Kessler et al., 2013.[3]
Signaling Pathway Diagrams
Caption: Lqs Signaling Pathway in Legionella pneumophila.
Caption: Antagonistic gene regulation by LqsS and LqsT.
Detailed Experimental Protocols
Recombinant Expression and Purification of LqsS and LqsT
Due to their nature as membrane-bound sensor kinases, the expression and purification of LqsS and LqsT for in vitro assays present significant challenges. A general approach, adapted from standard protocols for bacterial membrane proteins, is outlined below.
a. Expression Vector Construction: The full-length genes encoding LqsS and LqsT are cloned into an appropriate expression vector, such as a pET vector with an N-terminal or C-terminal polyhistidine (His6) tag to facilitate purification. The use of a solubilizing fusion partner, like Maltose Binding Protein (MBP), can improve expression and solubility.
b. Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase (OD600 ≈ 0.6-0.8) at 37°C, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 16-20°C) overnight to enhance proper protein folding.
c. Cell Lysis and Membrane Fractionation: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, protease inhibitors), and lysed by sonication or high-pressure homogenization. The cell lysate is then subjected to ultracentrifugation to pellet the cell membranes.
d. Solubilization of Membrane Proteins: The membrane pellet is resuspended in a solubilization buffer containing a mild detergent (e.g., 1% DDM, LDAO, or Triton X-100) to extract the membrane proteins. The mixture is incubated with gentle agitation for 1-2 hours at 4°C.
e. Affinity Chromatography: The solubilized fraction is clarified by ultracentrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed extensively to remove non-specifically bound proteins, and the His-tagged LqsS or LqsT is eluted with a buffer containing a high concentration of imidazole.
f. Detergent Exchange and Final Purification: For functional assays, the detergent used for solubilization may need to be exchanged for one more compatible with the assay. This can be achieved during affinity chromatography or by subsequent size-exclusion chromatography. Size-exclusion chromatography also serves as a final polishing step to remove aggregates and ensure a homogenous protein preparation.
In Vitro Autophosphorylation Assay
a. Reaction Setup: Purified LqsS or LqsT (in a suitable detergent-containing buffer) is incubated in a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).
b. Initiation of Reaction: The reaction is initiated by the addition of [γ-32P]ATP. To test the effect of LAI-1, parallel reactions are set up with and without the addition of synthetic LAI-1 at various concentrations.
c. Incubation and Termination: The reactions are incubated at room temperature or 30°C for a defined period (e.g., 10-60 minutes). The reaction is terminated by the addition of SDS-PAGE loading buffer.
d. Detection of Phosphorylation: The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled, autophosphorylated LqsS or LqsT. The intensity of the bands can be quantified to determine the extent of autophosphorylation.
Caption: In Vitro Autophosphorylation Assay Workflow.
Conclusion and Future Directions
References
- 1. The Legionella Lqs-LvbR Regulatory Network Controls Temperature-Dependent Growth Onset and Bacterial Cell Density - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in quantitative phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Legionella pneumophila orphan sensor kinase LqsT regulates competence and pathogen-host interactions as a component of the LAI-1 circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Faceted Role of LqsS and LqsT Sensor Kinases in Detecting LAI-1: A Technical Guide
For Immediate Release
Core Signaling Pathway: The Lqs System
The Legionella quorum sensing (Lqs) system is a cell-to-cell communication network that allows L. pneumophila to coordinate gene expression in a population density-dependent manner. The key components of this system are:
-
LqsR: The cognate cytoplasmic response regulator that, upon phosphorylation by LqsS or LqsT, modulates the expression of target genes.
This system is crucial for regulating a variety of processes in L. pneumophila, including the switch between replicative and transmissive (virulent) phases, natural competence for DNA uptake, motility, and biofilm formation.[1][2]
Quantitative Analysis of LqsS and LqsT Function
Table 1: Summary of Phenotypic and Genotypic Consequences of lqsS and lqsT Deletion
| Feature | ΔlqsS Mutant | ΔlqsT Mutant | ΔlqsS-ΔlqsT Double Mutant |
| Salt Resistance | Not reported | Increased | Increased |
| Natural Competence | Not reported | Greatly enhanced | Greatly enhanced |
| Uptake by Phagocytes | Not reported | Impaired | Impaired |
| Intracellular Growth | Impaired | Impaired | Impaired |
| Extracellular Filaments | No production | Production observed | No production |
| Gene Regulation | Upregulation of a distinct set of genes | Downregulation of a distinct set of genes | Combined effect of both single mutants |
Data compiled from Kessler et al., 2013.[3]
Signaling Pathway Diagrams
Caption: Lqs Signaling Pathway in Legionella pneumophila.
Caption: Antagonistic gene regulation by LqsS and LqsT.
Detailed Experimental Protocols
Recombinant Expression and Purification of LqsS and LqsT
Due to their nature as membrane-bound sensor kinases, the expression and purification of LqsS and LqsT for in vitro assays present significant challenges. A general approach, adapted from standard protocols for bacterial membrane proteins, is outlined below.
a. Expression Vector Construction: The full-length genes encoding LqsS and LqsT are cloned into an appropriate expression vector, such as a pET vector with an N-terminal or C-terminal polyhistidine (His6) tag to facilitate purification. The use of a solubilizing fusion partner, like Maltose Binding Protein (MBP), can improve expression and solubility.
b. Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase (OD600 ≈ 0.6-0.8) at 37°C, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 16-20°C) overnight to enhance proper protein folding.
c. Cell Lysis and Membrane Fractionation: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, protease inhibitors), and lysed by sonication or high-pressure homogenization. The cell lysate is then subjected to ultracentrifugation to pellet the cell membranes.
d. Solubilization of Membrane Proteins: The membrane pellet is resuspended in a solubilization buffer containing a mild detergent (e.g., 1% DDM, LDAO, or Triton X-100) to extract the membrane proteins. The mixture is incubated with gentle agitation for 1-2 hours at 4°C.
e. Affinity Chromatography: The solubilized fraction is clarified by ultracentrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed extensively to remove non-specifically bound proteins, and the His-tagged LqsS or LqsT is eluted with a buffer containing a high concentration of imidazole.
f. Detergent Exchange and Final Purification: For functional assays, the detergent used for solubilization may need to be exchanged for one more compatible with the assay. This can be achieved during affinity chromatography or by subsequent size-exclusion chromatography. Size-exclusion chromatography also serves as a final polishing step to remove aggregates and ensure a homogenous protein preparation.
In Vitro Autophosphorylation Assay
a. Reaction Setup: Purified LqsS or LqsT (in a suitable detergent-containing buffer) is incubated in a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).
b. Initiation of Reaction: The reaction is initiated by the addition of [γ-32P]ATP. To test the effect of LAI-1, parallel reactions are set up with and without the addition of synthetic LAI-1 at various concentrations.
c. Incubation and Termination: The reactions are incubated at room temperature or 30°C for a defined period (e.g., 10-60 minutes). The reaction is terminated by the addition of SDS-PAGE loading buffer.
d. Detection of Phosphorylation: The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled, autophosphorylated LqsS or LqsT. The intensity of the bands can be quantified to determine the extent of autophosphorylation.
Caption: In Vitro Autophosphorylation Assay Workflow.
Conclusion and Future Directions
References
- 1. The Legionella Lqs-LvbR Regulatory Network Controls Temperature-Dependent Growth Onset and Bacterial Cell Density - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in quantitative phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Legionella pneumophila orphan sensor kinase LqsT regulates competence and pathogen-host interactions as a component of the LAI-1 circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of the response regulator LqsR in LAI-1 signal transduction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Core Components of the LAI-1/LqsR Pathway
-
LqsR (Response Regulator): LqsR is the cognate response regulator for the Lqs system. It receives the signal from the activated sensor kinases, leading to its own activation and subsequent regulation of target gene expression.[1]
The LqsR Signal Transduction Cascade
-
LqsR Dimerization and Activation: Phosphorylation of LqsR at D108 induces its dimerization.[3] This conformational change activates its C-terminal output domain, which contains a DNA-binding motif. The structure of LqsR reveals a novel output domain with a fold similar to nucleotide-binding proteins, connected to the receiver domain by an extended α-helix.[3]
-
Transcriptional Regulation: The activated LqsR dimer binds to specific DNA sequences in the promoter regions of target genes, modulating their transcription. This regulation is extensive, affecting genes involved in virulence, motility, and the transition between life cycle phases.[1]
Functional Role of LqsR in L. pneumophila Physiology and Virulence
LqsR acts as a master pleiotropic regulator, integrating quorum sensing signals to control critical aspects of the bacterial life cycle and its interaction with host cells.
Regulation of the Biphasic Life Cycle
LqsR is a key element in the regulatory network that controls the switch from the replicative to the transmissive phase. Deletion of lqsR causes L. pneumophila to enter the replicative growth phase earlier than the wild-type strain.[1] This suggests that LqsR functions to delay replication and promote the transmissive, virulent state at high cell densities. This control is part of a larger regulatory network involving the stationary phase sigma factor RpoS and the two-component response regulator LetA, both of which positively regulate the expression of lqsR.[1]
Impact on Host-Pathogen Interactions
The role of LqsR is crucial for the successful infection of host cells. Strains lacking lqsR exhibit significant defects in several virulence-associated phenotypes:[1]
-
Phagocytosis: lqsR mutants are less efficiently phagocytosed by host cells, including amoebae (Acanthamoeba castellanii, Dictyostelium discoideum) and human macrophages.[1]
-
Intracellular Growth: The ability to replicate within host cells is impaired in the absence of LqsR.
-
LCV Formation: The formation of the specialized Legionella-containing vacuole (LCV), which is essential for intracellular survival, is defective in lqsR mutants.
-
Cytotoxicity: The ability to kill host cells is reduced in strains lacking LqsR.
Quantitative Data Analysis
The functional importance of LqsR is underscored by quantitative analysis of mutant phenotypes and global gene expression studies.
Table 1: Phenotypic Effects of lqsR Deletion in L. pneumophila
| Phenotype | Observation in ΔlqsR Mutant | Quantitative Effect | Reference |
|---|---|---|---|
| Growth Onset | Enters replicative phase earlier at 30°C. | Reduced lag phase compared to wild-type. | [4][5] |
| Cell Density | Reaches a higher final optical density at 45°C. | Increased OD600 at stationary phase. | [4][5] |
| Phagocytosis | Reduced uptake by host cells. | Significantly lower uptake by macrophages and amoebae. | [1] |
| Intracellular Growth | Impaired replication within host cells. | Reduced fold-increase in bacterial numbers over time. | [1] |
| Salt Resistance | More resistant to high salt concentrations. | Increased survival at high NaCl concentrations. |[1] |
Table 2: Representative Gene Categories Regulated by LqsR DNA microarray experiments have revealed that LqsR regulates a large number of genes, consistent with its role as a global regulator for the replicative-to-transmissive phase switch.[1] While the full dataset is not publicly itemized, the analysis showed differential regulation of genes involved in:
| Gene Category | Regulation by LqsR | Functional Implication | Reference |
| Virulence Factors | Positive | Upregulation of effectors and other virulence determinants. | [1] |
| Motility & Flagellar Genes | Positive | Promotion of motility in the transmissive phase. | [1][6] |
| Cell Division | Negative | Repression of replication-associated genes. | [1] |
| Transmissive Traits | Positive | Upregulation of genes associated with stress resistance and transmission. | [1] |
Key Experimental Methodologies
The function of LqsR has been elucidated through a combination of genetic, molecular, and biochemical experiments. Below are detailed protocols for key assays.
Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding
EMSA is used to demonstrate the direct binding of a purified protein to a specific DNA fragment. For LqsR, this assay would confirm its function as a DNA-binding transcription factor.
Protocol:
-
Probe Preparation:
-
Synthesize a 30-60 bp DNA oligonucleotide probe containing the putative LqsR binding site. (Note: The precise consensus binding sequence for LqsR has not yet been definitively published).
-
Label the probe with a non-radioactive tag (e.g., biotin (B1667282) or an infrared dye) or a radioactive isotope (e.g., ³²P) using a terminal transferase or kinase reaction.
-
Purify the labeled probe to remove unincorporated labels.
-
-
Protein Purification:
-
Overexpress and purify His-tagged or GST-tagged LqsR protein from E. coli.
-
In vitro phosphorylate the purified LqsR using a small molecule phosphodonor like acetyl phosphate (B84403) to generate the active, dimeric form (LqsR-P).
-
-
Binding Reaction:
-
In a final volume of 20 µL, combine:
-
10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT).
-
1 µg of a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
Increasing concentrations of purified, phosphorylated LqsR protein (e.g., 0-500 nM).
-
A fixed amount of labeled DNA probe (e.g., 10-50 fmol).
-
-
Incubate at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Load the samples onto a native (non-denaturing) 5-6% polyacrylamide gel.
-
Run the gel in a low ionic strength buffer (e.g., 0.5x TBE) at 4°C to keep the protein-DNA complexes intact.
-
-
Detection:
-
Transfer the DNA to a nylon membrane and detect using streptavidin-HRP (for biotin) or image directly (for infrared dyes or autoradiography film for ³²P). A "shift" in the mobility of the labeled probe in the presence of LqsR indicates a binding event.
-
In Vitro Phosphorylation Assay
This assay demonstrates the direct transfer of a phosphate group from a sensor kinase (LqsS/T) to the response regulator (LqsR).
Protocol:
-
Protein Purification:
-
Independently purify the cytoplasmic kinase domain of LqsS (or LqsT) and full-length LqsR, typically as tagged proteins from E. coli.
-
-
Kinase Reaction:
-
In a final volume of 25 µL, combine:
-
Phosphorylation Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂).
-
Purified LqsS kinase domain (e.g., 1-2 µM).
-
Purified LqsR protein (e.g., 10-20 µM).
-
100 µM ATP, spiked with [γ-³²P]ATP.
-
-
Initiate the reaction by adding the ATP mixture.
-
Incubate at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Quenching and Analysis:
-
Stop the reaction in each aliquot by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
-
Detection:
-
Dry the gel and expose it to a phosphor screen or autoradiography film.
-
A radioactive band appearing at the molecular weight of LqsR, with intensity increasing over time, indicates successful phosphorylation by LqsS. A control reaction without LqsS should show no LqsR phosphorylation.
-
LqsR as a Potential Therapeutic Target
Conclusion
References
- 1. The Legionella pneumophila response regulator LqsR promotes host cell interactions as an element of the virulence regulatory network controlled by RpoS and LetA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic Contribution of the Legionella pneumophila lqs Genes to Pathogen-Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structure of the Legionella response regulator LqsR reveals amino acids critical for phosphorylation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Legionella Lqs-LvbR Regulatory Network Controls Temperature-Dependent Growth Onset and Bacterial Cell Density - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Legionella Lqs-LvbR Regulatory Network Controls Temperature-Dependent Growth Onset and Bacterial Cell Density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Control of Flagellar Gene Regulation in Legionella pneumophila and Its Relation to Growth Phase - PMC [pmc.ncbi.nlm.nih.gov]
Role of the response regulator LqsR in LAI-1 signal transduction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Core Components of the LAI-1/LqsR Pathway
-
LqsR (Response Regulator): LqsR is the cognate response regulator for the Lqs system. It receives the signal from the activated sensor kinases, leading to its own activation and subsequent regulation of target gene expression.[1]
The LqsR Signal Transduction Cascade
-
LqsR Dimerization and Activation: Phosphorylation of LqsR at D108 induces its dimerization.[3] This conformational change activates its C-terminal output domain, which contains a DNA-binding motif. The structure of LqsR reveals a novel output domain with a fold similar to nucleotide-binding proteins, connected to the receiver domain by an extended α-helix.[3]
-
Transcriptional Regulation: The activated LqsR dimer binds to specific DNA sequences in the promoter regions of target genes, modulating their transcription. This regulation is extensive, affecting genes involved in virulence, motility, and the transition between life cycle phases.[1]
Functional Role of LqsR in L. pneumophila Physiology and Virulence
LqsR acts as a master pleiotropic regulator, integrating quorum sensing signals to control critical aspects of the bacterial life cycle and its interaction with host cells.
Regulation of the Biphasic Life Cycle
LqsR is a key element in the regulatory network that controls the switch from the replicative to the transmissive phase. Deletion of lqsR causes L. pneumophila to enter the replicative growth phase earlier than the wild-type strain.[1] This suggests that LqsR functions to delay replication and promote the transmissive, virulent state at high cell densities. This control is part of a larger regulatory network involving the stationary phase sigma factor RpoS and the two-component response regulator LetA, both of which positively regulate the expression of lqsR.[1]
Impact on Host-Pathogen Interactions
The role of LqsR is crucial for the successful infection of host cells. Strains lacking lqsR exhibit significant defects in several virulence-associated phenotypes:[1]
-
Phagocytosis: lqsR mutants are less efficiently phagocytosed by host cells, including amoebae (Acanthamoeba castellanii, Dictyostelium discoideum) and human macrophages.[1]
-
Intracellular Growth: The ability to replicate within host cells is impaired in the absence of LqsR.
-
LCV Formation: The formation of the specialized Legionella-containing vacuole (LCV), which is essential for intracellular survival, is defective in lqsR mutants.
-
Cytotoxicity: The ability to kill host cells is reduced in strains lacking LqsR.
Quantitative Data Analysis
The functional importance of LqsR is underscored by quantitative analysis of mutant phenotypes and global gene expression studies.
Table 1: Phenotypic Effects of lqsR Deletion in L. pneumophila
| Phenotype | Observation in ΔlqsR Mutant | Quantitative Effect | Reference |
|---|---|---|---|
| Growth Onset | Enters replicative phase earlier at 30°C. | Reduced lag phase compared to wild-type. | [4][5] |
| Cell Density | Reaches a higher final optical density at 45°C. | Increased OD600 at stationary phase. | [4][5] |
| Phagocytosis | Reduced uptake by host cells. | Significantly lower uptake by macrophages and amoebae. | [1] |
| Intracellular Growth | Impaired replication within host cells. | Reduced fold-increase in bacterial numbers over time. | [1] |
| Salt Resistance | More resistant to high salt concentrations. | Increased survival at high NaCl concentrations. |[1] |
Table 2: Representative Gene Categories Regulated by LqsR DNA microarray experiments have revealed that LqsR regulates a large number of genes, consistent with its role as a global regulator for the replicative-to-transmissive phase switch.[1] While the full dataset is not publicly itemized, the analysis showed differential regulation of genes involved in:
| Gene Category | Regulation by LqsR | Functional Implication | Reference |
| Virulence Factors | Positive | Upregulation of effectors and other virulence determinants. | [1] |
| Motility & Flagellar Genes | Positive | Promotion of motility in the transmissive phase. | [1][6] |
| Cell Division | Negative | Repression of replication-associated genes. | [1] |
| Transmissive Traits | Positive | Upregulation of genes associated with stress resistance and transmission. | [1] |
Key Experimental Methodologies
The function of LqsR has been elucidated through a combination of genetic, molecular, and biochemical experiments. Below are detailed protocols for key assays.
Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding
EMSA is used to demonstrate the direct binding of a purified protein to a specific DNA fragment. For LqsR, this assay would confirm its function as a DNA-binding transcription factor.
Protocol:
-
Probe Preparation:
-
Synthesize a 30-60 bp DNA oligonucleotide probe containing the putative LqsR binding site. (Note: The precise consensus binding sequence for LqsR has not yet been definitively published).
-
Label the probe with a non-radioactive tag (e.g., biotin or an infrared dye) or a radioactive isotope (e.g., ³²P) using a terminal transferase or kinase reaction.
-
Purify the labeled probe to remove unincorporated labels.
-
-
Protein Purification:
-
Overexpress and purify His-tagged or GST-tagged LqsR protein from E. coli.
-
In vitro phosphorylate the purified LqsR using a small molecule phosphodonor like acetyl phosphate to generate the active, dimeric form (LqsR-P).
-
-
Binding Reaction:
-
In a final volume of 20 µL, combine:
-
10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT).
-
1 µg of a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
Increasing concentrations of purified, phosphorylated LqsR protein (e.g., 0-500 nM).
-
A fixed amount of labeled DNA probe (e.g., 10-50 fmol).
-
-
Incubate at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Load the samples onto a native (non-denaturing) 5-6% polyacrylamide gel.
-
Run the gel in a low ionic strength buffer (e.g., 0.5x TBE) at 4°C to keep the protein-DNA complexes intact.
-
-
Detection:
-
Transfer the DNA to a nylon membrane and detect using streptavidin-HRP (for biotin) or image directly (for infrared dyes or autoradiography film for ³²P). A "shift" in the mobility of the labeled probe in the presence of LqsR indicates a binding event.
-
In Vitro Phosphorylation Assay
This assay demonstrates the direct transfer of a phosphate group from a sensor kinase (LqsS/T) to the response regulator (LqsR).
Protocol:
-
Protein Purification:
-
Independently purify the cytoplasmic kinase domain of LqsS (or LqsT) and full-length LqsR, typically as tagged proteins from E. coli.
-
-
Kinase Reaction:
-
In a final volume of 25 µL, combine:
-
Phosphorylation Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂).
-
Purified LqsS kinase domain (e.g., 1-2 µM).
-
Purified LqsR protein (e.g., 10-20 µM).
-
100 µM ATP, spiked with [γ-³²P]ATP.
-
-
Initiate the reaction by adding the ATP mixture.
-
Incubate at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Quenching and Analysis:
-
Stop the reaction in each aliquot by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
-
Detection:
-
Dry the gel and expose it to a phosphor screen or autoradiography film.
-
A radioactive band appearing at the molecular weight of LqsR, with intensity increasing over time, indicates successful phosphorylation by LqsS. A control reaction without LqsS should show no LqsR phosphorylation.
-
LqsR as a Potential Therapeutic Target
Conclusion
References
- 1. The Legionella pneumophila response regulator LqsR promotes host cell interactions as an element of the virulence regulatory network controlled by RpoS and LetA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic Contribution of the Legionella pneumophila lqs Genes to Pathogen-Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structure of the Legionella response regulator LqsR reveals amino acids critical for phosphorylation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Legionella Lqs-LvbR Regulatory Network Controls Temperature-Dependent Growth Onset and Bacterial Cell Density - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Legionella Lqs-LvbR Regulatory Network Controls Temperature-Dependent Growth Onset and Bacterial Cell Density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Control of Flagellar Gene Regulation in Legionella pneumophila and Its Relation to Growth Phase - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of 3-Hydroxypentadecane-4-one in Amoeba Hosts: A Review of Currently Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document aims to provide a comprehensive overview of the biological activity of 3-Hydroxypentadecane-4-one in amoeba hosts. However, a thorough review of publicly available scientific literature and databases has revealed a significant lack of specific data on this topic. As of the date of this publication, there are no published studies detailing the effects, mechanisms of action, or experimental protocols related to this compound and its interaction with amoeboid organisms.
Introduction
Amoeboid protozoa, particularly those of the genus Acanthamoeba, are of significant medical and environmental concern. They are known to cause severe human infections, including granulomatous amoebic encephalitis (GAE) and Acanthamoeba keratitis (AK), a painful and sight-threatening infection of the cornea. The resilient nature of Acanthamoeba cysts poses a considerable challenge to effective treatment, necessitating the search for novel and more effective therapeutic agents.
This guide was intended to focus on the biological activity of a specific compound, this compound, within the context of amoeba hosts. The objective was to collate and present quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions. However, the absence of specific research on this compound in relation to amoeba has made it impossible to fulfill these original objectives.
Current Landscape of Anti-Amoebic Compound Research
While information on this compound is not available, research into other chemical entities has provided valuable insights into potential therapeutic strategies against pathogenic amoebae. Studies have identified several classes of compounds with demonstrated anti-amoebic properties. These include:
-
DNA Minor Groove Binders (MGBs): Certain S-MGBs have shown efficacy in reducing amoeba-mediated cytotoxicity.
-
Eugenol Derivatives: These compounds have exhibited cytotoxic effects against Acanthamoeba trophozoites.
-
Piperidine and Urea Imidazole Derivatives: These have been identified as having amoebicidal activity, inducing apoptosis-like cell death through mitochondrial damage mediated by reactive oxygen species (ROS).
These findings highlight diverse mechanisms of action that can be exploited in the development of new anti-amoebic drugs.
Hypothetical Experimental Workflow for Assessing Novel Compounds
In the absence of specific data for this compound, this section outlines a generalized experimental workflow that could be employed to assess the biological activity of any novel compound against amoeba hosts. This workflow is based on established protocols in the field of anti-parasitic drug discovery.
Caption: Generalized workflow for evaluating a novel anti-amoebic compound.
Potential Signaling Pathways for Investigation
Based on the mechanisms of action of other known anti-amoebic compounds, a hypothetical signaling pathway for a compound like this compound could involve the induction of apoptosis. The following diagram illustrates a simplified, speculative pathway leading to programmed cell death in an amoeba.
Caption: A speculative signaling pathway for induced apoptosis in amoeba.
Conclusion and Future Directions
The development of effective treatments for infections caused by amoeba remains a critical area of research. While the biological activity of this compound in amoeba hosts is currently uncharacterized, the established methodologies and known mechanisms of action for other compounds provide a clear roadmap for future investigations.
It is recommended that future research endeavors focus on:
-
In vitro screening: Initial cytotoxicity assays to determine if this compound exhibits any anti-amoebic activity.
-
Mechanism of action studies: If activity is observed, subsequent experiments should aim to elucidate the molecular pathways involved.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogues of this compound to optimize potency and reduce potential toxicity.
The scientific community is encouraged to explore the potential of novel chemical scaffolds, including that of this compound, to address the unmet medical need for more effective anti-amoebic therapies. Further research in this area is essential to populate the knowledge base and accelerate the drug discovery process.
The Biological Activity of 3-Hydroxypentadecane-4-one in Amoeba Hosts: A Review of Currently Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document aims to provide a comprehensive overview of the biological activity of 3-Hydroxypentadecane-4-one in amoeba hosts. However, a thorough review of publicly available scientific literature and databases has revealed a significant lack of specific data on this topic. As of the date of this publication, there are no published studies detailing the effects, mechanisms of action, or experimental protocols related to this compound and its interaction with amoeboid organisms.
Introduction
Amoeboid protozoa, particularly those of the genus Acanthamoeba, are of significant medical and environmental concern. They are known to cause severe human infections, including granulomatous amoebic encephalitis (GAE) and Acanthamoeba keratitis (AK), a painful and sight-threatening infection of the cornea. The resilient nature of Acanthamoeba cysts poses a considerable challenge to effective treatment, necessitating the search for novel and more effective therapeutic agents.
This guide was intended to focus on the biological activity of a specific compound, this compound, within the context of amoeba hosts. The objective was to collate and present quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions. However, the absence of specific research on this compound in relation to amoeba has made it impossible to fulfill these original objectives.
Current Landscape of Anti-Amoebic Compound Research
While information on this compound is not available, research into other chemical entities has provided valuable insights into potential therapeutic strategies against pathogenic amoebae. Studies have identified several classes of compounds with demonstrated anti-amoebic properties. These include:
-
DNA Minor Groove Binders (MGBs): Certain S-MGBs have shown efficacy in reducing amoeba-mediated cytotoxicity.
-
Eugenol Derivatives: These compounds have exhibited cytotoxic effects against Acanthamoeba trophozoites.
-
Piperidine and Urea Imidazole Derivatives: These have been identified as having amoebicidal activity, inducing apoptosis-like cell death through mitochondrial damage mediated by reactive oxygen species (ROS).
These findings highlight diverse mechanisms of action that can be exploited in the development of new anti-amoebic drugs.
Hypothetical Experimental Workflow for Assessing Novel Compounds
In the absence of specific data for this compound, this section outlines a generalized experimental workflow that could be employed to assess the biological activity of any novel compound against amoeba hosts. This workflow is based on established protocols in the field of anti-parasitic drug discovery.
Caption: Generalized workflow for evaluating a novel anti-amoebic compound.
Potential Signaling Pathways for Investigation
Based on the mechanisms of action of other known anti-amoebic compounds, a hypothetical signaling pathway for a compound like this compound could involve the induction of apoptosis. The following diagram illustrates a simplified, speculative pathway leading to programmed cell death in an amoeba.
Caption: A speculative signaling pathway for induced apoptosis in amoeba.
Conclusion and Future Directions
The development of effective treatments for infections caused by amoeba remains a critical area of research. While the biological activity of this compound in amoeba hosts is currently uncharacterized, the established methodologies and known mechanisms of action for other compounds provide a clear roadmap for future investigations.
It is recommended that future research endeavors focus on:
-
In vitro screening: Initial cytotoxicity assays to determine if this compound exhibits any anti-amoebic activity.
-
Mechanism of action studies: If activity is observed, subsequent experiments should aim to elucidate the molecular pathways involved.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogues of this compound to optimize potency and reduce potential toxicity.
The scientific community is encouraged to explore the potential of novel chemical scaffolds, including that of this compound, to address the unmet medical need for more effective anti-amoebic therapies. Further research in this area is essential to populate the knowledge base and accelerate the drug discovery process.
The Evolutionary Significance of Alpha-Hydroxyketone Signaling in Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alpha-hydroxyketones (AHKs) represent a distinct class of signaling molecules employed by certain bacteria for cell-to-cell communication, a process known as quorum sensing. This technical guide provides a comprehensive overview of the evolutionary significance, biochemical pathways, and regulatory roles of AHK signaling. Primarily characterized in aquatic γ-proteobacteria, such as Vibrio cholerae and Legionella pneumophila, AHK signaling is crucial for orchestrating collective behaviors, including virulence, biofilm formation, and genetic competence. This document details the enzymatic synthesis of AHKs, their detection by specific sensor kinases, and the subsequent phosphorelay cascades that modulate gene expression. Furthermore, this guide presents detailed experimental protocols for the study of AHK signaling and collates key quantitative data to facilitate comparative analysis and inform future research and drug development endeavors.
Introduction: A Novel Class of Bacterial Autoinducers
Bacteria utilize a sophisticated chemical language to sense their population density and coordinate group behaviors. This process, termed quorum sensing (QS), relies on the production, release, and detection of small signaling molecules called autoinducers[1]. While several classes of autoinducers have been extensively studied, alpha-hydroxyketones (AHKs) have emerged as a more recently discovered family of QS signals[2].
AHKs are primarily associated with aquatic γ-proteobacteria[1]. The most well-characterized AHK signaling systems are the CqsA/CqsS system in Vibrio cholerae, the causative agent of cholera, and the LqsA/LqsS system in Legionella pneumophila, the pathogen responsible for Legionnaires' disease[2][3]. In these bacteria, AHK signaling plays a pivotal role in regulating a suite of physiological processes, including the expression of virulence factors, the formation of biofilms, and the uptake of foreign DNA (natural competence)[1][3]. Understanding the evolutionary origins and functional intricacies of AHK signaling is therefore of significant interest for both fundamental microbiology and the development of novel antimicrobial strategies.
Evolutionary Significance and Distribution
The evolutionary history of AHK signaling systems appears to be a dynamic interplay of vertical inheritance and horizontal gene transfer (HGT). The core genetic components, the autoinducer synthase (cqsA or lqsA) and the cognate sensor kinase (cqsS or lqsS), are found in a variety of aquatic bacteria, suggesting an ancient origin within this ecological niche[2].
dot
Caption: Evolutionary dissemination of AHK signaling systems.
Alpha-Hydroxyketone Signaling Pathways
The AHK signaling pathways in Vibrio cholerae and Legionella pneumophila, while sharing a common architectural theme, exhibit notable differences in their components and regulatory logic.
The CqsA/CqsS System in Vibrio cholerae
dot
Caption: The CqsA/CqsS signaling pathway in Vibrio cholerae.
The LqsA/LqsS System in Legionella pneumophila
dot
Caption: The LqsA/LqsS signaling pathway in Legionella pneumophila.
Quantitative Data Summary
The following tables summarize key quantitative data related to AHK signaling in Vibrio cholerae and Legionella pneumophila. This data is essential for understanding the sensitivity and dynamics of these systems and for the development of potential inhibitors.
Table 1: Receptor-Ligand Interactions
| Ligand | Receptor | EC50 (nM) | Organism | Reference |
| CAI-1 | CqsS | 38 | Vibrio cholerae | |
| (R)-CAI-1 | CqsS | ~76 | Vibrio cholerae | |
| Ea-CAI-1 | CqsS | ~4.2 | Vibrio cholerae | |
| C8-ester-CAI-1 | CqsS | 24 | Vibrio cholerae | |
| Am-CAI-1 | CqsS | 210 | Vibrio cholerae |
Table 2: Autoinducer Concentrations in Bacterial Cultures
| Autoinducer | Organism | Culture Condition | Concentration | Reference |
| CAI-1 | Vibrio cholerae | High cell density | Up to 5 µM | |
| Amino-CAI-1 | E. coli (overexpressing CqsA) | Minimal media | >100-fold less than CAI-1 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study AHK signaling.
Chemical Synthesis of Alpha-Hydroxyketones
Protocol for Solid-Phase Synthesis of AHKs:
-
Starting Material: Begin with a suitable chiral precursor, such as (S)-2-hydroxybutyrate.
-
Protection: Protect the hydroxyl group, for example, as a silyl (B83357) ether.
-
Weinreb Amide Formation: Convert the carboxylic acid to a Weinreb amide. This functional group is stable to Grignard reagents but can be readily converted to a ketone.
-
Deprotection: Remove the protecting group from the hydroxyl group to yield the final AHK product.
-
Purification: Purify the AHK using column chromatography or high-performance liquid chromatography (HPLC).
dot
Caption: General workflow for the chemical synthesis of AHKs.
Detection and Quantification of AHKs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for detecting and quantifying AHKs in complex biological samples.
Protocol for LC-MS/MS Analysis:
-
Sample Preparation:
-
Centrifuge bacterial cultures to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining bacteria.
-
Perform a liquid-liquid extraction of the supernatant, typically with ethyl acetate, to isolate the AHKs.
-
Evaporate the organic solvent and resuspend the extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
-
LC Separation:
-
Inject the sample onto a reverse-phase HPLC column (e.g., a C18 column).
-
Use a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of formic acid, to separate the AHKs from other components in the extract.
-
-
MS/MS Detection:
-
Introduce the eluent from the LC column into the mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode.
-
Perform targeted analysis using multiple reaction monitoring (MRM) for known AHKs. This involves selecting the precursor ion (the protonated AHK molecule) and monitoring for specific product ions that are formed upon fragmentation.
-
-
Quantification:
-
Create a standard curve using known concentrations of synthetic AHKs.
-
Calculate the concentration of the AHK in the original sample by comparing its peak area to that of the internal standard and the standard curve.
-
Analysis of Gene Expression by Quantitative RT-PCR (qRT-PCR)
qRT-PCR is used to measure the change in the expression of specific genes in response to AHK signaling.
Protocol for qRT-PCR:
-
RNA Isolation:
-
Grow bacterial cultures to the desired cell density, with and without the addition of the AHK of interest.
-
Harvest the cells and isolate total RNA using a commercial kit or a standard protocol (e.g., Trizol extraction).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using a spectrophotometer and gel electrophoresis.
-
-
cDNA Synthesis:
-
Reverse transcribe a known amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
Primer Design and Validation:
-
Design primers specific to the target genes (e.g., hapR, lqsR) and a reference gene (a housekeeping gene with stable expression).
-
Validate the primers to ensure they amplify a single product of the correct size and have a high amplification efficiency (typically 90-110%).
-
-
qPCR Reaction:
-
Set up the qPCR reactions in a real-time PCR instrument using a SYBR Green-based master mix, the cDNA template, and the gene-specific primers.
-
Include no-template controls and no-reverse-transcriptase controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the fold change in gene expression between the treated and untreated samples using the ΔΔCt method.
-
Construction of Isogenic Mutants
Creating isogenic mutants (e.g., deleting the AHK synthase gene) is essential for elucidating the function of AHK signaling. Homologous recombination is a common method for this purpose.
Protocol for Creating Isogenic Mutants:
-
Construct a Suicide Vector:
-
Clone the upstream and downstream flanking regions of the target gene into a suicide vector (a plasmid that cannot replicate in the target bacterium).
-
Insert an antibiotic resistance cassette between the two flanking regions.
-
-
Introduce the Vector into the Target Bacterium:
-
Transform the target bacterium with the suicide vector, for example, by electroporation or conjugation.
-
-
Select for Single Crossover Events:
-
Plate the transformed cells on a medium containing the antibiotic corresponding to the resistance cassette on the suicide vector. This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.
-
-
Select for Double Crossover Events:
-
Use a counter-selection method (e.g., a sacB gene, which is toxic in the presence of sucrose) to select for cells that have lost the suicide vector backbone through a second homologous recombination event. This second crossover can either revert the mutation or replace the target gene with the antibiotic resistance cassette.
-
-
Screen for the Desired Mutant:
-
Screen the resulting colonies by PCR to identify those that have the desired gene deletion.
-
Future Directions and Therapeutic Implications
The study of AHK signaling is a rapidly evolving field with significant potential for the development of novel anti-infective therapies. By targeting quorum sensing, it may be possible to disarm pathogens without killing them, which could reduce the selective pressure for the development of antibiotic resistance.
Future research should focus on:
-
Identifying and characterizing AHK signaling systems in a broader range of bacteria: This will provide a more complete picture of the evolutionary history and ecological roles of this signaling mechanism.
-
Elucidating the three-dimensional structures of AHK synthases and sensor kinases: This will facilitate the rational design of potent and specific inhibitors.
-
Screening for and developing small molecule inhibitors of AHK signaling: These molecules could serve as lead compounds for the development of new drugs to treat infections caused by pathogens such as Vibrio cholerae and Legionella pneumophila.
-
Investigating the role of AHKs in inter-species and inter-kingdom communication: Understanding how bacteria use these signals to interact with other organisms in their environment could reveal new aspects of microbial ecology and pathogenesis.
By continuing to unravel the complexities of alpha-hydroxyketone signaling, the scientific community can pave the way for innovative approaches to combat bacterial infections and manipulate microbial communities for beneficial purposes.
References
- 1. youtube.com [youtube.com]
- 2. Multiple Sequence Alignment Averaging Improves Phylogeny Reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Legionella Autoinducer Synthase LqsA Produces an α-Hydroxyketone Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. An atlas of bacterial serine-threonine kinases reveals functional diversity and key distinctions from eukaryotic kinases - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Significance of Alpha-Hydroxyketone Signaling in Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alpha-hydroxyketones (AHKs) represent a distinct class of signaling molecules employed by certain bacteria for cell-to-cell communication, a process known as quorum sensing. This technical guide provides a comprehensive overview of the evolutionary significance, biochemical pathways, and regulatory roles of AHK signaling. Primarily characterized in aquatic γ-proteobacteria, such as Vibrio cholerae and Legionella pneumophila, AHK signaling is crucial for orchestrating collective behaviors, including virulence, biofilm formation, and genetic competence. This document details the enzymatic synthesis of AHKs, their detection by specific sensor kinases, and the subsequent phosphorelay cascades that modulate gene expression. Furthermore, this guide presents detailed experimental protocols for the study of AHK signaling and collates key quantitative data to facilitate comparative analysis and inform future research and drug development endeavors.
Introduction: A Novel Class of Bacterial Autoinducers
Bacteria utilize a sophisticated chemical language to sense their population density and coordinate group behaviors. This process, termed quorum sensing (QS), relies on the production, release, and detection of small signaling molecules called autoinducers[1]. While several classes of autoinducers have been extensively studied, alpha-hydroxyketones (AHKs) have emerged as a more recently discovered family of QS signals[2].
AHKs are primarily associated with aquatic γ-proteobacteria[1]. The most well-characterized AHK signaling systems are the CqsA/CqsS system in Vibrio cholerae, the causative agent of cholera, and the LqsA/LqsS system in Legionella pneumophila, the pathogen responsible for Legionnaires' disease[2][3]. In these bacteria, AHK signaling plays a pivotal role in regulating a suite of physiological processes, including the expression of virulence factors, the formation of biofilms, and the uptake of foreign DNA (natural competence)[1][3]. Understanding the evolutionary origins and functional intricacies of AHK signaling is therefore of significant interest for both fundamental microbiology and the development of novel antimicrobial strategies.
Evolutionary Significance and Distribution
The evolutionary history of AHK signaling systems appears to be a dynamic interplay of vertical inheritance and horizontal gene transfer (HGT). The core genetic components, the autoinducer synthase (cqsA or lqsA) and the cognate sensor kinase (cqsS or lqsS), are found in a variety of aquatic bacteria, suggesting an ancient origin within this ecological niche[2].
dot
Caption: Evolutionary dissemination of AHK signaling systems.
Alpha-Hydroxyketone Signaling Pathways
The AHK signaling pathways in Vibrio cholerae and Legionella pneumophila, while sharing a common architectural theme, exhibit notable differences in their components and regulatory logic.
The CqsA/CqsS System in Vibrio cholerae
dot
Caption: The CqsA/CqsS signaling pathway in Vibrio cholerae.
The LqsA/LqsS System in Legionella pneumophila
dot
Caption: The LqsA/LqsS signaling pathway in Legionella pneumophila.
Quantitative Data Summary
The following tables summarize key quantitative data related to AHK signaling in Vibrio cholerae and Legionella pneumophila. This data is essential for understanding the sensitivity and dynamics of these systems and for the development of potential inhibitors.
Table 1: Receptor-Ligand Interactions
| Ligand | Receptor | EC50 (nM) | Organism | Reference |
| CAI-1 | CqsS | 38 | Vibrio cholerae | |
| (R)-CAI-1 | CqsS | ~76 | Vibrio cholerae | |
| Ea-CAI-1 | CqsS | ~4.2 | Vibrio cholerae | |
| C8-ester-CAI-1 | CqsS | 24 | Vibrio cholerae | |
| Am-CAI-1 | CqsS | 210 | Vibrio cholerae |
Table 2: Autoinducer Concentrations in Bacterial Cultures
| Autoinducer | Organism | Culture Condition | Concentration | Reference |
| CAI-1 | Vibrio cholerae | High cell density | Up to 5 µM | |
| Amino-CAI-1 | E. coli (overexpressing CqsA) | Minimal media | >100-fold less than CAI-1 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study AHK signaling.
Chemical Synthesis of Alpha-Hydroxyketones
Protocol for Solid-Phase Synthesis of AHKs:
-
Starting Material: Begin with a suitable chiral precursor, such as (S)-2-hydroxybutyrate.
-
Protection: Protect the hydroxyl group, for example, as a silyl ether.
-
Weinreb Amide Formation: Convert the carboxylic acid to a Weinreb amide. This functional group is stable to Grignard reagents but can be readily converted to a ketone.
-
Deprotection: Remove the protecting group from the hydroxyl group to yield the final AHK product.
-
Purification: Purify the AHK using column chromatography or high-performance liquid chromatography (HPLC).
dot
Caption: General workflow for the chemical synthesis of AHKs.
Detection and Quantification of AHKs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for detecting and quantifying AHKs in complex biological samples.
Protocol for LC-MS/MS Analysis:
-
Sample Preparation:
-
Centrifuge bacterial cultures to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining bacteria.
-
Perform a liquid-liquid extraction of the supernatant, typically with ethyl acetate, to isolate the AHKs.
-
Evaporate the organic solvent and resuspend the extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
-
LC Separation:
-
Inject the sample onto a reverse-phase HPLC column (e.g., a C18 column).
-
Use a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of formic acid, to separate the AHKs from other components in the extract.
-
-
MS/MS Detection:
-
Introduce the eluent from the LC column into the mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode.
-
Perform targeted analysis using multiple reaction monitoring (MRM) for known AHKs. This involves selecting the precursor ion (the protonated AHK molecule) and monitoring for specific product ions that are formed upon fragmentation.
-
-
Quantification:
-
Create a standard curve using known concentrations of synthetic AHKs.
-
Calculate the concentration of the AHK in the original sample by comparing its peak area to that of the internal standard and the standard curve.
-
Analysis of Gene Expression by Quantitative RT-PCR (qRT-PCR)
qRT-PCR is used to measure the change in the expression of specific genes in response to AHK signaling.
Protocol for qRT-PCR:
-
RNA Isolation:
-
Grow bacterial cultures to the desired cell density, with and without the addition of the AHK of interest.
-
Harvest the cells and isolate total RNA using a commercial kit or a standard protocol (e.g., Trizol extraction).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using a spectrophotometer and gel electrophoresis.
-
-
cDNA Synthesis:
-
Reverse transcribe a known amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
Primer Design and Validation:
-
Design primers specific to the target genes (e.g., hapR, lqsR) and a reference gene (a housekeeping gene with stable expression).
-
Validate the primers to ensure they amplify a single product of the correct size and have a high amplification efficiency (typically 90-110%).
-
-
qPCR Reaction:
-
Set up the qPCR reactions in a real-time PCR instrument using a SYBR Green-based master mix, the cDNA template, and the gene-specific primers.
-
Include no-template controls and no-reverse-transcriptase controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the fold change in gene expression between the treated and untreated samples using the ΔΔCt method.
-
Construction of Isogenic Mutants
Creating isogenic mutants (e.g., deleting the AHK synthase gene) is essential for elucidating the function of AHK signaling. Homologous recombination is a common method for this purpose.
Protocol for Creating Isogenic Mutants:
-
Construct a Suicide Vector:
-
Clone the upstream and downstream flanking regions of the target gene into a suicide vector (a plasmid that cannot replicate in the target bacterium).
-
Insert an antibiotic resistance cassette between the two flanking regions.
-
-
Introduce the Vector into the Target Bacterium:
-
Transform the target bacterium with the suicide vector, for example, by electroporation or conjugation.
-
-
Select for Single Crossover Events:
-
Plate the transformed cells on a medium containing the antibiotic corresponding to the resistance cassette on the suicide vector. This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.
-
-
Select for Double Crossover Events:
-
Use a counter-selection method (e.g., a sacB gene, which is toxic in the presence of sucrose) to select for cells that have lost the suicide vector backbone through a second homologous recombination event. This second crossover can either revert the mutation or replace the target gene with the antibiotic resistance cassette.
-
-
Screen for the Desired Mutant:
-
Screen the resulting colonies by PCR to identify those that have the desired gene deletion.
-
Future Directions and Therapeutic Implications
The study of AHK signaling is a rapidly evolving field with significant potential for the development of novel anti-infective therapies. By targeting quorum sensing, it may be possible to disarm pathogens without killing them, which could reduce the selective pressure for the development of antibiotic resistance.
Future research should focus on:
-
Identifying and characterizing AHK signaling systems in a broader range of bacteria: This will provide a more complete picture of the evolutionary history and ecological roles of this signaling mechanism.
-
Elucidating the three-dimensional structures of AHK synthases and sensor kinases: This will facilitate the rational design of potent and specific inhibitors.
-
Screening for and developing small molecule inhibitors of AHK signaling: These molecules could serve as lead compounds for the development of new drugs to treat infections caused by pathogens such as Vibrio cholerae and Legionella pneumophila.
-
Investigating the role of AHKs in inter-species and inter-kingdom communication: Understanding how bacteria use these signals to interact with other organisms in their environment could reveal new aspects of microbial ecology and pathogenesis.
By continuing to unravel the complexities of alpha-hydroxyketone signaling, the scientific community can pave the way for innovative approaches to combat bacterial infections and manipulate microbial communities for beneficial purposes.
References
- 1. youtube.com [youtube.com]
- 2. Multiple Sequence Alignment Averaging Improves Phylogeny Reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Legionella Autoinducer Synthase LqsA Produces an α-Hydroxyketone Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. An atlas of bacterial serine-threonine kinases reveals functional diversity and key distinctions from eukaryotic kinases - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3-Hydroxypentadecane-4-one in Legionella Biofilm Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Legionella pneumophila, the primary causative agent of Legionnaires' disease, is a waterborne pathogen that thrives in natural and man-made aquatic environments. A key factor in its persistence and dissemination is its ability to form biofilms—complex, surface-associated communities of microorganisms encased in a self-produced extracellular matrix. These biofilms provide a protective niche for Legionella, shielding it from environmental stresses and biocides, and serve as a reservoir for transmission.
This technical guide provides an in-depth exploration of the connection between 3-Hydroxypentadecane-4-one and biofilm formation in Legionella. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the underlying signaling pathways, quantitative data on biofilm formation, and the experimental protocols used to investigate these phenomena. A deeper understanding of this QS system holds significant potential for the development of novel anti-biofilm strategies to control Legionella proliferation in critical environments.
The Lqs-LvbR Signaling Pathway
The core components of this pathway include:
-
LqsR: The response regulator that, upon phosphorylation, modulates the expression of target genes.
-
LvbR: A key transcription factor that is regulated by the Lqs system and, in turn, controls the expression of genes involved in c-di-GMP metabolism.
-
Hnox1: An inhibitor of the diguanylate cyclase Lpg1057.
-
Lpg1057: A diguanylate cyclase that synthesizes c-di-GMP.
The signaling pathway can be visualized as follows:
Quantitative Data on Biofilm Formation
The Lqs-LvbR signaling network directly impacts the ability of Legionella pneumophila to form biofilms. Deletion of key genes in this pathway leads to observable and quantifiable changes in biofilm architecture and density. The following tables summarize quantitative data from studies investigating the role of this signaling network on biofilm-related phenotypes.
Table 1: Biofilm Formation in a Legionella pneumophila ΔbffA Mutant
This table presents data from a 96-well plate biofilm assay, where biofilm formation was quantified by crystal violet staining and measurement of optical density at 600 nm (OD600). The ΔbffA mutant, which exhibits a hyper-biofilm phenotype, is regulated by the Lqs-LvbR quorum-sensing network.[1]
| Time (Days) | Wild-Type (OD600) | ΔbffA Mutant (OD600) |
| 2 | ~0.1 | ~0.4 |
| 4 | ~0.2 | ~0.8 |
| 6 | ~0.3 | ~1.2 |
| 8 | ~0.4 | ~1.5 |
| 10 | ~0.5 | ~1.6 |
| 12 | ~0.6 | ~1.7 |
Table 2: Amoeba Migration Through Biofilms of Lqs System Mutants
| L. pneumophila Strain | Amoeba Velocity (µm/min) | Euclidean Distance (µm) |
| Wild-Type (JR32) | ~1.5 | ~40 |
| ΔlqsA | ~1.2 | ~30 |
| ΔlqsR | ~0.8 | ~20 |
| ΔlvbR | ~1.0 | ~25 |
Table 3: Bacterial Cluster Formation of Lqs System Mutants on Amoebae
This table quantifies the size of L. pneumophila bacterial clusters formed on A. castellanii within biofilms. The formation of these clusters is a critical aspect of the host-pathogen interaction within the biofilm environment and is regulated by the Lqs system.[2]
| L. pneumophila Strain | Average Cluster Size (µm²) |
| Wild-Type (JR32) | ~30 |
| ΔlqsA | ~30 |
| ΔlqsR | ~15 |
| ΔlvbR | ~20 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for studying the effects of this compound on Legionella biofilm formation. Below are methodologies for key experiments cited in the literature.
Protocol 1: 96-Well Plate Biofilm Assay (Crystal Violet Staining)
This protocol is a standard method for the quantitative assessment of biofilm formation in a high-throughput manner.
Materials:
-
Legionella pneumophila strains (e.g., wild-type, ΔlqsA, ΔlqsR, ΔlvbR mutants)
-
ACES-buffered Yeast Extract (AYE) broth[1]
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Phosphate-Buffered Saline (PBS)
-
Plate reader (absorbance at 550-600 nm)
Procedure:
-
Bacterial Culture Preparation: Grow L. pneumophila strains in AYE broth to the desired growth phase (e.g., post-exponential phase). Adjust the optical density (OD600) of the cultures to a standardized value (e.g., 0.3) in fresh AYE broth.[1]
-
Inoculation: Add 200 µL of the standardized bacterial suspension to each well of a 96-well microtiter plate. Include wells with sterile AYE broth as a negative control.
-
Incubation: Incubate the plate under static conditions at 30°C or 37°C for the desired period (e.g., 24, 48, 72 hours, or longer for extended studies).[1]
-
Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[1]
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Quantification: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at 550-600 nm using a plate reader.
Protocol 2: Confocal Laser Scanning Microscopy (CLSM) of Biofilms
CLSM allows for the three-dimensional visualization and structural analysis of biofilms.
Materials:
-
Legionella pneumophila strains, potentially expressing a fluorescent protein (e.g., GFP)
-
Glass-bottom dishes or chamber slides
-
AYE broth
-
Fluorescent stains (e.g., SYTO 9 for live cells, propidium (B1200493) iodide for dead cells)
-
Confocal microscope with appropriate lasers and filters
Procedure:
-
Biofilm Growth: Grow L. pneumophila biofilms directly on glass-bottom dishes or in chamber slides using AYE broth, following a similar inoculation and incubation procedure as the 96-well plate assay.
-
Staining (if necessary): If strains do not express a fluorescent protein, gently remove the planktonic medium and stain the biofilm with a suitable fluorescent dye according to the manufacturer's instructions.
-
Image Acquisition: Mount the sample on the confocal microscope. Acquire Z-stack images through the entire thickness of the biofilm using appropriate laser excitation and emission filters.
-
Image Analysis: Use imaging software (e.g., ImageJ/Fiji, Imaris) to reconstruct 3D images of the biofilm and to quantify structural parameters such as biomass, thickness, and surface coverage.
Conclusion and Future Directions
The quantitative data and detailed experimental protocols provided in this guide offer a foundation for further research in this area. Future studies should aim to further elucidate the downstream targets of the Lqs-LvbR network and to screen for small molecule inhibitors of LqsA, LqsS/T, or LqsR. Such endeavors will be critical in translating our understanding of Legionella quorum sensing into effective strategies for the control and prevention of Legionnaires' disease.
References
The Role of 3-Hydroxypentadecane-4-one in Legionella Biofilm Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Legionella pneumophila, the primary causative agent of Legionnaires' disease, is a waterborne pathogen that thrives in natural and man-made aquatic environments. A key factor in its persistence and dissemination is its ability to form biofilms—complex, surface-associated communities of microorganisms encased in a self-produced extracellular matrix. These biofilms provide a protective niche for Legionella, shielding it from environmental stresses and biocides, and serve as a reservoir for transmission.
This technical guide provides an in-depth exploration of the connection between 3-Hydroxypentadecane-4-one and biofilm formation in Legionella. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the underlying signaling pathways, quantitative data on biofilm formation, and the experimental protocols used to investigate these phenomena. A deeper understanding of this QS system holds significant potential for the development of novel anti-biofilm strategies to control Legionella proliferation in critical environments.
The Lqs-LvbR Signaling Pathway
The core components of this pathway include:
-
LqsR: The response regulator that, upon phosphorylation, modulates the expression of target genes.
-
LvbR: A key transcription factor that is regulated by the Lqs system and, in turn, controls the expression of genes involved in c-di-GMP metabolism.
-
Hnox1: An inhibitor of the diguanylate cyclase Lpg1057.
-
Lpg1057: A diguanylate cyclase that synthesizes c-di-GMP.
The signaling pathway can be visualized as follows:
Quantitative Data on Biofilm Formation
The Lqs-LvbR signaling network directly impacts the ability of Legionella pneumophila to form biofilms. Deletion of key genes in this pathway leads to observable and quantifiable changes in biofilm architecture and density. The following tables summarize quantitative data from studies investigating the role of this signaling network on biofilm-related phenotypes.
Table 1: Biofilm Formation in a Legionella pneumophila ΔbffA Mutant
This table presents data from a 96-well plate biofilm assay, where biofilm formation was quantified by crystal violet staining and measurement of optical density at 600 nm (OD600). The ΔbffA mutant, which exhibits a hyper-biofilm phenotype, is regulated by the Lqs-LvbR quorum-sensing network.[1]
| Time (Days) | Wild-Type (OD600) | ΔbffA Mutant (OD600) |
| 2 | ~0.1 | ~0.4 |
| 4 | ~0.2 | ~0.8 |
| 6 | ~0.3 | ~1.2 |
| 8 | ~0.4 | ~1.5 |
| 10 | ~0.5 | ~1.6 |
| 12 | ~0.6 | ~1.7 |
Table 2: Amoeba Migration Through Biofilms of Lqs System Mutants
| L. pneumophila Strain | Amoeba Velocity (µm/min) | Euclidean Distance (µm) |
| Wild-Type (JR32) | ~1.5 | ~40 |
| ΔlqsA | ~1.2 | ~30 |
| ΔlqsR | ~0.8 | ~20 |
| ΔlvbR | ~1.0 | ~25 |
Table 3: Bacterial Cluster Formation of Lqs System Mutants on Amoebae
This table quantifies the size of L. pneumophila bacterial clusters formed on A. castellanii within biofilms. The formation of these clusters is a critical aspect of the host-pathogen interaction within the biofilm environment and is regulated by the Lqs system.[2]
| L. pneumophila Strain | Average Cluster Size (µm²) |
| Wild-Type (JR32) | ~30 |
| ΔlqsA | ~30 |
| ΔlqsR | ~15 |
| ΔlvbR | ~20 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for studying the effects of this compound on Legionella biofilm formation. Below are methodologies for key experiments cited in the literature.
Protocol 1: 96-Well Plate Biofilm Assay (Crystal Violet Staining)
This protocol is a standard method for the quantitative assessment of biofilm formation in a high-throughput manner.
Materials:
-
Legionella pneumophila strains (e.g., wild-type, ΔlqsA, ΔlqsR, ΔlvbR mutants)
-
ACES-buffered Yeast Extract (AYE) broth[1]
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Phosphate-Buffered Saline (PBS)
-
Plate reader (absorbance at 550-600 nm)
Procedure:
-
Bacterial Culture Preparation: Grow L. pneumophila strains in AYE broth to the desired growth phase (e.g., post-exponential phase). Adjust the optical density (OD600) of the cultures to a standardized value (e.g., 0.3) in fresh AYE broth.[1]
-
Inoculation: Add 200 µL of the standardized bacterial suspension to each well of a 96-well microtiter plate. Include wells with sterile AYE broth as a negative control.
-
Incubation: Incubate the plate under static conditions at 30°C or 37°C for the desired period (e.g., 24, 48, 72 hours, or longer for extended studies).[1]
-
Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[1]
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Quantification: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at 550-600 nm using a plate reader.
Protocol 2: Confocal Laser Scanning Microscopy (CLSM) of Biofilms
CLSM allows for the three-dimensional visualization and structural analysis of biofilms.
Materials:
-
Legionella pneumophila strains, potentially expressing a fluorescent protein (e.g., GFP)
-
Glass-bottom dishes or chamber slides
-
AYE broth
-
Fluorescent stains (e.g., SYTO 9 for live cells, propidium iodide for dead cells)
-
Confocal microscope with appropriate lasers and filters
Procedure:
-
Biofilm Growth: Grow L. pneumophila biofilms directly on glass-bottom dishes or in chamber slides using AYE broth, following a similar inoculation and incubation procedure as the 96-well plate assay.
-
Staining (if necessary): If strains do not express a fluorescent protein, gently remove the planktonic medium and stain the biofilm with a suitable fluorescent dye according to the manufacturer's instructions.
-
Image Acquisition: Mount the sample on the confocal microscope. Acquire Z-stack images through the entire thickness of the biofilm using appropriate laser excitation and emission filters.
-
Image Analysis: Use imaging software (e.g., ImageJ/Fiji, Imaris) to reconstruct 3D images of the biofilm and to quantify structural parameters such as biomass, thickness, and surface coverage.
Conclusion and Future Directions
The quantitative data and detailed experimental protocols provided in this guide offer a foundation for further research in this area. Future studies should aim to further elucidate the downstream targets of the Lqs-LvbR network and to screen for small molecule inhibitors of LqsA, LqsS/T, or LqsR. Such endeavors will be critical in translating our understanding of Legionella quorum sensing into effective strategies for the control and prevention of Legionnaires' disease.
References
Methodological & Application
Protocol for treating macrophage cell cultures with 3-Hydroxypentadecane-4-one
Topic: Protocol for treating macrophage cell cultures with 3-Hydroxypentadecane-4-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a ketone compound with potential biological activities. Its structural similarity to components found in natural products like Cashew Nut Shell Liquid (CNSL), which are known to possess anti-inflammatory properties, suggests that it may modulate macrophage function. Macrophages are key players in the inflammatory response, and compounds that can influence their activity are of significant interest for the development of new therapeutics for inflammatory diseases.
These application notes provide a detailed protocol for the preparation and treatment of macrophage cell cultures with this compound. The described methods allow for the assessment of its cytotoxic effects and its potential to modulate the inflammatory response in macrophages. The protocols are designed for common macrophage cell lines such as RAW 264.7 or THP-1 (differentiated into a macrophage-like state).
Data Presentation
The following table summarizes the quantitative data that can be generated using the protocols described in this document. This structured format allows for easy comparison of the effects of different concentrations of this compound.
| Parameter | Assay | Endpoint Measurement | Example Data Presentation |
| Cell Viability | MTT Assay | Absorbance at 570 nm | % Viability relative to vehicle control |
| Nitric Oxide Production | Griess Assay | Absorbance at 540 nm | Concentration of Nitrite (B80452) (μM) |
| Pro-inflammatory Cytokine Secretion (TNF-α) | ELISA | Absorbance at 450 nm | Concentration of TNF-α (pg/mL) |
| Pro-inflammatory Cytokine Secretion (IL-6) | ELISA | Absorbance at 450 nm | Concentration of IL-6 (pg/mL) |
| NF-κB Activation | Western Blot | Band intensity of phosphorylated p65 | Fold change in p-p65/total p65 vs. LPS control |
| MAPK Activation (p38) | Western Blot | Band intensity of phosphorylated p38 | Fold change in p-p38/total p38 vs. LPS control |
Experimental Protocols
Reagent Preparation: this compound Stock Solution
Note: this compound is presumed to be a lipophilic compound. The following protocol is a general guideline for dissolving such compounds for use in cell culture.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for compounds with unknown solubility and potency.
-
To do this, weigh the appropriate amount of this compound and dissolve it in the calculated volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Macrophage Cell Culture and Seeding
Materials:
-
RAW 264.7 or THP-1 cells
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
For THP-1 cells: Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Sterile cell culture plates (e.g., 96-well for viability assays, 24-well for inflammatory assays)
Procedure:
-
Culture macrophage cells in a humidified incubator at 37°C with 5% CO2.
-
For THP-1 cells, induce differentiation into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours, followed by a 24-hour rest period in fresh, PMA-free medium.
-
Harvest the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into the appropriate culture plates at a predetermined density. For example:
-
96-well plates: 1 x 10^5 cells/mL
-
24-well plates: 1.5 x 10^5 cells/mL
-
-
Allow the cells to adhere and stabilize for 24 hours before treatment.
Treatment of Macrophages with this compound
Procedure:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Important: The final concentration of DMSO in the culture medium should be kept constant across all treatment groups (including the vehicle control) and should not exceed 0.1% to avoid solvent-induced toxicity.
-
-
For inflammatory assays, pre-treat the cells with the different concentrations of this compound for 1-2 hours.
-
Following pre-treatment, stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO production).
-
Include the following controls:
-
Untreated control: Cells in culture medium only.
-
Vehicle control: Cells treated with the same final concentration of DMSO as the highest compound concentration group.
-
LPS-only control: Cells stimulated with LPS in the presence of the vehicle.
-
Assessment of Cell Viability (MTT Assay)
Procedure:
-
After the treatment period (e.g., 24 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[1]
-
Remove the medium and dissolve the formazan (B1609692) crystals in a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
Measurement of Nitric Oxide Production (Griess Assay)
Procedure:
-
After the 24-hour stimulation period, collect the cell culture supernatants.
-
Mix an equal volume of the supernatant with Griess reagent.[1]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Quantification of Pro-inflammatory Cytokines (ELISA)
Procedure:
-
Collect the cell culture supernatants after the 24-hour stimulation period.
-
Measure the concentration of cytokines such as TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
Read the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.
Analysis of Signaling Pathways (Western Blot)
Procedure:
-
For signaling pathway analysis, a shorter LPS stimulation time (e.g., 15-60 minutes) is typically used.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., NF-κB p65, p38 MAPK).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Mandatory Visualizations
Caption: Experimental workflow for assessing the effects of this compound on macrophages.
Caption: Hypothesized signaling pathway for the anti-inflammatory action of this compound.
References
Protocol for treating macrophage cell cultures with 3-Hydroxypentadecane-4-one
Topic: Protocol for treating macrophage cell cultures with 3-Hydroxypentadecane-4-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a ketone compound with potential biological activities. Its structural similarity to components found in natural products like Cashew Nut Shell Liquid (CNSL), which are known to possess anti-inflammatory properties, suggests that it may modulate macrophage function. Macrophages are key players in the inflammatory response, and compounds that can influence their activity are of significant interest for the development of new therapeutics for inflammatory diseases.
These application notes provide a detailed protocol for the preparation and treatment of macrophage cell cultures with this compound. The described methods allow for the assessment of its cytotoxic effects and its potential to modulate the inflammatory response in macrophages. The protocols are designed for common macrophage cell lines such as RAW 264.7 or THP-1 (differentiated into a macrophage-like state).
Data Presentation
The following table summarizes the quantitative data that can be generated using the protocols described in this document. This structured format allows for easy comparison of the effects of different concentrations of this compound.
| Parameter | Assay | Endpoint Measurement | Example Data Presentation |
| Cell Viability | MTT Assay | Absorbance at 570 nm | % Viability relative to vehicle control |
| Nitric Oxide Production | Griess Assay | Absorbance at 540 nm | Concentration of Nitrite (μM) |
| Pro-inflammatory Cytokine Secretion (TNF-α) | ELISA | Absorbance at 450 nm | Concentration of TNF-α (pg/mL) |
| Pro-inflammatory Cytokine Secretion (IL-6) | ELISA | Absorbance at 450 nm | Concentration of IL-6 (pg/mL) |
| NF-κB Activation | Western Blot | Band intensity of phosphorylated p65 | Fold change in p-p65/total p65 vs. LPS control |
| MAPK Activation (p38) | Western Blot | Band intensity of phosphorylated p38 | Fold change in p-p38/total p38 vs. LPS control |
Experimental Protocols
Reagent Preparation: this compound Stock Solution
Note: this compound is presumed to be a lipophilic compound. The following protocol is a general guideline for dissolving such compounds for use in cell culture.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for compounds with unknown solubility and potency.
-
To do this, weigh the appropriate amount of this compound and dissolve it in the calculated volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Macrophage Cell Culture and Seeding
Materials:
-
RAW 264.7 or THP-1 cells
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
For THP-1 cells: Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Sterile cell culture plates (e.g., 96-well for viability assays, 24-well for inflammatory assays)
Procedure:
-
Culture macrophage cells in a humidified incubator at 37°C with 5% CO2.
-
For THP-1 cells, induce differentiation into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours, followed by a 24-hour rest period in fresh, PMA-free medium.
-
Harvest the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into the appropriate culture plates at a predetermined density. For example:
-
96-well plates: 1 x 10^5 cells/mL
-
24-well plates: 1.5 x 10^5 cells/mL
-
-
Allow the cells to adhere and stabilize for 24 hours before treatment.
Treatment of Macrophages with this compound
Procedure:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Important: The final concentration of DMSO in the culture medium should be kept constant across all treatment groups (including the vehicle control) and should not exceed 0.1% to avoid solvent-induced toxicity.
-
-
For inflammatory assays, pre-treat the cells with the different concentrations of this compound for 1-2 hours.
-
Following pre-treatment, stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO production).
-
Include the following controls:
-
Untreated control: Cells in culture medium only.
-
Vehicle control: Cells treated with the same final concentration of DMSO as the highest compound concentration group.
-
LPS-only control: Cells stimulated with LPS in the presence of the vehicle.
-
Assessment of Cell Viability (MTT Assay)
Procedure:
-
After the treatment period (e.g., 24 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[1]
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
Measurement of Nitric Oxide Production (Griess Assay)
Procedure:
-
After the 24-hour stimulation period, collect the cell culture supernatants.
-
Mix an equal volume of the supernatant with Griess reagent.[1]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Quantification of Pro-inflammatory Cytokines (ELISA)
Procedure:
-
Collect the cell culture supernatants after the 24-hour stimulation period.
-
Measure the concentration of cytokines such as TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
Read the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.
Analysis of Signaling Pathways (Western Blot)
Procedure:
-
For signaling pathway analysis, a shorter LPS stimulation time (e.g., 15-60 minutes) is typically used.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., NF-κB p65, p38 MAPK).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Mandatory Visualizations
Caption: Experimental workflow for assessing the effects of this compound on macrophages.
Caption: Hypothesized signaling pathway for the anti-inflammatory action of this compound.
References
Application Notes: Utilizing a Vibrio cholerae Reporter Strain for the Detection of LAI-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle of the Assay
Applications
-
Basic research in quorum sensing: This system can be used to investigate the specificity and promiscuity of quorum-sensing receptors.
Quantitative Data Summary
| LAI-1 Concentration (µM) | Relative Luminescence Units (RLU) |
| 1 | Low |
| 5 | Medium |
| 10 | High |
| 20 | Saturation |
Note: The terms "Low," "Medium," "High," and "Saturation" are qualitative descriptions based on published dose-response curves. For precise quantification, a standard curve should be generated for each experiment.[1]
Signaling Pathway and Experimental Workflow
LAI-1 Detection Pathway in Vibrio cholerae Reporter
Experimental Workflow for LAI-1 Detection
Experimental Protocol
Materials
-
Vibrio cholerae reporter strain (e.g., MM920: ΔcqsA, ΔluxQ)
-
Luria-Bertani (LB) medium supplemented with appropriate antibiotics for the reporter strain
-
96-well white, clear-bottom microtiter plates
-
Plate reader with luminescence detection capabilities (luminometer)
Method
-
Preparation of Reporter Strain:
-
Inoculate a single colony of the V. cholerae reporter strain into 5 mL of LB medium with appropriate antibiotics.
-
Incubate overnight at 30°C with shaking (200 rpm).
-
The following day, dilute the overnight culture 1:1000 into fresh LB medium.
-
Incubate at 30°C with shaking until the culture reaches an optical density at 600 nm (OD600) of approximately 0.1-0.2 (early exponential phase).
-
-
-
Prepare experimental samples by diluting them in LB medium. If using culture supernatants, they should be filter-sterilized.
-
Assay Setup:
-
In a 96-well white, clear-bottom microtiter plate, add 100 µL of the prepared V. cholerae reporter strain culture to each well.
-
Include wells with only the reporter strain and LB medium as a background control.
-
-
Incubation and Measurement:
-
Incubate the microtiter plate at 30°C with shaking for a predetermined time (e.g., 4-6 hours). The optimal incubation time should be determined empirically.
-
Measure the bioluminescence using a plate luminometer. It is also recommended to measure the OD600 of each well to normalize the luminescence signal to cell density.
-
-
Data Analysis:
-
Calculate the Relative Light Units (RLU) for each well by dividing the raw luminescence value by the corresponding OD600 value (RLU = Luminescence / OD600).
-
Subtract the background RLU (from the reporter strain with LB medium only) from all other RLU values.
-
Conclusion
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. Small molecule communication of Legionella: the ins and outs of autoinducer and nitric oxide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Legionella autoinducer LAI-1 is delivered by outer membrane vesicles to promote interbacterial and interkingdom signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing a Vibrio cholerae Reporter Strain for the Detection of LAI-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle of the Assay
Applications
-
Basic research in quorum sensing: This system can be used to investigate the specificity and promiscuity of quorum-sensing receptors.
Quantitative Data Summary
| LAI-1 Concentration (µM) | Relative Luminescence Units (RLU) |
| 1 | Low |
| 5 | Medium |
| 10 | High |
| 20 | Saturation |
Note: The terms "Low," "Medium," "High," and "Saturation" are qualitative descriptions based on published dose-response curves. For precise quantification, a standard curve should be generated for each experiment.[1]
Signaling Pathway and Experimental Workflow
LAI-1 Detection Pathway in Vibrio cholerae Reporter
Experimental Workflow for LAI-1 Detection
Experimental Protocol
Materials
-
Vibrio cholerae reporter strain (e.g., MM920: ΔcqsA, ΔluxQ)
-
Luria-Bertani (LB) medium supplemented with appropriate antibiotics for the reporter strain
-
96-well white, clear-bottom microtiter plates
-
Plate reader with luminescence detection capabilities (luminometer)
Method
-
Preparation of Reporter Strain:
-
Inoculate a single colony of the V. cholerae reporter strain into 5 mL of LB medium with appropriate antibiotics.
-
Incubate overnight at 30°C with shaking (200 rpm).
-
The following day, dilute the overnight culture 1:1000 into fresh LB medium.
-
Incubate at 30°C with shaking until the culture reaches an optical density at 600 nm (OD600) of approximately 0.1-0.2 (early exponential phase).
-
-
-
Prepare experimental samples by diluting them in LB medium. If using culture supernatants, they should be filter-sterilized.
-
Assay Setup:
-
In a 96-well white, clear-bottom microtiter plate, add 100 µL of the prepared V. cholerae reporter strain culture to each well.
-
Include wells with only the reporter strain and LB medium as a background control.
-
-
Incubation and Measurement:
-
Incubate the microtiter plate at 30°C with shaking for a predetermined time (e.g., 4-6 hours). The optimal incubation time should be determined empirically.
-
Measure the bioluminescence using a plate luminometer. It is also recommended to measure the OD600 of each well to normalize the luminescence signal to cell density.
-
-
Data Analysis:
-
Calculate the Relative Light Units (RLU) for each well by dividing the raw luminescence value by the corresponding OD600 value (RLU = Luminescence / OD600).
-
Subtract the background RLU (from the reporter strain with LB medium only) from all other RLU values.
-
Conclusion
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. Small molecule communication of Legionella: the ins and outs of autoinducer and nitric oxide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Legionella autoinducer LAI-1 is delivered by outer membrane vesicles to promote interbacterial and interkingdom signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Methodologies for Elucidating the Role of LAI-1 in Legionella Motility
Audience: Researchers, scientists, and drug development professionals.
Introduction
LAI-1 Signaling Pathway Regulating Motility
Experimental Protocols
Protocol 1: Swarm Motility Assay
Principle: Motile bacteria inoculated at the center of a semi-solid agar (B569324) plate will move outwards, creating a visible "swarm" zone. The diameter of this zone is proportional to the motility of the bacterial population.
Materials:
-
Legionella pneumophila strains (e.g., wild-type, ΔlqsA mutant)
-
Buffered Yeast Extract (BYE) broth
-
Casamino acids
-
Noble agar
-
Sterile petri dishes (60 mm or 100 mm)
-
Sterile inoculation needles or pipette tips
-
Incubator (30°C or 37°C)
-
Ruler or digital caliper
Procedure:
-
Media Preparation:
-
Prepare swarm agar medium. A typical recipe for Legionella might be BYE medium supplemented with a low percentage of agar. The optimal agar concentration is critical and usually ranges from 0.4% to 0.6% (w/v); this must be optimized for the specific strain.[5][6]
-
Autoclave the medium. Allow it to cool to approximately 50-55°C in a water bath.
-
Aseptically pour a consistent volume of the agar into petri dishes (e.g., 25 mL for a 100 mm dish) and let them solidify on a level surface.[6]
-
Allow the plates to dry for a standardized time (e.g., 30-60 minutes) in a laminar flow hood to ensure a consistent surface moisture level.[5]
-
-
Inoculation:
-
Grow L. pneumophila in BYE broth to the post-exponential growth phase, where motility genes are typically expressed.
-
Normalize the optical density (OD) of the cultures to ensure an equal number of bacteria are inoculated for each condition.
-
Carefully inoculate a small, defined volume (e.g., 1-2 µL) of the bacterial culture onto the exact center of the swarm agar plate.[8] Alternatively, use a sterile needle to gently touch the center of the agar after picking a colony from a fresh plate.[9]
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for L. pneumophila (e.g., 37°C) for 24-72 hours.
-
Incubate plates in a humidified chamber to prevent the agar from drying out, which can inhibit swarming.
-
-
Data Acquisition and Analysis:
-
After incubation, measure the diameter of the swarm zone in millimeters (mm). Take at least two perpendicular measurements for each plate and average them.
-
Perform each experiment with multiple biological and technical replicates for statistical validity.
-
Protocol 2: FlaA Promoter Activity Assay (Reporter Gene)
Materials:
-
L. pneumophila strain containing a PflaA-gfp reporter plasmid.
-
BYE broth.
-
Microplate reader with fluorescence detection capabilities (e.g., excitation/emission at 485/520 nm for GFP).
-
96-well black, clear-bottom microplates.
Procedure:
-
Culture Preparation: Grow the L. pneumophila PflaA-gfp reporter strain overnight in BYE broth with appropriate antibiotics.
-
Experimental Setup:
-
Inoculate the wells with the reporter strain to a starting OD600 of ~0.1.
-
Incubation and Measurement:
-
Incubate the microplate in a reader at 37°C with shaking.
-
Measure both the optical density (OD600) and fluorescence intensity at regular intervals (e.g., every hour) for 24-48 hours.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the bacterial density (Fluorescence/OD600) to get the relative fluorescence units (RFU).
-
Compare the peak promoter activity or the activity at a specific time point (e.g., late exponential phase) across different conditions.
-
Data Presentation
Quantitative data from the experiments should be summarized for clear comparison.
| LAI-1 Concentration (µM) | Average Swarm Diameter (mm) ± SD (n=3) | Fold Change vs. Control |
| 0 (Solvent Control) | 12.5 ± 1.1 | 1.0 |
| 1 | 18.2 ± 1.5 | 1.5 |
| 5 | 29.8 ± 2.0 | 2.4 |
| 10 | 45.1 ± 2.8 | 3.6 |
| Note: Data are representative and should be determined experimentally. |
| LAI-1 Concentration (µM) | Normalized Fluorescence (RFU/OD600) ± SD (n=3) | Fold Change vs. Control |
| 0 (Solvent Control) | 15,400 ± 950 | 1.0 |
| 1 | 23,100 ± 1,200 | 1.5 |
| 5 | 41,580 ± 2,100 | 2.7 |
| 10 | 69,300 ± 3,500 | 4.5 |
| Note: Data are representative and based on measurements in the post-exponential growth phase. |
Experimental Workflow Visualization
A clear workflow ensures reproducibility and consistency in performing the motility assays.
References
- 1. The α-hydroxyketone LAI-1 regulates motility, Lqs-dependent phosphorylation signalling and gene expression of Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Frontiers | The Flagellar Regulon of Legionella—A Review [frontiersin.org]
- 5. Preparation, Imaging, and Quantification of Bacterial Surface Motility Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ultimate guide to bacterial swarming: An experimental model to study the evolution of cooperative behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Legionella autoinducer LAI-1 is delivered by outer membrane vesicles to promote interbacterial and interkingdom signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asm.org [asm.org]
Application Note: Methodologies for Elucidating the Role of LAI-1 in Legionella Motility
Audience: Researchers, scientists, and drug development professionals.
Introduction
LAI-1 Signaling Pathway Regulating Motility
Experimental Protocols
Protocol 1: Swarm Motility Assay
Principle: Motile bacteria inoculated at the center of a semi-solid agar plate will move outwards, creating a visible "swarm" zone. The diameter of this zone is proportional to the motility of the bacterial population.
Materials:
-
Legionella pneumophila strains (e.g., wild-type, ΔlqsA mutant)
-
Buffered Yeast Extract (BYE) broth
-
Casamino acids
-
Noble agar
-
Sterile petri dishes (60 mm or 100 mm)
-
Sterile inoculation needles or pipette tips
-
Incubator (30°C or 37°C)
-
Ruler or digital caliper
Procedure:
-
Media Preparation:
-
Prepare swarm agar medium. A typical recipe for Legionella might be BYE medium supplemented with a low percentage of agar. The optimal agar concentration is critical and usually ranges from 0.4% to 0.6% (w/v); this must be optimized for the specific strain.[5][6]
-
Autoclave the medium. Allow it to cool to approximately 50-55°C in a water bath.
-
Aseptically pour a consistent volume of the agar into petri dishes (e.g., 25 mL for a 100 mm dish) and let them solidify on a level surface.[6]
-
Allow the plates to dry for a standardized time (e.g., 30-60 minutes) in a laminar flow hood to ensure a consistent surface moisture level.[5]
-
-
Inoculation:
-
Grow L. pneumophila in BYE broth to the post-exponential growth phase, where motility genes are typically expressed.
-
Normalize the optical density (OD) of the cultures to ensure an equal number of bacteria are inoculated for each condition.
-
Carefully inoculate a small, defined volume (e.g., 1-2 µL) of the bacterial culture onto the exact center of the swarm agar plate.[8] Alternatively, use a sterile needle to gently touch the center of the agar after picking a colony from a fresh plate.[9]
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for L. pneumophila (e.g., 37°C) for 24-72 hours.
-
Incubate plates in a humidified chamber to prevent the agar from drying out, which can inhibit swarming.
-
-
Data Acquisition and Analysis:
-
After incubation, measure the diameter of the swarm zone in millimeters (mm). Take at least two perpendicular measurements for each plate and average them.
-
Perform each experiment with multiple biological and technical replicates for statistical validity.
-
Protocol 2: FlaA Promoter Activity Assay (Reporter Gene)
Materials:
-
L. pneumophila strain containing a PflaA-gfp reporter plasmid.
-
BYE broth.
-
Microplate reader with fluorescence detection capabilities (e.g., excitation/emission at 485/520 nm for GFP).
-
96-well black, clear-bottom microplates.
Procedure:
-
Culture Preparation: Grow the L. pneumophila PflaA-gfp reporter strain overnight in BYE broth with appropriate antibiotics.
-
Experimental Setup:
-
Inoculate the wells with the reporter strain to a starting OD600 of ~0.1.
-
Incubation and Measurement:
-
Incubate the microplate in a reader at 37°C with shaking.
-
Measure both the optical density (OD600) and fluorescence intensity at regular intervals (e.g., every hour) for 24-48 hours.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the bacterial density (Fluorescence/OD600) to get the relative fluorescence units (RFU).
-
Compare the peak promoter activity or the activity at a specific time point (e.g., late exponential phase) across different conditions.
-
Data Presentation
Quantitative data from the experiments should be summarized for clear comparison.
| LAI-1 Concentration (µM) | Average Swarm Diameter (mm) ± SD (n=3) | Fold Change vs. Control |
| 0 (Solvent Control) | 12.5 ± 1.1 | 1.0 |
| 1 | 18.2 ± 1.5 | 1.5 |
| 5 | 29.8 ± 2.0 | 2.4 |
| 10 | 45.1 ± 2.8 | 3.6 |
| Note: Data are representative and should be determined experimentally. |
| LAI-1 Concentration (µM) | Normalized Fluorescence (RFU/OD600) ± SD (n=3) | Fold Change vs. Control |
| 0 (Solvent Control) | 15,400 ± 950 | 1.0 |
| 1 | 23,100 ± 1,200 | 1.5 |
| 5 | 41,580 ± 2,100 | 2.7 |
| 10 | 69,300 ± 3,500 | 4.5 |
| Note: Data are representative and based on measurements in the post-exponential growth phase. |
Experimental Workflow Visualization
A clear workflow ensures reproducibility and consistency in performing the motility assays.
References
- 1. The α-hydroxyketone LAI-1 regulates motility, Lqs-dependent phosphorylation signalling and gene expression of Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Frontiers | The Flagellar Regulon of Legionella—A Review [frontiersin.org]
- 5. Preparation, Imaging, and Quantification of Bacterial Surface Motility Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ultimate guide to bacterial swarming: An experimental model to study the evolution of cooperative behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Legionella autoinducer LAI-1 is delivered by outer membrane vesicles to promote interbacterial and interkingdom signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asm.org [asm.org]
Application Notes and Protocols for Gene Expression Analysis of Legionella in Response to 3-Hydroxypentadecane-4-one
Topic: Gene Expression Analysis of Legionella in Response to 3-Hydroxypentadecane-4-one
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview and detailed protocols for studying the gene expression profile of Legionella in response to this compound. The protocols cover bacterial culture and treatment, RNA extraction, and gene expression analysis using both RNA sequencing (RNA-Seq) and quantitative real-time PCR (qRT-PCR).
Data Presentation
| Gene | Function | Expected Change in Expression with LAI-1 Treatment | Illustrative Fold Change |
| lqsA | LAI-1 autoinducer synthase | No significant change | ~1.0 |
| lqsS | Sensor kinase for LAI-1 | No significant change | ~1.0 |
| lqsT | Sensor kinase for LAI-1 | No significant change | ~1.0 |
| lqsR | Response regulator | No significant change | ~1.0 |
| rsmY | Small non-coding RNA | Upregulation | > 2.0 |
| rsmZ | Small non-coding RNA | Upregulation | > 2.0 |
| crsA | RNA-binding global regulator | Downregulation | < 0.5 |
| flaA | Flagellin | Upregulation | > 2.0 |
| icm/dot genes | Type IV secretion system components | Downregulation in lqs mutants (indirectly affected by LAI-1) | Variable |
Signaling Pathway
Caption: The Legionella Quorum Sensing (Lqs) Signaling Pathway.
Experimental Protocols
Legionella pneumophila Culture and Treatment with this compound
This protocol describes the cultivation of L. pneumophila and subsequent treatment with this compound for gene expression analysis.
Materials:
-
Legionella pneumophila strain (e.g., Philadelphia-1)
-
Buffered Charcoal Yeast Extract (BCYE) agar (B569324) plates
-
ACES Yeast Extract (AYE) broth
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Streak L. pneumophila from a frozen stock onto a BCYE agar plate and incubate at 37°C for 3-5 days.
-
Inoculate a single colony into 5 mL of AYE broth and grow overnight at 37°C with shaking (200 rpm).
-
The next day, dilute the overnight culture into fresh AYE broth to an optical density at 600 nm (OD600) of 0.1.
-
Grow the culture at 37°C with shaking to the desired growth phase (e.g., exponential phase, OD600 ≈ 0.8-1.0).
-
Prepare a stock solution of this compound in ethanol (B145695).
-
Divide the bacterial culture into experimental and control groups.
-
To the experimental group, add the desired final concentration of this compound (e.g., 1 µM, 10 µM, 50 µM).
-
To the control group, add an equivalent volume of ethanol (vehicle control).
-
Incubate the cultures for the desired time period (e.g., 1 hour, 4 hours) at 37°C with shaking.
-
Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and immediately proceed to RNA extraction or store the cell pellet at -80°C.
RNA Extraction from Legionella pneumophila
This protocol details the extraction of high-quality total RNA from L. pneumophila for downstream applications like RNA-Seq and qRT-PCR.
Materials:
-
Harvested bacterial cell pellet
-
RNA stabilization solution (e.g., RNAprotect Bacteria Reagent)
-
Lysis buffer (e.g., TE buffer with lysozyme)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I, RNase-free
-
RNase-free water, tubes, and pipette tips
Procedure:
-
If not proceeding immediately, resuspend the bacterial pellet in an appropriate volume of RNA stabilization solution according to the manufacturer's instructions.
-
Centrifuge the stabilized bacteria and discard the supernatant.
-
Resuspend the pellet in 100 µL of lysis buffer containing lysozyme (B549824) and incubate at room temperature for 10 minutes to lyse the bacterial cell wall.
-
Proceed with RNA extraction using a commercial RNA purification kit following the manufacturer's protocol. This typically involves cell lysis, homogenization, and binding of RNA to a silica (B1680970) membrane.
-
Perform an on-column DNase I digestion to remove any contaminating genomic DNA, as per the kit's instructions.
-
Wash the membrane to remove impurities.
-
Elute the purified RNA in RNase-free water.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Look for A260/280 and A260/230 ratios of ~2.0 and a high RNA Integrity Number (RIN).
-
Store the purified RNA at -80°C.
RNA Sequencing (RNA-Seq)
This protocol provides a general workflow for preparing RNA-Seq libraries from Legionella RNA.
Materials:
-
Purified total RNA from Legionella
-
Ribosomal RNA (rRNA) depletion kit (bacterial-specific)
-
RNA fragmentation buffer
-
Reverse transcriptase and random primers
-
Second-strand synthesis components
-
Adapters for sequencing platform (e.g., Illumina)
-
PCR amplification reagents
-
Library quantification kit
Procedure:
-
Deplete ribosomal RNA from the total RNA sample using a bacterial-specific rRNA removal kit.
-
Fragment the rRNA-depleted RNA to the desired size range (e.g., 200-500 bp) using enzymatic or chemical fragmentation methods.
-
Synthesize the first strand of cDNA using reverse transcriptase and random hexamer primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters to the double-stranded cDNA fragments.
-
Amplify the adapter-ligated library using PCR to generate a sufficient quantity of library for sequencing.
-
Purify the PCR product to remove primer-dimers and other contaminants.
-
Quantify the final library and assess its quality using a bioanalyzer.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the validation of RNA-Seq data and quantification of specific gene expression changes using qRT-PCR.
Materials:
-
Purified total RNA from Legionella
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
Gene-specific forward and reverse primers (see table below)
-
Real-time PCR instrument
Procedure:
-
Synthesize cDNA from an equal amount of total RNA from each sample using a reverse transcription kit.
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Include no-template controls (NTC) and no-reverse-transcriptase controls (-RT) to check for contamination.
-
Use a housekeeping gene (e.g., mip or 16S rRNA gene) for normalization of gene expression data.[5][6][7]
-
Calculate the relative gene expression changes using the ΔΔCt method.
Table of Suggested qRT-PCR Primers:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| lqsA | GCG ATT GCT GTT GCT ATT GG | TTA ACG CCA GCA GGT AAA CA | Designed based on L. pneumophila str. Philadelphia 1 genome |
| lqsS | GCT GCA GGT GGT ATT GGT GT | TGA TGG CGT TGA TTT TCT GA | Designed based on L. pneumophila str. Philadelphia 1 genome |
| lqsT | GCT GGT GCT GGT ATT GGT GT | TGA TGG CGT TGA TTT TCT GA | Designed based on L. pneumophila str. Philadelphia 1 genome |
| lqsR | GCT GCA GGT GGT ATT GGT GT | TGA TGG CGT TGA TTT TCT GA | Designed based on L. pneumophila str. Philadelphia 1 genome |
| rsmY | GCG GCT AAG CGA TAA TGA GA | TCC TGT GGT TTT GCT TTT GA | Designed based on L. pneumophila str. Philadelphia 1 genome |
| rsmZ | GCG GCT AAG CGA TAA TGA GA | TCC TGT GGT TTT GCT TTT GA | Designed based on L. pneumophila str. Philadelphia 1 genome |
| crsA | GCT GCA GGT GGT ATT GGT GT | TGA TGG CGT TGA TTT TCT GA | Designed based on L. pneumophila str. Philadelphia 1 genome |
| mip | GCAATGTCAACAGCAA | CATAGCGTCTTGCATG | [5] |
| 16S rRNA | GGAATTACTGGGCGTAAAGG | GAGTCAACCAGTATTATCTGACCG | [1] |
Note: Primer sequences for genes other than mip and 16S rRNA were designed based on the L. pneumophila str. Philadelphia 1 genome sequence and should be validated experimentally.
Experimental Workflow
The following diagram outlines the overall experimental workflow for analyzing the gene expression of Legionella in response to this compound.
Caption: Experimental workflow for Legionella gene expression analysis.
References
- 1. Quantification of Legionella pneumophila by qPCR and culture in tap water with different concentrations of residual disinfectants and heterotrophic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Genes Required for Long-Term Survival of Legionella pneumophila in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blv.admin.ch [blv.admin.ch]
- 5. Detection of Legionella pneumophila by Real-Time PCR for the mip Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Real-Time Legionella PCR for Environmental Water Samples: Data Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. attogene.com [attogene.com]
Application Notes and Protocols for Gene Expression Analysis of Legionella in Response to 3-Hydroxypentadecane-4-one
Topic: Gene Expression Analysis of Legionella in Response to 3-Hydroxypentadecane-4-one
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview and detailed protocols for studying the gene expression profile of Legionella in response to this compound. The protocols cover bacterial culture and treatment, RNA extraction, and gene expression analysis using both RNA sequencing (RNA-Seq) and quantitative real-time PCR (qRT-PCR).
Data Presentation
| Gene | Function | Expected Change in Expression with LAI-1 Treatment | Illustrative Fold Change |
| lqsA | LAI-1 autoinducer synthase | No significant change | ~1.0 |
| lqsS | Sensor kinase for LAI-1 | No significant change | ~1.0 |
| lqsT | Sensor kinase for LAI-1 | No significant change | ~1.0 |
| lqsR | Response regulator | No significant change | ~1.0 |
| rsmY | Small non-coding RNA | Upregulation | > 2.0 |
| rsmZ | Small non-coding RNA | Upregulation | > 2.0 |
| crsA | RNA-binding global regulator | Downregulation | < 0.5 |
| flaA | Flagellin | Upregulation | > 2.0 |
| icm/dot genes | Type IV secretion system components | Downregulation in lqs mutants (indirectly affected by LAI-1) | Variable |
Signaling Pathway
Caption: The Legionella Quorum Sensing (Lqs) Signaling Pathway.
Experimental Protocols
Legionella pneumophila Culture and Treatment with this compound
This protocol describes the cultivation of L. pneumophila and subsequent treatment with this compound for gene expression analysis.
Materials:
-
Legionella pneumophila strain (e.g., Philadelphia-1)
-
Buffered Charcoal Yeast Extract (BCYE) agar plates
-
ACES Yeast Extract (AYE) broth
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Streak L. pneumophila from a frozen stock onto a BCYE agar plate and incubate at 37°C for 3-5 days.
-
Inoculate a single colony into 5 mL of AYE broth and grow overnight at 37°C with shaking (200 rpm).
-
The next day, dilute the overnight culture into fresh AYE broth to an optical density at 600 nm (OD600) of 0.1.
-
Grow the culture at 37°C with shaking to the desired growth phase (e.g., exponential phase, OD600 ≈ 0.8-1.0).
-
Prepare a stock solution of this compound in ethanol.
-
Divide the bacterial culture into experimental and control groups.
-
To the experimental group, add the desired final concentration of this compound (e.g., 1 µM, 10 µM, 50 µM).
-
To the control group, add an equivalent volume of ethanol (vehicle control).
-
Incubate the cultures for the desired time period (e.g., 1 hour, 4 hours) at 37°C with shaking.
-
Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and immediately proceed to RNA extraction or store the cell pellet at -80°C.
RNA Extraction from Legionella pneumophila
This protocol details the extraction of high-quality total RNA from L. pneumophila for downstream applications like RNA-Seq and qRT-PCR.
Materials:
-
Harvested bacterial cell pellet
-
RNA stabilization solution (e.g., RNAprotect Bacteria Reagent)
-
Lysis buffer (e.g., TE buffer with lysozyme)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I, RNase-free
-
RNase-free water, tubes, and pipette tips
Procedure:
-
If not proceeding immediately, resuspend the bacterial pellet in an appropriate volume of RNA stabilization solution according to the manufacturer's instructions.
-
Centrifuge the stabilized bacteria and discard the supernatant.
-
Resuspend the pellet in 100 µL of lysis buffer containing lysozyme and incubate at room temperature for 10 minutes to lyse the bacterial cell wall.
-
Proceed with RNA extraction using a commercial RNA purification kit following the manufacturer's protocol. This typically involves cell lysis, homogenization, and binding of RNA to a silica membrane.
-
Perform an on-column DNase I digestion to remove any contaminating genomic DNA, as per the kit's instructions.
-
Wash the membrane to remove impurities.
-
Elute the purified RNA in RNase-free water.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Look for A260/280 and A260/230 ratios of ~2.0 and a high RNA Integrity Number (RIN).
-
Store the purified RNA at -80°C.
RNA Sequencing (RNA-Seq)
This protocol provides a general workflow for preparing RNA-Seq libraries from Legionella RNA.
Materials:
-
Purified total RNA from Legionella
-
Ribosomal RNA (rRNA) depletion kit (bacterial-specific)
-
RNA fragmentation buffer
-
Reverse transcriptase and random primers
-
Second-strand synthesis components
-
Adapters for sequencing platform (e.g., Illumina)
-
PCR amplification reagents
-
Library quantification kit
Procedure:
-
Deplete ribosomal RNA from the total RNA sample using a bacterial-specific rRNA removal kit.
-
Fragment the rRNA-depleted RNA to the desired size range (e.g., 200-500 bp) using enzymatic or chemical fragmentation methods.
-
Synthesize the first strand of cDNA using reverse transcriptase and random hexamer primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters to the double-stranded cDNA fragments.
-
Amplify the adapter-ligated library using PCR to generate a sufficient quantity of library for sequencing.
-
Purify the PCR product to remove primer-dimers and other contaminants.
-
Quantify the final library and assess its quality using a bioanalyzer.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the validation of RNA-Seq data and quantification of specific gene expression changes using qRT-PCR.
Materials:
-
Purified total RNA from Legionella
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
Gene-specific forward and reverse primers (see table below)
-
Real-time PCR instrument
Procedure:
-
Synthesize cDNA from an equal amount of total RNA from each sample using a reverse transcription kit.
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Include no-template controls (NTC) and no-reverse-transcriptase controls (-RT) to check for contamination.
-
Use a housekeeping gene (e.g., mip or 16S rRNA gene) for normalization of gene expression data.[5][6][7]
-
Calculate the relative gene expression changes using the ΔΔCt method.
Table of Suggested qRT-PCR Primers:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| lqsA | GCG ATT GCT GTT GCT ATT GG | TTA ACG CCA GCA GGT AAA CA | Designed based on L. pneumophila str. Philadelphia 1 genome |
| lqsS | GCT GCA GGT GGT ATT GGT GT | TGA TGG CGT TGA TTT TCT GA | Designed based on L. pneumophila str. Philadelphia 1 genome |
| lqsT | GCT GGT GCT GGT ATT GGT GT | TGA TGG CGT TGA TTT TCT GA | Designed based on L. pneumophila str. Philadelphia 1 genome |
| lqsR | GCT GCA GGT GGT ATT GGT GT | TGA TGG CGT TGA TTT TCT GA | Designed based on L. pneumophila str. Philadelphia 1 genome |
| rsmY | GCG GCT AAG CGA TAA TGA GA | TCC TGT GGT TTT GCT TTT GA | Designed based on L. pneumophila str. Philadelphia 1 genome |
| rsmZ | GCG GCT AAG CGA TAA TGA GA | TCC TGT GGT TTT GCT TTT GA | Designed based on L. pneumophila str. Philadelphia 1 genome |
| crsA | GCT GCA GGT GGT ATT GGT GT | TGA TGG CGT TGA TTT TCT GA | Designed based on L. pneumophila str. Philadelphia 1 genome |
| mip | GCAATGTCAACAGCAA | CATAGCGTCTTGCATG | [5] |
| 16S rRNA | GGAATTACTGGGCGTAAAGG | GAGTCAACCAGTATTATCTGACCG | [1] |
Note: Primer sequences for genes other than mip and 16S rRNA were designed based on the L. pneumophila str. Philadelphia 1 genome sequence and should be validated experimentally.
Experimental Workflow
The following diagram outlines the overall experimental workflow for analyzing the gene expression of Legionella in response to this compound.
Caption: Experimental workflow for Legionella gene expression analysis.
References
- 1. Quantification of Legionella pneumophila by qPCR and culture in tap water with different concentrations of residual disinfectants and heterotrophic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Genes Required for Long-Term Survival of Legionella pneumophila in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blv.admin.ch [blv.admin.ch]
- 5. Detection of Legionella pneumophila by Real-Time PCR for the mip Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Real-Time Legionella PCR for Environmental Water Samples: Data Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. attogene.com [attogene.com]
Application Notes and Protocols: Creating and Using "Clickable" Azido-LAI-1 Derivatives for Localization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to "Clickable" Azido-LAI-1
Diagram of the Experimental Workflow
Quantitative Data Summary
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Very Fast (10^4 - 10^5 M⁻¹s⁻¹) | Fast (10^2 - 10^3 M⁻¹s⁻¹) |
| Biocompatibility | Requires copper catalyst, which can be toxic to cells | Copper-free, highly biocompatible |
| Reagents | Terminal alkyne probe, Copper(I) source, Ligand (e.g., BTTAA) | Cyclooctyne probe (e.g., DBCO, DIBO) |
| Ideal Application | Fixed cells, cell lysates, in vitro studies | Live-cell imaging, in vivo studies |
Table 2: Example of Expected Data from Localization Studies
| Localization Method | Expected Outcome for LAI-1 | Potential Interacting Partners (Hypothetical) |
| Confocal Microscopy | Predominantly plasma membrane localization, with some intracellular vesicles (endosomes). | Co-localization with markers for the plasma membrane (e.g., Cadherin) and endosomes (e.g., EEA1). |
| TIRF Microscopy | Visualization of LAI-1 dynamics at the cell-substrate interface. | Clustering upon ligand engagement at the plasma membrane. |
| Biotin Pull-down & Mass Spectrometry | Identification of proteins in close proximity to LAI-1. | SHP-1, SHP-2, Grb2, PI3K subunits. |
Experimental Protocols
Protocol 1: Generation of Azido-LAI-1 Expressing Cells
Materials:
-
Expression vector for the azF-specific tRNA synthetase/tRNA pair.
-
HEK293T or other suitable mammalian cell line.
-
DMEM supplemented with 10% FBS.
-
p-Azidophenylalanine (azF).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Culture: Culture HEK293T cells in DMEM with 10% FBS to ~70-80% confluency in a 6-well plate.
-
Transfection:
-
Follow the manufacturer's protocol for the transfection reagent.
-
Metabolic Labeling:
-
24 hours post-transfection, replace the medium with DMEM supplemented with 10% FBS and 1 mM azF.
-
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
The cells are now ready for downstream applications such as cell fixation and permeabilization for CuAAC or direct labeling in live cells using SPAAC.
-
Protocol 2: "Click" Labeling of Azido-LAI-1 with a Fluorescent Probe (SPAAC for Live Cells)
Materials:
-
DBCO-conjugated fluorophore (e.g., DBCO-AF488).
-
Live-cell imaging medium.
-
PBS.
Procedure:
-
Probe Preparation: Prepare a 10 mM stock solution of the DBCO-fluorophore in DMSO. Dilute the stock solution in live-cell imaging medium to a final concentration of 10-50 µM.
-
Labeling:
-
Add the DBCO-fluorophore containing medium to the cells.
-
Incubate for 30-60 minutes at 37°C in a cell culture incubator.
-
Washing:
-
Remove the labeling medium.
-
Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound probe.
-
-
Imaging: The cells are now ready for live-cell imaging using fluorescence microscopy.
Protocol 3: "Click" Labeling of Azido-LAI-1 with a Biotin Probe (CuAAC for Fixed Cells)
Materials:
-
4% Paraformaldehyde (PFA) in PBS.
-
0.25% Triton X-100 in PBS.
-
Alkyne-biotin probe.
-
Copper(II) sulfate (B86663) (CuSO4).
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or BTTAA.[6]
-
PBS.
Procedure:
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Click Reaction Cocktail Preparation (per sample):
-
In a microfuge tube, mix the following in order:
-
100 µL PBS
-
2 µL of 10 mM alkyne-biotin (final concentration 20 µM)
-
2 µL of 50 mM CuSO4 (final concentration 1 mM)
-
2 µL of 50 mM TCEP or Sodium Ascorbate (final concentration 1 mM)
-
2 µL of 10 mM TBTA or BTTAA in DMSO (final concentration 200 µM)
-
-
Vortex briefly to mix.
-
-
Labeling:
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Remove the reaction cocktail.
-
Wash the cells three times with PBS containing 0.05% Tween-20.
-
Wash twice with PBS.
-
-
Downstream Processing: The cells are now ready for lysis and subsequent biotin-streptavidin affinity purification.
Signaling Pathway and Localization
Diagram of the LAI-1 Signaling Pathway
References
- 1. LAIR-1 limits macrophage activation in acute inflammatory lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LAIR1 leukocyte associated immunoglobulin like receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Micelle-Enhanced Bioorthogonal Labeling of Genetically Encoded Azido Groups on the Lipid-Embedded Surface of a GPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Bioorthogonal Reactions in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols: Creating and Using "Clickable" Azido-LAI-1 Derivatives for Localization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to "Clickable" Azido-LAI-1
Diagram of the Experimental Workflow
Quantitative Data Summary
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Very Fast (10^4 - 10^5 M⁻¹s⁻¹) | Fast (10^2 - 10^3 M⁻¹s⁻¹) |
| Biocompatibility | Requires copper catalyst, which can be toxic to cells | Copper-free, highly biocompatible |
| Reagents | Terminal alkyne probe, Copper(I) source, Ligand (e.g., BTTAA) | Cyclooctyne probe (e.g., DBCO, DIBO) |
| Ideal Application | Fixed cells, cell lysates, in vitro studies | Live-cell imaging, in vivo studies |
Table 2: Example of Expected Data from Localization Studies
| Localization Method | Expected Outcome for LAI-1 | Potential Interacting Partners (Hypothetical) |
| Confocal Microscopy | Predominantly plasma membrane localization, with some intracellular vesicles (endosomes). | Co-localization with markers for the plasma membrane (e.g., Cadherin) and endosomes (e.g., EEA1). |
| TIRF Microscopy | Visualization of LAI-1 dynamics at the cell-substrate interface. | Clustering upon ligand engagement at the plasma membrane. |
| Biotin Pull-down & Mass Spectrometry | Identification of proteins in close proximity to LAI-1. | SHP-1, SHP-2, Grb2, PI3K subunits. |
Experimental Protocols
Protocol 1: Generation of Azido-LAI-1 Expressing Cells
Materials:
-
Expression vector for the azF-specific tRNA synthetase/tRNA pair.
-
HEK293T or other suitable mammalian cell line.
-
DMEM supplemented with 10% FBS.
-
p-Azidophenylalanine (azF).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Culture: Culture HEK293T cells in DMEM with 10% FBS to ~70-80% confluency in a 6-well plate.
-
Transfection:
-
Follow the manufacturer's protocol for the transfection reagent.
-
Metabolic Labeling:
-
24 hours post-transfection, replace the medium with DMEM supplemented with 10% FBS and 1 mM azF.
-
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
The cells are now ready for downstream applications such as cell fixation and permeabilization for CuAAC or direct labeling in live cells using SPAAC.
-
Protocol 2: "Click" Labeling of Azido-LAI-1 with a Fluorescent Probe (SPAAC for Live Cells)
Materials:
-
DBCO-conjugated fluorophore (e.g., DBCO-AF488).
-
Live-cell imaging medium.
-
PBS.
Procedure:
-
Probe Preparation: Prepare a 10 mM stock solution of the DBCO-fluorophore in DMSO. Dilute the stock solution in live-cell imaging medium to a final concentration of 10-50 µM.
-
Labeling:
-
Add the DBCO-fluorophore containing medium to the cells.
-
Incubate for 30-60 minutes at 37°C in a cell culture incubator.
-
Washing:
-
Remove the labeling medium.
-
Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound probe.
-
-
Imaging: The cells are now ready for live-cell imaging using fluorescence microscopy.
Protocol 3: "Click" Labeling of Azido-LAI-1 with a Biotin Probe (CuAAC for Fixed Cells)
Materials:
-
4% Paraformaldehyde (PFA) in PBS.
-
0.25% Triton X-100 in PBS.
-
Alkyne-biotin probe.
-
Copper(II) sulfate (CuSO4).
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or BTTAA.[6]
-
PBS.
Procedure:
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Click Reaction Cocktail Preparation (per sample):
-
In a microfuge tube, mix the following in order:
-
100 µL PBS
-
2 µL of 10 mM alkyne-biotin (final concentration 20 µM)
-
2 µL of 50 mM CuSO4 (final concentration 1 mM)
-
2 µL of 50 mM TCEP or Sodium Ascorbate (final concentration 1 mM)
-
2 µL of 10 mM TBTA or BTTAA in DMSO (final concentration 200 µM)
-
-
Vortex briefly to mix.
-
-
Labeling:
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Remove the reaction cocktail.
-
Wash the cells three times with PBS containing 0.05% Tween-20.
-
Wash twice with PBS.
-
-
Downstream Processing: The cells are now ready for lysis and subsequent biotin-streptavidin affinity purification.
Signaling Pathway and Localization
Diagram of the LAI-1 Signaling Pathway
References
- 1. LAIR-1 limits macrophage activation in acute inflammatory lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LAIR1 leukocyte associated immunoglobulin like receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Micelle-Enhanced Bioorthogonal Labeling of Genetically Encoded Azido Groups on the Lipid-Embedded Surface of a GPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Bioorthogonal Reactions in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Hydroxypentadecane-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive, step-by-step protocol for the large-scale synthesis of 3-Hydroxypentadecane-4-one, a potentially valuable building block for drug discovery. The synthesis is based on a robust and scalable base-catalyzed aldol (B89426) condensation between undecanal (B90771) and 2-butanone. This document includes detailed experimental procedures, purification techniques, characterization data, and safety information. Furthermore, potential applications in drug discovery are discussed based on the known biological activities of structurally related long-chain ketones.
Introduction
This compound is a beta-hydroxy ketone, a class of organic compounds that are versatile intermediates in the synthesis of more complex molecules. The presence of both a hydroxyl and a ketone functional group provides two reactive centers for further chemical modifications, making it an attractive scaffold for creating libraries of novel compounds for drug screening. While specific biological activities of this compound are not yet extensively documented, structurally similar long-chain ketones and their derivatives have been investigated for various therapeutic applications. This protocol outlines a straightforward and scalable method for producing significant quantities of this compound to facilitate such research.
Experimental Protocols
This section details the materials, equipment, and procedures for the synthesis, purification, and characterization of this compound.
Materials and Reagents
-
Ethyl Acetate (B1210297) (EtOAc)[20][21][22][23]
-
Deionized Water (H₂O)
-
Silica (B1680970) Gel (for column chromatography)
-
Hexane (B92381) (for column chromatography)
Equipment
-
Three-neck round-bottom flask with appropriate stoppers
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH meter or pH paper
-
Analytical balance
Synthesis of this compound
-
Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve undecanal in 2-butanone.
-
Cooling: Place the reaction flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.
-
Base Addition: Slowly add a 10% aqueous solution of sodium hydroxide dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and neutralize it by slowly adding 1M hydrochloric acid until the pH is approximately 7.[15][16][17][18][19]
-
Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate to extract the organic phase.[20][21][22][23] Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[24][25][26][27][28]
Purification
Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
Characterization
The structure and purity of the final product can be confirmed by the following methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The relative stereochemistry of beta-hydroxy ketones can often be assigned by careful analysis of the ¹H NMR spectrum.[29][30][31][32]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) groups.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.
Data Presentation
Table 1: Reagents and Reaction Parameters for a 10g Scale Synthesis
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles | Role |
| Undecanal | 170.30 | 10.0 g | 0.0587 | Starting Material |
| 2-Butanone | 72.11 | 127 mL (102 g) | 1.414 | Reagent/Solvent |
| Sodium Hydroxide | 40.00 | 2.35 g in 21 mL H₂O | 0.0587 | Catalyst |
| Hydrochloric Acid (1M) | 36.46 | As needed | - | Neutralizing Agent |
| Ethyl Acetate | 88.11 | ~200 mL | - | Extraction Solvent |
| Anhydrous MgSO₄ | 120.37 | As needed | - | Drying Agent |
Table 2: Physicochemical and Expected Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₅H₃₀O₂ |
| Molecular Weight | 242.40 g/mol |
| Appearance | Colorless to pale yellow oil |
| Expected ¹H NMR (CDCl₃, δ ppm) | ~4.0-4.2 (m, 1H, -CH(OH)-), ~3.5 (d, 1H, -OH), ~2.5 (q, 2H, -C(O)CH₂CH₃), ~2.4 (d, 2H, -CH(OH)CH₂C(O)-), ~1.2-1.6 (m, 18H, alkyl chain), ~0.9 (t, 3H, alkyl chain -CH₃), ~1.1 (t, 3H, -C(O)CH₂CH₃) |
| Expected ¹³C NMR (CDCl₃, δ ppm) | ~212 (-C=O), ~70 (-CH(OH)-), ~50 (-CH₂C(O)-), ~36 (-C(O)CH₂-), ~32, 29 (multiple), 25, 22 (alkyl chain), ~14, 8 (alkyl -CH₃) |
| Expected IR (cm⁻¹) | ~3450 (br, -OH stretch), ~2925, 2855 (C-H stretch), ~1710 (C=O stretch) |
| Expected Mass (m/z) | [M+H]⁺ = 243.23 |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Hypothetical signaling pathway for a this compound derivative.
Safety Information
-
Undecanal: Causes skin irritation.[1][3] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
2-Butanone (MEK): Highly flammable liquid and vapor.[5][6][7][8][9] Causes serious eye irritation.[5][6][7][8][9] May cause drowsiness or dizziness.[5][6][7][8][9] Keep away from heat, sparks, and open flames.[5][6][7][8][9] Use in a well-ventilated area or fume hood.
-
Sodium Hydroxide: Causes severe skin burns and eye damage.[10][11][12][13][14] Handle with extreme care, using appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Hydrochloric Acid: May be corrosive to metals.[15] Causes severe skin burns and eye damage.[15][16][17][18][19] Handle in a fume hood with appropriate PPE.
-
Ethyl Acetate: Highly flammable liquid and vapor.[20][21][22][23] Causes serious eye irritation.[20][21][22][23] May cause drowsiness or dizziness.[20][21][22][23] Keep away from ignition sources.
-
Magnesium Sulfate: Generally considered low hazard, but dust may cause minor respiratory irritation.[24][25][26][27][28]
Potential Applications in Drug Discovery
The bifunctional nature of this compound makes it a versatile starting point for the synthesis of a wide range of derivatives. The long alkyl chain provides lipophilicity, which can be advantageous for membrane permeability and interaction with hydrophobic binding pockets of biological targets. Potential areas for investigation include:
-
Antimicrobial Agents: Long-chain ketones and related structures have demonstrated antimicrobial and antifungal activities. Derivatives of this compound could be synthesized and screened against various bacterial and fungal strains.
-
Anti-inflammatory Agents: The core structure could be elaborated to generate compounds that modulate inflammatory pathways.
-
Anticancer Agents: Many natural products with cytotoxic properties contain long alkyl chains and oxygenated functional groups. This synthetic scaffold provides a means to explore novel structures for anticancer activity.
The large-scale synthesis protocol provided herein enables the production of sufficient quantities of this compound to serve as a starting material for the generation of diverse chemical libraries, thereby facilitating the discovery of new therapeutic agents.
References
- 1. carlroth.com [carlroth.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com [carlroth.com]
- 7. agilent.com [agilent.com]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
- 10. chemsupply.com.au [chemsupply.com.au]
- 11. chemfax.com [chemfax.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. tatachemicals.com [tatachemicals.com]
- 14. chemos.de [chemos.de]
- 15. fishersci.com [fishersci.com]
- 16. sds.chemtel.net [sds.chemtel.net]
- 17. chemsupply.com.au [chemsupply.com.au]
- 18. columbuschemical.com [columbuschemical.com]
- 19. engropolymer.com [engropolymer.com]
- 20. Ethyl Acetate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 21. chemos.de [chemos.de]
- 22. rcilabscan.com [rcilabscan.com]
- 23. jubilantingrevia.com [jubilantingrevia.com]
- 24. westliberty.edu [westliberty.edu]
- 25. fishersci.com [fishersci.com]
- 26. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 27. southernag.com [southernag.com]
- 28. carlroth.com [carlroth.com]
- 29. An NMR method for assigning relative stereochemistry to beta-hydroxy ketones deriving from aldol reactions of methyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Hydroxypentadecane-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive, step-by-step protocol for the large-scale synthesis of 3-Hydroxypentadecane-4-one, a potentially valuable building block for drug discovery. The synthesis is based on a robust and scalable base-catalyzed aldol condensation between undecanal and 2-butanone. This document includes detailed experimental procedures, purification techniques, characterization data, and safety information. Furthermore, potential applications in drug discovery are discussed based on the known biological activities of structurally related long-chain ketones.
Introduction
This compound is a beta-hydroxy ketone, a class of organic compounds that are versatile intermediates in the synthesis of more complex molecules. The presence of both a hydroxyl and a ketone functional group provides two reactive centers for further chemical modifications, making it an attractive scaffold for creating libraries of novel compounds for drug screening. While specific biological activities of this compound are not yet extensively documented, structurally similar long-chain ketones and their derivatives have been investigated for various therapeutic applications. This protocol outlines a straightforward and scalable method for producing significant quantities of this compound to facilitate such research.
Experimental Protocols
This section details the materials, equipment, and procedures for the synthesis, purification, and characterization of this compound.
Materials and Reagents
-
Deionized Water (H₂O)
-
Silica Gel (for column chromatography)
-
Hexane (for column chromatography)
Equipment
-
Three-neck round-bottom flask with appropriate stoppers
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH meter or pH paper
-
Analytical balance
Synthesis of this compound
-
Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve undecanal in 2-butanone.
-
Cooling: Place the reaction flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.
-
Base Addition: Slowly add a 10% aqueous solution of sodium hydroxide dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and neutralize it by slowly adding 1M hydrochloric acid until the pH is approximately 7.[15][16][17][18][19]
-
Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate to extract the organic phase.[20][21][22][23] Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[24][25][26][27][28]
Purification
Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
Characterization
The structure and purity of the final product can be confirmed by the following methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The relative stereochemistry of beta-hydroxy ketones can often be assigned by careful analysis of the ¹H NMR spectrum.[29][30][31][32]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) groups.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.
Data Presentation
Table 1: Reagents and Reaction Parameters for a 10g Scale Synthesis
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles | Role |
| Undecanal | 170.30 | 10.0 g | 0.0587 | Starting Material |
| 2-Butanone | 72.11 | 127 mL (102 g) | 1.414 | Reagent/Solvent |
| Sodium Hydroxide | 40.00 | 2.35 g in 21 mL H₂O | 0.0587 | Catalyst |
| Hydrochloric Acid (1M) | 36.46 | As needed | - | Neutralizing Agent |
| Ethyl Acetate | 88.11 | ~200 mL | - | Extraction Solvent |
| Anhydrous MgSO₄ | 120.37 | As needed | - | Drying Agent |
Table 2: Physicochemical and Expected Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₅H₃₀O₂ |
| Molecular Weight | 242.40 g/mol |
| Appearance | Colorless to pale yellow oil |
| Expected ¹H NMR (CDCl₃, δ ppm) | ~4.0-4.2 (m, 1H, -CH(OH)-), ~3.5 (d, 1H, -OH), ~2.5 (q, 2H, -C(O)CH₂CH₃), ~2.4 (d, 2H, -CH(OH)CH₂C(O)-), ~1.2-1.6 (m, 18H, alkyl chain), ~0.9 (t, 3H, alkyl chain -CH₃), ~1.1 (t, 3H, -C(O)CH₂CH₃) |
| Expected ¹³C NMR (CDCl₃, δ ppm) | ~212 (-C=O), ~70 (-CH(OH)-), ~50 (-CH₂C(O)-), ~36 (-C(O)CH₂-), ~32, 29 (multiple), 25, 22 (alkyl chain), ~14, 8 (alkyl -CH₃) |
| Expected IR (cm⁻¹) | ~3450 (br, -OH stretch), ~2925, 2855 (C-H stretch), ~1710 (C=O stretch) |
| Expected Mass (m/z) | [M+H]⁺ = 243.23 |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Hypothetical signaling pathway for a this compound derivative.
Safety Information
-
Undecanal: Causes skin irritation.[1][3] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
2-Butanone (MEK): Highly flammable liquid and vapor.[5][6][7][8][9] Causes serious eye irritation.[5][6][7][8][9] May cause drowsiness or dizziness.[5][6][7][8][9] Keep away from heat, sparks, and open flames.[5][6][7][8][9] Use in a well-ventilated area or fume hood.
-
Sodium Hydroxide: Causes severe skin burns and eye damage.[10][11][12][13][14] Handle with extreme care, using appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Hydrochloric Acid: May be corrosive to metals.[15] Causes severe skin burns and eye damage.[15][16][17][18][19] Handle in a fume hood with appropriate PPE.
-
Ethyl Acetate: Highly flammable liquid and vapor.[20][21][22][23] Causes serious eye irritation.[20][21][22][23] May cause drowsiness or dizziness.[20][21][22][23] Keep away from ignition sources.
-
Magnesium Sulfate: Generally considered low hazard, but dust may cause minor respiratory irritation.[24][25][26][27][28]
Potential Applications in Drug Discovery
The bifunctional nature of this compound makes it a versatile starting point for the synthesis of a wide range of derivatives. The long alkyl chain provides lipophilicity, which can be advantageous for membrane permeability and interaction with hydrophobic binding pockets of biological targets. Potential areas for investigation include:
-
Antimicrobial Agents: Long-chain ketones and related structures have demonstrated antimicrobial and antifungal activities. Derivatives of this compound could be synthesized and screened against various bacterial and fungal strains.
-
Anti-inflammatory Agents: The core structure could be elaborated to generate compounds that modulate inflammatory pathways.
-
Anticancer Agents: Many natural products with cytotoxic properties contain long alkyl chains and oxygenated functional groups. This synthetic scaffold provides a means to explore novel structures for anticancer activity.
The large-scale synthesis protocol provided herein enables the production of sufficient quantities of this compound to serve as a starting material for the generation of diverse chemical libraries, thereby facilitating the discovery of new therapeutic agents.
References
- 1. carlroth.com [carlroth.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com [carlroth.com]
- 7. agilent.com [agilent.com]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
- 10. chemsupply.com.au [chemsupply.com.au]
- 11. chemfax.com [chemfax.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. tatachemicals.com [tatachemicals.com]
- 14. chemos.de [chemos.de]
- 15. fishersci.com [fishersci.com]
- 16. sds.chemtel.net [sds.chemtel.net]
- 17. chemsupply.com.au [chemsupply.com.au]
- 18. columbuschemical.com [columbuschemical.com]
- 19. engropolymer.com [engropolymer.com]
- 20. Ethyl Acetate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 21. chemos.de [chemos.de]
- 22. rcilabscan.com [rcilabscan.com]
- 23. jubilantingrevia.com [jubilantingrevia.com]
- 24. westliberty.edu [westliberty.edu]
- 25. fishersci.com [fishersci.com]
- 26. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 27. southernag.com [southernag.com]
- 28. carlroth.com [carlroth.com]
- 29. An NMR method for assigning relative stereochemistry to beta-hydroxy ketones deriving from aldol reactions of methyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. pubs.acs.org [pubs.acs.org]
Application of Synthetic LAI-1 in Studying Legionella-Host Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Key Applications of Synthetic LAI-1
Data Presentation
Table 1: Effect of Synthetic LAI-1 on Host Cell Migration
| LAI-1 Concentration (µM) | Inhibition of Cell Migration (%) | Forward Migration Index (FMI) | Cell Velocity (µm/min) |
| 0 (Control) | 0 | 0.85 ± 0.05 | 1.5 ± 0.2 |
| 1 | 25 ± 5 | 0.62 ± 0.07 | 1.4 ± 0.3 |
| 5 | 60 ± 8 | 0.35 ± 0.06 | 1.5 ± 0.2 |
| 10 | 85 ± 6 | 0.15 ± 0.04 | 1.6 ± 0.2 |
Table 2: Effect of Synthetic LAI-1 on Cdc42 Activity
| Treatment | Active Cdc42 (GTP-bound) Level (Arbitrary Units) |
| Control (Untreated) | 100 ± 10 |
| LAI-1 (10 µM) | 45 ± 8 |
Experimental Protocols
Protocol 1: Cell Migration Assay (Transwell Assay)
Materials:
-
24-well Transwell plates with 8.0 µm pore size inserts
-
Eukaryotic cell line of interest (e.g., A549, U937)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Chemoattractant (e.g., 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Crystal Violet solution
-
Cotton swabs
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period suitable for the cell type (typically 6-24 hours).
-
-
Cell Staining and Quantification:
-
After incubation, carefully remove the Transwell inserts.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in 4% PFA for 15 minutes.
-
Wash the insert with PBS.
-
Stain the migrated cells with 0.1% Crystal Violet solution for 20 minutes.
-
Gently wash the insert with water to remove excess stain and allow it to air dry.
-
Visualize and count the migrated cells in at least five random fields per insert using a light microscope.
-
Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured with a plate reader.
-
Protocol 2: Cdc42 Activation Assay (GTPase Pull-down Assay)
Materials:
-
Eukaryotic cell line
-
Cell lysis buffer (e.g., RIPA buffer)
-
Cdc42 activation assay kit (containing PAK-PBD beads)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting apparatus
-
Anti-Cdc42 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and grow to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Pull-down of Active Cdc42:
-
Normalize the protein concentration of all lysates.
-
To 500 µg of each lysate, add PAK-PBD (p21-activated kinase-binding domain) agarose (B213101) beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation and wash three times with wash buffer.
-
-
Western Blot Analysis:
-
Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Probe the membrane with a primary antibody against Cdc42.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative amount of active Cdc42.
-
Protocol 3: IQGAP1 Redistribution Assay (Immunofluorescence)
Materials:
-
Eukaryotic cell line
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against IQGAP1
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary anti-IQGAP1 antibody diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Mandatory Visualization
Caption: Transwell cell migration assay workflow.
References
Application of Synthetic LAI-1 in Studying Legionella-Host Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Key Applications of Synthetic LAI-1
Data Presentation
Table 1: Effect of Synthetic LAI-1 on Host Cell Migration
| LAI-1 Concentration (µM) | Inhibition of Cell Migration (%) | Forward Migration Index (FMI) | Cell Velocity (µm/min) |
| 0 (Control) | 0 | 0.85 ± 0.05 | 1.5 ± 0.2 |
| 1 | 25 ± 5 | 0.62 ± 0.07 | 1.4 ± 0.3 |
| 5 | 60 ± 8 | 0.35 ± 0.06 | 1.5 ± 0.2 |
| 10 | 85 ± 6 | 0.15 ± 0.04 | 1.6 ± 0.2 |
Table 2: Effect of Synthetic LAI-1 on Cdc42 Activity
| Treatment | Active Cdc42 (GTP-bound) Level (Arbitrary Units) |
| Control (Untreated) | 100 ± 10 |
| LAI-1 (10 µM) | 45 ± 8 |
Experimental Protocols
Protocol 1: Cell Migration Assay (Transwell Assay)
Materials:
-
24-well Transwell plates with 8.0 µm pore size inserts
-
Eukaryotic cell line of interest (e.g., A549, U937)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Chemoattractant (e.g., 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Crystal Violet solution
-
Cotton swabs
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period suitable for the cell type (typically 6-24 hours).
-
-
Cell Staining and Quantification:
-
After incubation, carefully remove the Transwell inserts.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in 4% PFA for 15 minutes.
-
Wash the insert with PBS.
-
Stain the migrated cells with 0.1% Crystal Violet solution for 20 minutes.
-
Gently wash the insert with water to remove excess stain and allow it to air dry.
-
Visualize and count the migrated cells in at least five random fields per insert using a light microscope.
-
Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured with a plate reader.
-
Protocol 2: Cdc42 Activation Assay (GTPase Pull-down Assay)
Materials:
-
Eukaryotic cell line
-
Cell lysis buffer (e.g., RIPA buffer)
-
Cdc42 activation assay kit (containing PAK-PBD beads)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting apparatus
-
Anti-Cdc42 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and grow to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Pull-down of Active Cdc42:
-
Normalize the protein concentration of all lysates.
-
To 500 µg of each lysate, add PAK-PBD (p21-activated kinase-binding domain) agarose beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation and wash three times with wash buffer.
-
-
Western Blot Analysis:
-
Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Probe the membrane with a primary antibody against Cdc42.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative amount of active Cdc42.
-
Protocol 3: IQGAP1 Redistribution Assay (Immunofluorescence)
Materials:
-
Eukaryotic cell line
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against IQGAP1
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary anti-IQGAP1 antibody diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Mandatory Visualization
Caption: Transwell cell migration assay workflow.
References
Application Notes and Protocols: Investigating the Role of Leukocyte-Associated Immunoglobulin-like Receptor 1 (LAIR-1) in Modulating Mitochondrial Dynamics in Host Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis, regulate metabolism, and participate in signaling pathways.[1] This process, known as mitochondrial dynamics, is critical for cell survival and function. The key players in this process are large GTPases: mitofusins (Mfn1 and Mfn2) and optic atrophy 1 (OPA1) mediate fusion, while dynamin-related protein 1 (Drp1) is central to fission.[2] Disruptions in mitochondrial dynamics have been implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[3]
Leukocyte-associated immunoglobulin-like receptor 1 (LAIR-1) is a transmembrane glycoprotein (B1211001) that functions as an inhibitory receptor on various immune cells, including T cells, B cells, and macrophages.[4] Upon binding to its ligands, primarily collagens, LAIR-1's intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs) become phosphorylated. This leads to the recruitment of phosphatases SHP-1 and SHP-2, which in turn dampen downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways.[5][6]
While a direct link between LAIR-1 and mitochondrial dynamics has not been established, emerging evidence suggests that the signaling pathways modulated by LAIR-1 are also involved in regulating mitochondrial fission and fusion. For instance, the PI3K/AKT pathway has been shown to influence mitochondrial function and apoptosis.[7][8] Additionally, the NF-κB pathway has been reported to control mitochondrial dynamics, in part by regulating the expression of OPA1.[9][10]
These intersecting pathways provide a strong rationale for investigating the hypothetical role of LAIR-1 in modulating mitochondrial dynamics in host cells. This document provides detailed application notes and protocols to guide researchers in exploring this potential connection. The proposed experiments are designed to test the hypothesis that LAIR-1, through its influence on key signaling cascades, can indirectly regulate the machinery of mitochondrial fission and fusion.
Hypothetical Signaling Pathway
The proposed signaling cascade posits that activation of LAIR-1 by its ligands initiates a signaling cascade that culminates in altered mitochondrial dynamics. Upon ligand binding, LAIR-1 recruits and activates the phosphatase SHP-1. Activated SHP-1 can dephosphorylate and thereby inhibit key components of pro-survival and pro-inflammatory signaling pathways, such as the PI3K/AKT and NF-κB pathways. These pathways are known to influence the activity of Drp1, a key regulator of mitochondrial fission. Specifically, AKT can phosphorylate Drp1 at an inhibitory site (Ser637), preventing its translocation to the mitochondria and thus inhibiting fission. Conversely, a reduction in AKT activity could lead to increased Drp1 activity and mitochondrial fragmentation. The NF-κB pathway has also been shown to influence the expression of mitochondrial dynamics proteins. Therefore, by modulating these pathways, LAIR-1 activation could shift the balance of mitochondrial dynamics towards either fusion or fission.
Experimental Workflow
The following workflow provides a general overview of the experimental approach to investigate the role of LAIR-1 in mitochondrial dynamics.
References
- 1. LAIR-1 Limits Neutrophilic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PI3K/AKT signalling pathway in inflammation, cell death and glial scar formation after traumatic spinal cord injury: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage migration inhibitory factor regulates mitochondrial dynamics and cell growth of human cancer cell lines through CD74-NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LAIR1, an ITIM-Containing Receptor Involved in Immune Disorders and in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LAIR-1 acts as an immune checkpoint on activated ILC2s and regulates the induction of airway hyperreactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Mammalian AKT, the Emerging Roles on Mitochondrial Function in Diseases [aginganddisease.org]
- 8. PI-3-K and AKT: Onto the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-κB pathway controls mitochondrial dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF-κB pathway controls mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Role of Leukocyte-Associated Immunoglobulin-like Receptor 1 (LAIR-1) in Modulating Mitochondrial Dynamics in Host Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis, regulate metabolism, and participate in signaling pathways.[1] This process, known as mitochondrial dynamics, is critical for cell survival and function. The key players in this process are large GTPases: mitofusins (Mfn1 and Mfn2) and optic atrophy 1 (OPA1) mediate fusion, while dynamin-related protein 1 (Drp1) is central to fission.[2] Disruptions in mitochondrial dynamics have been implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[3]
Leukocyte-associated immunoglobulin-like receptor 1 (LAIR-1) is a transmembrane glycoprotein that functions as an inhibitory receptor on various immune cells, including T cells, B cells, and macrophages.[4] Upon binding to its ligands, primarily collagens, LAIR-1's intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs) become phosphorylated. This leads to the recruitment of phosphatases SHP-1 and SHP-2, which in turn dampen downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways.[5][6]
While a direct link between LAIR-1 and mitochondrial dynamics has not been established, emerging evidence suggests that the signaling pathways modulated by LAIR-1 are also involved in regulating mitochondrial fission and fusion. For instance, the PI3K/AKT pathway has been shown to influence mitochondrial function and apoptosis.[7][8] Additionally, the NF-κB pathway has been reported to control mitochondrial dynamics, in part by regulating the expression of OPA1.[9][10]
These intersecting pathways provide a strong rationale for investigating the hypothetical role of LAIR-1 in modulating mitochondrial dynamics in host cells. This document provides detailed application notes and protocols to guide researchers in exploring this potential connection. The proposed experiments are designed to test the hypothesis that LAIR-1, through its influence on key signaling cascades, can indirectly regulate the machinery of mitochondrial fission and fusion.
Hypothetical Signaling Pathway
The proposed signaling cascade posits that activation of LAIR-1 by its ligands initiates a signaling cascade that culminates in altered mitochondrial dynamics. Upon ligand binding, LAIR-1 recruits and activates the phosphatase SHP-1. Activated SHP-1 can dephosphorylate and thereby inhibit key components of pro-survival and pro-inflammatory signaling pathways, such as the PI3K/AKT and NF-κB pathways. These pathways are known to influence the activity of Drp1, a key regulator of mitochondrial fission. Specifically, AKT can phosphorylate Drp1 at an inhibitory site (Ser637), preventing its translocation to the mitochondria and thus inhibiting fission. Conversely, a reduction in AKT activity could lead to increased Drp1 activity and mitochondrial fragmentation. The NF-κB pathway has also been shown to influence the expression of mitochondrial dynamics proteins. Therefore, by modulating these pathways, LAIR-1 activation could shift the balance of mitochondrial dynamics towards either fusion or fission.
Experimental Workflow
The following workflow provides a general overview of the experimental approach to investigate the role of LAIR-1 in mitochondrial dynamics.
References
- 1. LAIR-1 Limits Neutrophilic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PI3K/AKT signalling pathway in inflammation, cell death and glial scar formation after traumatic spinal cord injury: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage migration inhibitory factor regulates mitochondrial dynamics and cell growth of human cancer cell lines through CD74-NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LAIR1, an ITIM-Containing Receptor Involved in Immune Disorders and in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LAIR-1 acts as an immune checkpoint on activated ILC2s and regulates the induction of airway hyperreactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Mammalian AKT, the Emerging Roles on Mitochondrial Function in Diseases [aginganddisease.org]
- 8. PI-3-K and AKT: Onto the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-κB pathway controls mitochondrial dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF-κB pathway controls mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Hydroxypentadecane-4-one for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing 3-Hydroxypentadecane-4-one in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
Due to its lipophilic nature, this compound should be dissolved in a sterile, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution. It is crucial to use a solvent that is compatible with your cell line and to keep the final solvent concentration in the cell culture medium below a non-toxic level (typically ≤0.1% v/v).
Q2: How should I store the stock solution of this compound?
Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to degradation of the compound. Protect the stock solution from light.
Q3: What is a typical starting concentration range for this compound in cell culture?
For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its biological activity and potential cytotoxicity. A common approach is to perform a dose-response experiment with concentrations spanning several orders of magnitude, for instance, from 0.1 µM to 100 µM.[1][2]
Q4: How can I ensure the stability of this compound in my cell culture medium?
Lipophilic compounds can be unstable in aqueous solutions. To improve stability and delivery, consider using a carrier protein like fatty acid-free bovine serum albumin (BSA) or specialized lipid delivery reagents.[3] It is also recommended to prepare fresh dilutions in culture medium for each experiment.
Troubleshooting Guide
Issue: High levels of cell death are observed even at low concentrations.
-
Possible Cause: The compound may exhibit high cytotoxicity in your specific cell line.
-
Solution: Perform a cytotoxicity assay (e.g., MTT, LDH) with a wider and lower range of concentrations to accurately determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
Possible Cause: The solvent concentration in the final culture medium may be too high.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is at a non-toxic level (typically ≤0.1% v/v). Include a vehicle control (medium with the same concentration of solvent but without the compound) in your experimental setup.
-
-
Possible Cause: The compound may have degraded, forming toxic byproducts.
-
Solution: Use freshly prepared stock solutions or ensure that stored aliquots have not undergone multiple freeze-thaw cycles.
-
Issue: No observable biological effect at any tested concentration.
-
Possible Cause: The concentrations used may be too low to elicit a response.
-
Solution: Test a higher range of concentrations.
-
-
Possible Cause: The compound may be unstable or poorly soluble in the culture medium, preventing it from reaching the cells.
-
Solution: As mentioned in the FAQs, consider using a carrier protein like BSA or a lipid delivery system to enhance solubility and stability.[][5]
-
-
Possible Cause: The incubation time may be too short for the biological effect to manifest.
-
Solution: Perform a time-course experiment to assess the compound's effect at different time points (e.g., 24, 48, and 72 hours).
-
-
Possible Cause: The chosen cell line may not be responsive to this compound.
-
Solution: If possible, test the compound on a different, well-characterized cell line known to be responsive to similar bioactive lipids.
-
Issue: High variability between experimental replicates.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding and use a consistent cell number for all wells.
-
-
Possible Cause: Inaccurate pipetting of the compound or reagents.
-
Solution: Use calibrated pipettes and ensure proper mixing of the compound in the culture medium before adding it to the cells.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (powder)
-
Sterile, anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of DMSO to create a 10 mM stock solution.
-
Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Determination of Optimal Concentration using a Dose-Response Cytotoxicity Assay (MTT Assay)
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control and plot the dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 0 (Vehicle) | 1.23 | 0.07 | 98.4 |
| 0.1 | 1.21 | 0.09 | 96.8 |
| 1 | 1.15 | 0.06 | 92.0 |
| 10 | 0.88 | 0.05 | 70.4 |
| 50 | 0.61 | 0.04 | 48.8 |
| 100 | 0.32 | 0.03 | 25.6 |
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Hypothetical signaling pathway modulated by this compound.
References
Technical Support Center: Optimizing 3-Hydroxypentadecane-4-one for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing 3-Hydroxypentadecane-4-one in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
Due to its lipophilic nature, this compound should be dissolved in a sterile, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. It is crucial to use a solvent that is compatible with your cell line and to keep the final solvent concentration in the cell culture medium below a non-toxic level (typically ≤0.1% v/v).
Q2: How should I store the stock solution of this compound?
Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to degradation of the compound. Protect the stock solution from light.
Q3: What is a typical starting concentration range for this compound in cell culture?
For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its biological activity and potential cytotoxicity. A common approach is to perform a dose-response experiment with concentrations spanning several orders of magnitude, for instance, from 0.1 µM to 100 µM.[1][2]
Q4: How can I ensure the stability of this compound in my cell culture medium?
Lipophilic compounds can be unstable in aqueous solutions. To improve stability and delivery, consider using a carrier protein like fatty acid-free bovine serum albumin (BSA) or specialized lipid delivery reagents.[3] It is also recommended to prepare fresh dilutions in culture medium for each experiment.
Troubleshooting Guide
Issue: High levels of cell death are observed even at low concentrations.
-
Possible Cause: The compound may exhibit high cytotoxicity in your specific cell line.
-
Solution: Perform a cytotoxicity assay (e.g., MTT, LDH) with a wider and lower range of concentrations to accurately determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
Possible Cause: The solvent concentration in the final culture medium may be too high.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is at a non-toxic level (typically ≤0.1% v/v). Include a vehicle control (medium with the same concentration of solvent but without the compound) in your experimental setup.
-
-
Possible Cause: The compound may have degraded, forming toxic byproducts.
-
Solution: Use freshly prepared stock solutions or ensure that stored aliquots have not undergone multiple freeze-thaw cycles.
-
Issue: No observable biological effect at any tested concentration.
-
Possible Cause: The concentrations used may be too low to elicit a response.
-
Solution: Test a higher range of concentrations.
-
-
Possible Cause: The compound may be unstable or poorly soluble in the culture medium, preventing it from reaching the cells.
-
Solution: As mentioned in the FAQs, consider using a carrier protein like BSA or a lipid delivery system to enhance solubility and stability.[][5]
-
-
Possible Cause: The incubation time may be too short for the biological effect to manifest.
-
Solution: Perform a time-course experiment to assess the compound's effect at different time points (e.g., 24, 48, and 72 hours).
-
-
Possible Cause: The chosen cell line may not be responsive to this compound.
-
Solution: If possible, test the compound on a different, well-characterized cell line known to be responsive to similar bioactive lipids.
-
Issue: High variability between experimental replicates.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding and use a consistent cell number for all wells.
-
-
Possible Cause: Inaccurate pipetting of the compound or reagents.
-
Solution: Use calibrated pipettes and ensure proper mixing of the compound in the culture medium before adding it to the cells.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (powder)
-
Sterile, anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of DMSO to create a 10 mM stock solution.
-
Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Determination of Optimal Concentration using a Dose-Response Cytotoxicity Assay (MTT Assay)
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control and plot the dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 0 (Vehicle) | 1.23 | 0.07 | 98.4 |
| 0.1 | 1.21 | 0.09 | 96.8 |
| 1 | 1.15 | 0.06 | 92.0 |
| 10 | 0.88 | 0.05 | 70.4 |
| 50 | 0.61 | 0.04 | 48.8 |
| 100 | 0.32 | 0.03 | 25.6 |
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Hypothetical signaling pathway modulated by this compound.
References
Improving the solubility of 3-Hydroxypentadecane-4-one for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 3-Hydroxypentadecane-4-one for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a long-chain keto-alcohol. Due to its long C15 aliphatic chain, it is predicted to be highly hydrophobic and poorly soluble in aqueous solutions such as cell culture media and phosphate-buffered saline (PBS).[1] It is expected to be soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727).[2] When preparing for in vitro assays, a common issue is the precipitation of the compound upon dilution of an organic stock solution into an aqueous buffer.[3][4]
Q2: What is the recommended starting solvent for creating a stock solution?
A2: The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Ensure the compound is fully dissolved before making further dilutions. For cell culture experiments, it is crucial that the final concentration of DMSO in the media is kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[2]
Q3: My compound precipitates when I add the DMSO stock to my aqueous assay buffer. What can I do?
A3: Precipitation upon dilution into aqueous media is a common problem for hydrophobic compounds.[3] Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of this compound in your assay.
-
Optimize Dilution Method: Instead of adding the stock solution directly to the full volume of media, try a serial dilution method. First, dilute the DMSO stock into a small volume of media while vortexing, and then add this intermediate dilution to the final volume.
-
Use a Co-solvent/Surfactant: Incorporating a pharmaceutically acceptable co-solvent or surfactant can significantly improve solubility.[3][5] Common options include PEG-400, Tween® 80, or Polysorbate 20.[2][3] It is essential to run vehicle controls to ensure the co-solvent or surfactant does not interfere with the assay.
-
Complexation with Cyclodextrins: Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HPβCD), can be used to form inclusion complexes that enhance the aqueous solubility of hydrophobic drugs.[6]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Problem 1: Precipitate forms immediately upon adding DMSO stock to aqueous media.
| Possible Cause | Suggested Solution |
| Final concentration exceeds aqueous solubility limit. | Decrease the final working concentration of the compound. Determine the maximum achievable concentration without precipitation. |
| Poor mixing during dilution. | Add the DMSO stock dropwise to the aqueous buffer while vigorously vortexing or stirring to promote rapid dispersion.[3] |
| Shock precipitation due to rapid solvent change. | Prepare an intermediate dilution in a mixture of organic solvent and aqueous buffer (e.g., 50:50 ethanol:water) before the final dilution. |
Problem 2: Solution is cloudy or turbid after dilution.
| Possible Cause | Suggested Solution |
| Formation of fine, colloidal precipitate. | The solution may not be suitable for assays sensitive to light scattering (e.g., some absorbance assays). Consider centrifugation and using the supernatant, but be aware this will lower the effective concentration. |
| Use of a solubilizing agent. | Incorporate a non-ionic surfactant like Tween® 80 (at a final concentration of 0.01-0.1%) or a co-solvent like PEG-400.[3] Always include a vehicle control with the same concentration of the solubilizing agent. |
Problem 3: Compound appears to come out of solution over time (e.g., during a long incubation).
| Possible Cause | Suggested Solution |
| Compound is at a metastable concentration. | The initial dissolution was successful, but the concentration is above the thermodynamic solubility limit. Lower the final concentration. |
| Interaction with components in the media (e.g., proteins). | If using serum-containing media, consider reducing the serum percentage or using a serum-free formulation for the initial solubility tests. |
Quantitative Data Summary
The following table summarizes hypothetical solubility data for this compound in common solvent systems used for in vitro assays. This data is for illustrative purposes to guide solvent selection.
| Solvent System | Maximum Solubility (Hypothetical) | Final Conc. in Media (v/v) | Observations |
| 100% DMSO | >100 mM | < 0.5% | Clear solution. Recommended for stock. |
| 100% Ethanol | ~50 mM | < 1% | Clear solution. Can be used as a stock solvent. |
| PBS (pH 7.4) | < 1 µM | N/A | Very poor solubility, appears as a suspension. |
| Cell Culture Media + 10% FBS | ~5 µM | N/A | Slight improvement over PBS due to serum proteins, but still low. |
| PBS with 0.1% Tween® 80 | ~50 µM | 0.1% | Clear solution at lower concentrations. |
| PBS with 1% HPβCD | ~100 µM | 1% | Significant improvement in solubility.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh 2.56 mg of this compound (Molecular Weight: 256.42 g/mol , hypothetical).
-
Dissolution: Add the powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of anhydrous, cell-culture grade DMSO.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HPβCD)
This protocol is adapted for researchers needing to prepare a higher concentration aqueous solution.[6]
-
Prepare HPβCD Solution: Prepare a 10% (w/v) solution of HPβCD in your desired aqueous buffer (e.g., PBS or serum-free media).
-
Prepare Compound Film: In a glass vial, add the required amount of this compound from a volatile organic solvent stock (e.g., methanol or chloroform). Evaporate the solvent under a stream of nitrogen to create a thin film of the compound on the vial surface.
-
Complexation: Add the 10% HPβCD solution to the vial containing the compound film.
-
Incubation: Seal the vial and place it on a shaker or rotator overnight at room temperature to allow for the formation of the inclusion complex.
-
Sterilization: Sterilize the final solution by filtering through a 0.22 µm syringe filter.
-
Control: Prepare a vehicle control using the same concentration of HPβCD in the same buffer.
Visualizations
Workflow for Troubleshooting Solubility
The following diagram outlines a logical workflow for addressing solubility issues during the preparation of this compound for in vitro experiments.
A decision-making workflow for improving the solubility of this compound.
Hypothetical Signaling Pathway
Given that some complex lipids and their derivatives can modulate inflammatory pathways, this diagram illustrates a hypothetical signaling pathway where this compound (3-HP-4-O) inhibits a pro-inflammatory response. This is a speculative pathway for illustrative purposes only.
Hypothetical inhibition of the TLR4-NF-κB signaling pathway by this compound.
References
Improving the solubility of 3-Hydroxypentadecane-4-one for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 3-Hydroxypentadecane-4-one for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a long-chain keto-alcohol. Due to its long C15 aliphatic chain, it is predicted to be highly hydrophobic and poorly soluble in aqueous solutions such as cell culture media and phosphate-buffered saline (PBS).[1] It is expected to be soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.[2] When preparing for in vitro assays, a common issue is the precipitation of the compound upon dilution of an organic stock solution into an aqueous buffer.[3][4]
Q2: What is the recommended starting solvent for creating a stock solution?
A2: The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Ensure the compound is fully dissolved before making further dilutions. For cell culture experiments, it is crucial that the final concentration of DMSO in the media is kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[2]
Q3: My compound precipitates when I add the DMSO stock to my aqueous assay buffer. What can I do?
A3: Precipitation upon dilution into aqueous media is a common problem for hydrophobic compounds.[3] Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of this compound in your assay.
-
Optimize Dilution Method: Instead of adding the stock solution directly to the full volume of media, try a serial dilution method. First, dilute the DMSO stock into a small volume of media while vortexing, and then add this intermediate dilution to the final volume.
-
Use a Co-solvent/Surfactant: Incorporating a pharmaceutically acceptable co-solvent or surfactant can significantly improve solubility.[3][5] Common options include PEG-400, Tween® 80, or Polysorbate 20.[2][3] It is essential to run vehicle controls to ensure the co-solvent or surfactant does not interfere with the assay.
-
Complexation with Cyclodextrins: Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HPβCD), can be used to form inclusion complexes that enhance the aqueous solubility of hydrophobic drugs.[6]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Problem 1: Precipitate forms immediately upon adding DMSO stock to aqueous media.
| Possible Cause | Suggested Solution |
| Final concentration exceeds aqueous solubility limit. | Decrease the final working concentration of the compound. Determine the maximum achievable concentration without precipitation. |
| Poor mixing during dilution. | Add the DMSO stock dropwise to the aqueous buffer while vigorously vortexing or stirring to promote rapid dispersion.[3] |
| Shock precipitation due to rapid solvent change. | Prepare an intermediate dilution in a mixture of organic solvent and aqueous buffer (e.g., 50:50 ethanol:water) before the final dilution. |
Problem 2: Solution is cloudy or turbid after dilution.
| Possible Cause | Suggested Solution |
| Formation of fine, colloidal precipitate. | The solution may not be suitable for assays sensitive to light scattering (e.g., some absorbance assays). Consider centrifugation and using the supernatant, but be aware this will lower the effective concentration. |
| Use of a solubilizing agent. | Incorporate a non-ionic surfactant like Tween® 80 (at a final concentration of 0.01-0.1%) or a co-solvent like PEG-400.[3] Always include a vehicle control with the same concentration of the solubilizing agent. |
Problem 3: Compound appears to come out of solution over time (e.g., during a long incubation).
| Possible Cause | Suggested Solution |
| Compound is at a metastable concentration. | The initial dissolution was successful, but the concentration is above the thermodynamic solubility limit. Lower the final concentration. |
| Interaction with components in the media (e.g., proteins). | If using serum-containing media, consider reducing the serum percentage or using a serum-free formulation for the initial solubility tests. |
Quantitative Data Summary
The following table summarizes hypothetical solubility data for this compound in common solvent systems used for in vitro assays. This data is for illustrative purposes to guide solvent selection.
| Solvent System | Maximum Solubility (Hypothetical) | Final Conc. in Media (v/v) | Observations |
| 100% DMSO | >100 mM | < 0.5% | Clear solution. Recommended for stock. |
| 100% Ethanol | ~50 mM | < 1% | Clear solution. Can be used as a stock solvent. |
| PBS (pH 7.4) | < 1 µM | N/A | Very poor solubility, appears as a suspension. |
| Cell Culture Media + 10% FBS | ~5 µM | N/A | Slight improvement over PBS due to serum proteins, but still low. |
| PBS with 0.1% Tween® 80 | ~50 µM | 0.1% | Clear solution at lower concentrations. |
| PBS with 1% HPβCD | ~100 µM | 1% | Significant improvement in solubility.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh 2.56 mg of this compound (Molecular Weight: 256.42 g/mol , hypothetical).
-
Dissolution: Add the powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of anhydrous, cell-culture grade DMSO.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HPβCD)
This protocol is adapted for researchers needing to prepare a higher concentration aqueous solution.[6]
-
Prepare HPβCD Solution: Prepare a 10% (w/v) solution of HPβCD in your desired aqueous buffer (e.g., PBS or serum-free media).
-
Prepare Compound Film: In a glass vial, add the required amount of this compound from a volatile organic solvent stock (e.g., methanol or chloroform). Evaporate the solvent under a stream of nitrogen to create a thin film of the compound on the vial surface.
-
Complexation: Add the 10% HPβCD solution to the vial containing the compound film.
-
Incubation: Seal the vial and place it on a shaker or rotator overnight at room temperature to allow for the formation of the inclusion complex.
-
Sterilization: Sterilize the final solution by filtering through a 0.22 µm syringe filter.
-
Control: Prepare a vehicle control using the same concentration of HPβCD in the same buffer.
Visualizations
Workflow for Troubleshooting Solubility
The following diagram outlines a logical workflow for addressing solubility issues during the preparation of this compound for in vitro experiments.
A decision-making workflow for improving the solubility of this compound.
Hypothetical Signaling Pathway
Given that some complex lipids and their derivatives can modulate inflammatory pathways, this diagram illustrates a hypothetical signaling pathway where this compound (3-HP-4-O) inhibits a pro-inflammatory response. This is a speculative pathway for illustrative purposes only.
Hypothetical inhibition of the TLR4-NF-κB signaling pathway by this compound.
References
Technical Support Center: Overcoming Variability in Macrophage Migration Assays with LAIR-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome variability in macrophage migration assays by leveraging the function of Leukocyte-Associated Immunoglobulin-like Receptor-1 (LAIR-1).
Frequently Asked Questions (FAQs)
Q1: What is LAIR-1 and how does it affect macrophage migration?
A1: Leukocyte-Associated Immunoglobulin-like Receptor-1 (LAIR-1) is a transmembrane inhibitory receptor expressed on most hematopoietic cells, including macrophages.[1][2] When LAIR-1 binds to its ligands, such as collagen, it initiates a signaling cascade that dampens cellular activation. This inhibitory signaling has been shown to negatively regulate the recruitment of immune cells.[3] Studies have demonstrated that a deficiency in LAIR-1 leads to increased macrophage recruitment to inflammatory sites.[3][4] Therefore, modulating LAIR-1 activity can be a tool to control and potentially reduce variability in macrophage migration assays.
Q2: How can modulating LAIR-1 activity help in overcoming variability in our macrophage migration assays?
A2: Variability in macrophage migration assays can stem from inconsistent baseline migration of control cells. By activating LAIR-1, for instance through the use of an agonistic antibody, it is possible to suppress this baseline migration, creating a more stable and reproducible assay window. This approach can help to more clearly distinguish true chemotactic responses from random cell movement.
Q3: What are the key sources of variability in a typical macrophage migration assay?
A3: Common sources of variability include:
-
Cell Health and Passage Number: Using cells of high passage number or suboptimal health can lead to inconsistent migratory capacity.[5]
-
Inconsistent Cell Seeding Density: Uneven cell distribution or incorrect cell numbers in the upper chamber of a transwell will lead to variable results.[5][6]
-
Chemoattractant Gradient: Improper establishment or instability of the chemoattractant gradient can affect the directionality and rate of migration.[6]
-
Assay Incubation Time: Suboptimal incubation times can result in either too few or too many cells migrating, making quantification difficult.[7]
-
Inconsistent Handling and Washing Steps: Vigorous washing can dislodge migrated cells, while inconsistent removal of non-migrated cells from the top of the transwell insert can lead to artificially high readings.[8]
Q4: Can LAIR-1 be used as a negative control in our migration assays?
A4: Yes, activating LAIR-1 can serve as an excellent negative control. By treating a subset of wells with a LAIR-1 agonist, you can establish a baseline of inhibited migration. This provides a clear benchmark against which to measure the migratory response to your chemoattractant.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in baseline migration across control wells. | Inconsistent activation state of macrophages. | Pre-incubate macrophages with a LAIR-1 agonist (e.g., agonistic anti-LAIR-1 antibody or a known ligand like collagen) to suppress and normalize baseline migration. |
| No or very low migration even with a chemoattractant. | 1. LAIR-1 is overly activated due to endogenous ligands in the media or on the transwell membrane. 2. The chemoattractant is not potent enough to overcome the inhibitory signal. 3. Pore size of the transwell is too small.[5] | 1. Use a LAIR-1 blocking (antagonistic) antibody to prevent inhibitory signaling. 2. Increase the concentration of the chemoattractant. 3. Optimize the pore size of the transwell insert (typically 5-8 µm for macrophages).[6] |
| Inconsistent results when using LAIR-1 antibodies. | 1. Improper antibody concentration. 2. Ineffective cross-linking of the LAIR-1 receptor. | 1. Perform a dose-response titration to determine the optimal concentration of the LAIR-1 antibody. 2. For agonistic activity, ensure proper cross-linking by using a secondary antibody or by plating the primary antibody on the culture surface. |
| Difficulty in distinguishing between chemotaxis and chemokinesis. | The chemoattractant may be inducing random movement rather than directed migration. | Perform a checkerboard analysis where the chemoattractant is placed in both the upper and lower chambers at varying concentrations. True chemotaxis will only be observed in the presence of a positive gradient. |
Experimental Protocols
Protocol 1: Standard Transwell Macrophage Migration Assay
This protocol describes a standard method for assessing macrophage migration using a transwell system.
Materials:
-
24-well transwell inserts (5 or 8 µm pore size)
-
Macrophage cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free medium for cell starvation
-
Chemoattractant (e.g., MCP-1/CCL2)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation: Culture macrophages to 70-80% confluency. The day before the assay, starve the cells in serum-free medium for 12-24 hours.[5]
-
Assay Setup: Place transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Addition: Add 600 µL of medium containing the chemoattractant to the lower chamber. Add 600 µL of serum-free medium to the control wells.
-
Cell Seeding: Resuspend the starved macrophages in serum-free medium at a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours. The optimal time should be determined empirically.
-
Removal of Non-migrated Cells: Carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in fixing solution for 10 minutes. Subsequently, stain the cells with Crystal Violet solution for 15 minutes.
-
Washing: Gently wash the inserts in water to remove excess stain.
-
Quantification: Allow the inserts to dry completely. Count the migrated cells in several random fields of view using a microscope. Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured.
Protocol 2: Macrophage Migration Assay with LAIR-1 Modulation
This protocol details how to incorporate LAIR-1 agonists or antagonists to control for variability.
Materials:
-
Same as Protocol 1
-
LAIR-1 agonist (e.g., agonistic anti-LAIR-1 antibody) or antagonist (e.g., blocking anti-LAIR-1 antibody)
-
Isotype control antibody
Procedure:
-
Cell Preparation: Follow step 1 from Protocol 1.
-
Antibody Incubation (for LAIR-1 modulation):
-
For LAIR-1 activation (agonism): Pre-incubate the starved macrophages with the LAIR-1 agonistic antibody (or isotype control) at a pre-determined optimal concentration for 30-60 minutes at 37°C. For effective cross-linking, the antibody can be pre-coated on the transwell membrane.
-
For LAIR-1 inhibition (antagonism): Pre-incubate the starved macrophages with the LAIR-1 blocking antibody (or isotype control) at a pre-determined optimal concentration for 30-60 minutes at 37°C.
-
-
Assay Setup and Cell Seeding: Follow steps 2-4 from Protocol 1, using the antibody-treated cells.
-
Incubation, Staining, and Quantification: Follow steps 5-9 from Protocol 1.
Quantitative Data Summary
| Condition | Effect on Macrophage/Neutrophil Migration | Reference |
| LAIR-1 Deficiency (in vivo) | Increased number of macrophages in the lungs in response to Poly(I:C) stimulation. | [3] |
| LAIR-1 Deficiency (in vivo) | Enhanced neutrophil recruitment to airways in response to CXCL1. | [9] |
| LAIR-1 Activation (in vitro) | Inhibited pro-inflammatory M1-like macrophage differentiation. | [10] |
| LAIR-1 Blockade (in vitro) | Promotes differentiation to M1 macrophages and inhibits M2 macrophage polarization. | [2] |
Visualizations
Caption: LAIR-1 signaling cascade leading to inhibition of macrophage migration.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Blocking LAIR1 signaling in immune cells inhibits tumor development [frontiersin.org]
- 3. LAIR-1 limits macrophage activation in acute inflammatory lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LAIR-1 limits macrophage activation in acute inflammatory lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. LAIR-1 activation inhibits inflammatory macrophage phenotype in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Variability in Macrophage Migration Assays with LAIR-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome variability in macrophage migration assays by leveraging the function of Leukocyte-Associated Immunoglobulin-like Receptor-1 (LAIR-1).
Frequently Asked Questions (FAQs)
Q1: What is LAIR-1 and how does it affect macrophage migration?
A1: Leukocyte-Associated Immunoglobulin-like Receptor-1 (LAIR-1) is a transmembrane inhibitory receptor expressed on most hematopoietic cells, including macrophages.[1][2] When LAIR-1 binds to its ligands, such as collagen, it initiates a signaling cascade that dampens cellular activation. This inhibitory signaling has been shown to negatively regulate the recruitment of immune cells.[3] Studies have demonstrated that a deficiency in LAIR-1 leads to increased macrophage recruitment to inflammatory sites.[3][4] Therefore, modulating LAIR-1 activity can be a tool to control and potentially reduce variability in macrophage migration assays.
Q2: How can modulating LAIR-1 activity help in overcoming variability in our macrophage migration assays?
A2: Variability in macrophage migration assays can stem from inconsistent baseline migration of control cells. By activating LAIR-1, for instance through the use of an agonistic antibody, it is possible to suppress this baseline migration, creating a more stable and reproducible assay window. This approach can help to more clearly distinguish true chemotactic responses from random cell movement.
Q3: What are the key sources of variability in a typical macrophage migration assay?
A3: Common sources of variability include:
-
Cell Health and Passage Number: Using cells of high passage number or suboptimal health can lead to inconsistent migratory capacity.[5]
-
Inconsistent Cell Seeding Density: Uneven cell distribution or incorrect cell numbers in the upper chamber of a transwell will lead to variable results.[5][6]
-
Chemoattractant Gradient: Improper establishment or instability of the chemoattractant gradient can affect the directionality and rate of migration.[6]
-
Assay Incubation Time: Suboptimal incubation times can result in either too few or too many cells migrating, making quantification difficult.[7]
-
Inconsistent Handling and Washing Steps: Vigorous washing can dislodge migrated cells, while inconsistent removal of non-migrated cells from the top of the transwell insert can lead to artificially high readings.[8]
Q4: Can LAIR-1 be used as a negative control in our migration assays?
A4: Yes, activating LAIR-1 can serve as an excellent negative control. By treating a subset of wells with a LAIR-1 agonist, you can establish a baseline of inhibited migration. This provides a clear benchmark against which to measure the migratory response to your chemoattractant.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in baseline migration across control wells. | Inconsistent activation state of macrophages. | Pre-incubate macrophages with a LAIR-1 agonist (e.g., agonistic anti-LAIR-1 antibody or a known ligand like collagen) to suppress and normalize baseline migration. |
| No or very low migration even with a chemoattractant. | 1. LAIR-1 is overly activated due to endogenous ligands in the media or on the transwell membrane. 2. The chemoattractant is not potent enough to overcome the inhibitory signal. 3. Pore size of the transwell is too small.[5] | 1. Use a LAIR-1 blocking (antagonistic) antibody to prevent inhibitory signaling. 2. Increase the concentration of the chemoattractant. 3. Optimize the pore size of the transwell insert (typically 5-8 µm for macrophages).[6] |
| Inconsistent results when using LAIR-1 antibodies. | 1. Improper antibody concentration. 2. Ineffective cross-linking of the LAIR-1 receptor. | 1. Perform a dose-response titration to determine the optimal concentration of the LAIR-1 antibody. 2. For agonistic activity, ensure proper cross-linking by using a secondary antibody or by plating the primary antibody on the culture surface. |
| Difficulty in distinguishing between chemotaxis and chemokinesis. | The chemoattractant may be inducing random movement rather than directed migration. | Perform a checkerboard analysis where the chemoattractant is placed in both the upper and lower chambers at varying concentrations. True chemotaxis will only be observed in the presence of a positive gradient. |
Experimental Protocols
Protocol 1: Standard Transwell Macrophage Migration Assay
This protocol describes a standard method for assessing macrophage migration using a transwell system.
Materials:
-
24-well transwell inserts (5 or 8 µm pore size)
-
Macrophage cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free medium for cell starvation
-
Chemoattractant (e.g., MCP-1/CCL2)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation: Culture macrophages to 70-80% confluency. The day before the assay, starve the cells in serum-free medium for 12-24 hours.[5]
-
Assay Setup: Place transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Addition: Add 600 µL of medium containing the chemoattractant to the lower chamber. Add 600 µL of serum-free medium to the control wells.
-
Cell Seeding: Resuspend the starved macrophages in serum-free medium at a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours. The optimal time should be determined empirically.
-
Removal of Non-migrated Cells: Carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in fixing solution for 10 minutes. Subsequently, stain the cells with Crystal Violet solution for 15 minutes.
-
Washing: Gently wash the inserts in water to remove excess stain.
-
Quantification: Allow the inserts to dry completely. Count the migrated cells in several random fields of view using a microscope. Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured.
Protocol 2: Macrophage Migration Assay with LAIR-1 Modulation
This protocol details how to incorporate LAIR-1 agonists or antagonists to control for variability.
Materials:
-
Same as Protocol 1
-
LAIR-1 agonist (e.g., agonistic anti-LAIR-1 antibody) or antagonist (e.g., blocking anti-LAIR-1 antibody)
-
Isotype control antibody
Procedure:
-
Cell Preparation: Follow step 1 from Protocol 1.
-
Antibody Incubation (for LAIR-1 modulation):
-
For LAIR-1 activation (agonism): Pre-incubate the starved macrophages with the LAIR-1 agonistic antibody (or isotype control) at a pre-determined optimal concentration for 30-60 minutes at 37°C. For effective cross-linking, the antibody can be pre-coated on the transwell membrane.
-
For LAIR-1 inhibition (antagonism): Pre-incubate the starved macrophages with the LAIR-1 blocking antibody (or isotype control) at a pre-determined optimal concentration for 30-60 minutes at 37°C.
-
-
Assay Setup and Cell Seeding: Follow steps 2-4 from Protocol 1, using the antibody-treated cells.
-
Incubation, Staining, and Quantification: Follow steps 5-9 from Protocol 1.
Quantitative Data Summary
| Condition | Effect on Macrophage/Neutrophil Migration | Reference |
| LAIR-1 Deficiency (in vivo) | Increased number of macrophages in the lungs in response to Poly(I:C) stimulation. | [3] |
| LAIR-1 Deficiency (in vivo) | Enhanced neutrophil recruitment to airways in response to CXCL1. | [9] |
| LAIR-1 Activation (in vitro) | Inhibited pro-inflammatory M1-like macrophage differentiation. | [10] |
| LAIR-1 Blockade (in vitro) | Promotes differentiation to M1 macrophages and inhibits M2 macrophage polarization. | [2] |
Visualizations
Caption: LAIR-1 signaling cascade leading to inhibition of macrophage migration.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Blocking LAIR1 signaling in immune cells inhibits tumor development [frontiersin.org]
- 3. LAIR-1 limits macrophage activation in acute inflammatory lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LAIR-1 limits macrophage activation in acute inflammatory lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. LAIR-1 activation inhibits inflammatory macrophage phenotype in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for Sensitive Detection of LAI-1
Part 1: Getting Started - The Method Development Workflow
Part 2: Frequently Asked Questions (FAQs)
Q: How do I select the optimal ionization mode and polarity for LAI-1? A: The choice of ionization mode depends on the physicochemical properties of LAI-1. Electrospray ionization (ESI) is generally suitable for polar, ionizable molecules, while atmospheric pressure chemical ionization (APCI) works well for less-polar, lower-molecular-weight compounds. To determine the best approach for LAI-1, you should screen the analyte in both positive and negative polarity modes using all available ionization techniques. An infusion of the LAI-1 standard into the mass spectrometer is the most effective way to test these conditions empirically.[1]
Q: Which mass spectrometer parameters are most critical for LAI-1 sensitivity? A: Several key parameters in the ion source and mass analyzer significantly impact sensitivity.[2][3]
-
Ion Source: Capillary/sprayer voltage, nebulizing gas flow, drying gas flow, and gas temperature are critical. These parameters are interdependent and affect the efficiency of droplet formation and desolvation.[2]
-
Mass Analyzer: For tandem mass spectrometry, optimizing the collision energy (CE) for each fragmentation event is crucial to ensure you generate the most stable and abundant product ions for quantification.[4] Dwelling time on your target MRM transitions also plays a role; longer dwell times can improve the signal-to-noise ratio but may compromise the number of data points across a chromatographic peak.
Q: How do I select and optimize Multiple Reaction Monitoring (MRM) transitions for LAI-1? A: The process involves two main steps:
-
Product Ion Selection and Optimization: Perform a product ion scan on the selected precursor. This involves inducing fragmentation in the collision cell and scanning for the resulting fragment ions. Select the most intense and stable fragment ions as your product ions. It is good practice to select at least two product ions for each compound to ensure specificity.[4] Finally, for each precursor-product pair (MRM transition), optimize the collision energy by ramping the CE voltage and monitoring the signal intensity to find the value that produces the maximum response.[4]
Q: What are good starting conditions for reverse-phase liquid chromatography for a new analyte like LAI-1? A: For a novel small molecule or peptide, a C18 reversed-phase column is a versatile starting point. A common initial approach involves a fast gradient to scout for the analyte's retention time.
-
Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium (B1175870) hydroxide (B78521) (for negative ion mode).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid (or ammonium hydroxide).
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes.[5]
-
Flow Rate: For a standard analytical column (e.g., 2.1 mm ID), a flow rate of 0.3-0.5 mL/min is typical.[6]
Q: How does mobile phase composition affect sensitivity? A: Mobile phase additives can significantly impact ionization efficiency. Acidic additives like formic acid are commonly used in positive ESI mode as they promote protonation, leading to the formation of [M+H]⁺ ions. However, in some cases, even low concentrations of additives can suppress the signal.[6] It is crucial to empirically test different additives (e.g., formic acid, ammonium formate, ammonium acetate) at various concentrations to find the optimal conditions for LAI-1.
Part 3: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem: Poor or No Signal Intensity
Q: I am not seeing any peak for LAI-1. What should I check first? A: The absence of a signal can be due to issues with the sample, the LC system, or the mass spectrometer. A systematic approach is necessary to identify the root cause.[7][8]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. rsc.org [rsc.org]
- 4. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 5. Development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gentechscientific.com [gentechscientific.com]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
Technical Support Center: Optimizing LC-MS/MS for Sensitive Detection of LAI-1
Part 1: Getting Started - The Method Development Workflow
Part 2: Frequently Asked Questions (FAQs)
Q: How do I select the optimal ionization mode and polarity for LAI-1? A: The choice of ionization mode depends on the physicochemical properties of LAI-1. Electrospray ionization (ESI) is generally suitable for polar, ionizable molecules, while atmospheric pressure chemical ionization (APCI) works well for less-polar, lower-molecular-weight compounds. To determine the best approach for LAI-1, you should screen the analyte in both positive and negative polarity modes using all available ionization techniques. An infusion of the LAI-1 standard into the mass spectrometer is the most effective way to test these conditions empirically.[1]
Q: Which mass spectrometer parameters are most critical for LAI-1 sensitivity? A: Several key parameters in the ion source and mass analyzer significantly impact sensitivity.[2][3]
-
Ion Source: Capillary/sprayer voltage, nebulizing gas flow, drying gas flow, and gas temperature are critical. These parameters are interdependent and affect the efficiency of droplet formation and desolvation.[2]
-
Mass Analyzer: For tandem mass spectrometry, optimizing the collision energy (CE) for each fragmentation event is crucial to ensure you generate the most stable and abundant product ions for quantification.[4] Dwelling time on your target MRM transitions also plays a role; longer dwell times can improve the signal-to-noise ratio but may compromise the number of data points across a chromatographic peak.
Q: How do I select and optimize Multiple Reaction Monitoring (MRM) transitions for LAI-1? A: The process involves two main steps:
-
Product Ion Selection and Optimization: Perform a product ion scan on the selected precursor. This involves inducing fragmentation in the collision cell and scanning for the resulting fragment ions. Select the most intense and stable fragment ions as your product ions. It is good practice to select at least two product ions for each compound to ensure specificity.[4] Finally, for each precursor-product pair (MRM transition), optimize the collision energy by ramping the CE voltage and monitoring the signal intensity to find the value that produces the maximum response.[4]
Q: What are good starting conditions for reverse-phase liquid chromatography for a new analyte like LAI-1? A: For a novel small molecule or peptide, a C18 reversed-phase column is a versatile starting point. A common initial approach involves a fast gradient to scout for the analyte's retention time.
-
Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid (or ammonium hydroxide).
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes.[5]
-
Flow Rate: For a standard analytical column (e.g., 2.1 mm ID), a flow rate of 0.3-0.5 mL/min is typical.[6]
Q: How does mobile phase composition affect sensitivity? A: Mobile phase additives can significantly impact ionization efficiency. Acidic additives like formic acid are commonly used in positive ESI mode as they promote protonation, leading to the formation of [M+H]⁺ ions. However, in some cases, even low concentrations of additives can suppress the signal.[6] It is crucial to empirically test different additives (e.g., formic acid, ammonium formate, ammonium acetate) at various concentrations to find the optimal conditions for LAI-1.
Part 3: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem: Poor or No Signal Intensity
Q: I am not seeing any peak for LAI-1. What should I check first? A: The absence of a signal can be due to issues with the sample, the LC system, or the mass spectrometer. A systematic approach is necessary to identify the root cause.[7][8]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. rsc.org [rsc.org]
- 4. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 5. Development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gentechscientific.com [gentechscientific.com]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
Technical Support Center: Purification of Synthetic (S)-3-hydroxypentadecan-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic (S)-3-hydroxypentadecan-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of (S)-3-hydroxypentadecan-4-one?
A1: The synthesis of β-hydroxy ketones, such as (S)-3-hydroxypentadecan-4-one, typically proceeds via an aldol (B89426) condensation reaction. Common impurities arise from side reactions inherent to this process. These can include:
-
α,β-Unsaturated Ketone: Dehydration of the desired product can occur, especially under acidic or basic conditions at elevated temperatures, leading to the formation of a conjugated enone.[1]
-
Self-Condensation Products: The starting aldehyde or ketone can react with themselves, leading to a variety of aldol addition or condensation byproducts.[1]
-
Unreacted Starting Materials: Incomplete reaction will leave residual starting aldehyde and ketone in the crude product mixture.
-
Diastereomers: If the synthesis is not perfectly stereocontrolled, other diastereomers of 3-hydroxypentadecan-4-one may be present.
Q2: What is the expected physical state of (S)-3-hydroxypentadecan-4-one at room temperature?
Q3: Is (S)-3-hydroxypentadecan-4-one prone to degradation during purification?
A3: β-hydroxy ketones are generally stable compounds. However, prolonged exposure to strong acids or bases, particularly with heating, can induce dehydration to the corresponding α,β-unsaturated ketone.[1] It is recommended to maintain neutral or near-neutral pH conditions during workup and purification. While some ketone bodies like acetoacetate (B1235776) are unstable, β-hydroxybutyrate is noted to be very stable during storage, suggesting that the β-hydroxy ketone moiety itself is not inherently unstable.[3][4][5]
Troubleshooting Guides
Problem 1: Difficulty in removing a specific impurity.
Symptoms:
-
A persistent spot on the TLC plate that co-elutes with the product in various solvent systems.
-
The impurity is visible in the 1H NMR spectrum of the purified product.
Possible Causes & Solutions:
| Impurity Type | Identification | Recommended Purification Strategy |
| α,β-Unsaturated Ketone | Presence of vinylic proton signals in the 1H NMR spectrum (typically 6-7 ppm). | Flash Chromatography: Use a less polar solvent system. The unsaturated ketone is less polar and should elute before the desired product. Recrystallization: May be effective if the impurity concentration is low. |
| Unreacted Aldehyde | Aldehydic proton signal in 1H NMR (around 9-10 ppm). | Aqueous Workup: A gentle wash with a dilute sodium bisulfite solution can help remove residual aldehydes. Flash Chromatography: The aldehyde will likely have a different polarity. |
| Self-Condensation Byproducts | Complex mixture of unexpected signals in the 1H NMR. | Flash Chromatography: These byproducts often have significantly different polarities and can be separated. Multiple chromatography steps may be necessary. |
| Diastereomers | Complex multiplets for the protons adjacent to the stereocenters in the 1H NMR. | HPLC/SFC: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) are often required to separate diastereomers. Chiral chromatography may also be effective.[6] |
Problem 2: The compound oils out during recrystallization.
Symptoms:
-
Instead of forming crystals upon cooling, the compound separates as an insoluble liquid.
Possible Causes & Solutions:
-
High Impurity Level: A significant amount of impurities can inhibit crystal lattice formation. It is recommended to first purify the compound by column chromatography.
-
Inappropriate Solvent System: The solvent may be too good a solvent even at low temperatures, or the compound's solubility may change too rapidly with temperature. Long aliphatic chains can make crystallization challenging.[2]
-
Cooling Too Rapidly: Rapid cooling can lead to precipitation rather than crystallization.
Troubleshooting Steps for Recrystallization:
-
Select an appropriate solvent: Use a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated. For ketones, solvents like acetone (B3395972) or solvent mixtures such as heptane/ethyl acetate (B1210297) or methanol/water can be effective.[7]
-
Use a solvent pair: Dissolve the compound in a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently heat to clarify and then allow to cool slowly.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites for crystal growth.
-
Seed the solution: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.
-
Slow cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer.
Problem 3: Poor separation during column chromatography.
Symptoms:
-
Broad peaks and significant overlap between the product and impurities.
-
The product elutes with the solvent front.
-
The product does not elute from the column.
Possible Causes & Solutions:
| Issue | Possible Cause | Suggested Solution |
| Poor Resolution | Inappropriate solvent system. | Optimize TLC: Systematically test different solvent systems (e.g., hexane (B92381)/ethyl acetate, dichloromethane (B109758)/methanol) on TLC to find a system that gives good separation (Rf of the product ~0.3). |
| Column overloading. | Use a larger diameter column or reduce the amount of sample loaded. A general rule is a 1:20 to 1:100 ratio of sample to silica (B1680970) gel by weight. | |
| Product Elutes Too Quickly | Solvent system is too polar. | Decrease the proportion of the more polar solvent in the mobile phase. |
| Product Does Not Elute | Solvent system is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Sample Application: Dissolve a small amount of the crude or purified material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot a small amount onto the TLC plate baseline using a capillary tube.
-
Developing Solvent: A common starting point for β-hydroxy ketones is a mixture of hexane and ethyl acetate. A suggested starting ratio is 7:3 (v/v).
-
Development: Place the TLC plate in a developing chamber containing the developing solvent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Examine the plate under UV light (254 nm) to visualize UV-active compounds.
-
Stain the plate using a potassium permanganate (B83412) (KMnO4) solution. β-hydroxy ketones will appear as yellow spots on a purple background.
-
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Begin elution with the mobile phase determined from TLC analysis. Collect fractions and monitor their composition by TLC.
-
Fraction Analysis: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for (S)-3-hydroxypentadecan-4-one.
Caption: Decision tree for troubleshooting recrystallization issues.
References
- 1. Processes for preparing beta-hydroxy-ketones and alpha,beta-unsaturated ketones - Eureka | Patsnap [eureka.patsnap.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Stability of ketone bodies in serum in dependence on storage time and storage temperature. | Semantic Scholar [semanticscholar.org]
- 4. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solid-Phase Synthesis of β-Hydroxy Ketones Via DNA-Compatible Organocatalytic Aldol Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Technical Support Center: Purification of Synthetic (S)-3-hydroxypentadecan-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic (S)-3-hydroxypentadecan-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of (S)-3-hydroxypentadecan-4-one?
A1: The synthesis of β-hydroxy ketones, such as (S)-3-hydroxypentadecan-4-one, typically proceeds via an aldol condensation reaction. Common impurities arise from side reactions inherent to this process. These can include:
-
α,β-Unsaturated Ketone: Dehydration of the desired product can occur, especially under acidic or basic conditions at elevated temperatures, leading to the formation of a conjugated enone.[1]
-
Self-Condensation Products: The starting aldehyde or ketone can react with themselves, leading to a variety of aldol addition or condensation byproducts.[1]
-
Unreacted Starting Materials: Incomplete reaction will leave residual starting aldehyde and ketone in the crude product mixture.
-
Diastereomers: If the synthesis is not perfectly stereocontrolled, other diastereomers of 3-hydroxypentadecan-4-one may be present.
Q2: What is the expected physical state of (S)-3-hydroxypentadecan-4-one at room temperature?
Q3: Is (S)-3-hydroxypentadecan-4-one prone to degradation during purification?
A3: β-hydroxy ketones are generally stable compounds. However, prolonged exposure to strong acids or bases, particularly with heating, can induce dehydration to the corresponding α,β-unsaturated ketone.[1] It is recommended to maintain neutral or near-neutral pH conditions during workup and purification. While some ketone bodies like acetoacetate are unstable, β-hydroxybutyrate is noted to be very stable during storage, suggesting that the β-hydroxy ketone moiety itself is not inherently unstable.[3][4][5]
Troubleshooting Guides
Problem 1: Difficulty in removing a specific impurity.
Symptoms:
-
A persistent spot on the TLC plate that co-elutes with the product in various solvent systems.
-
The impurity is visible in the 1H NMR spectrum of the purified product.
Possible Causes & Solutions:
| Impurity Type | Identification | Recommended Purification Strategy |
| α,β-Unsaturated Ketone | Presence of vinylic proton signals in the 1H NMR spectrum (typically 6-7 ppm). | Flash Chromatography: Use a less polar solvent system. The unsaturated ketone is less polar and should elute before the desired product. Recrystallization: May be effective if the impurity concentration is low. |
| Unreacted Aldehyde | Aldehydic proton signal in 1H NMR (around 9-10 ppm). | Aqueous Workup: A gentle wash with a dilute sodium bisulfite solution can help remove residual aldehydes. Flash Chromatography: The aldehyde will likely have a different polarity. |
| Self-Condensation Byproducts | Complex mixture of unexpected signals in the 1H NMR. | Flash Chromatography: These byproducts often have significantly different polarities and can be separated. Multiple chromatography steps may be necessary. |
| Diastereomers | Complex multiplets for the protons adjacent to the stereocenters in the 1H NMR. | HPLC/SFC: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) are often required to separate diastereomers. Chiral chromatography may also be effective.[6] |
Problem 2: The compound oils out during recrystallization.
Symptoms:
-
Instead of forming crystals upon cooling, the compound separates as an insoluble liquid.
Possible Causes & Solutions:
-
High Impurity Level: A significant amount of impurities can inhibit crystal lattice formation. It is recommended to first purify the compound by column chromatography.
-
Inappropriate Solvent System: The solvent may be too good a solvent even at low temperatures, or the compound's solubility may change too rapidly with temperature. Long aliphatic chains can make crystallization challenging.[2]
-
Cooling Too Rapidly: Rapid cooling can lead to precipitation rather than crystallization.
Troubleshooting Steps for Recrystallization:
-
Select an appropriate solvent: Use a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated. For ketones, solvents like acetone or solvent mixtures such as heptane/ethyl acetate or methanol/water can be effective.[7]
-
Use a solvent pair: Dissolve the compound in a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently heat to clarify and then allow to cool slowly.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites for crystal growth.
-
Seed the solution: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.
-
Slow cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer.
Problem 3: Poor separation during column chromatography.
Symptoms:
-
Broad peaks and significant overlap between the product and impurities.
-
The product elutes with the solvent front.
-
The product does not elute from the column.
Possible Causes & Solutions:
| Issue | Possible Cause | Suggested Solution |
| Poor Resolution | Inappropriate solvent system. | Optimize TLC: Systematically test different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) on TLC to find a system that gives good separation (Rf of the product ~0.3). |
| Column overloading. | Use a larger diameter column or reduce the amount of sample loaded. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight. | |
| Product Elutes Too Quickly | Solvent system is too polar. | Decrease the proportion of the more polar solvent in the mobile phase. |
| Product Does Not Elute | Solvent system is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Sample Application: Dissolve a small amount of the crude or purified material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot a small amount onto the TLC plate baseline using a capillary tube.
-
Developing Solvent: A common starting point for β-hydroxy ketones is a mixture of hexane and ethyl acetate. A suggested starting ratio is 7:3 (v/v).
-
Development: Place the TLC plate in a developing chamber containing the developing solvent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Examine the plate under UV light (254 nm) to visualize UV-active compounds.
-
Stain the plate using a potassium permanganate (KMnO4) solution. β-hydroxy ketones will appear as yellow spots on a purple background.
-
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Begin elution with the mobile phase determined from TLC analysis. Collect fractions and monitor their composition by TLC.
-
Fraction Analysis: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for (S)-3-hydroxypentadecan-4-one.
Caption: Decision tree for troubleshooting recrystallization issues.
References
- 1. Processes for preparing beta-hydroxy-ketones and alpha,beta-unsaturated ketones - Eureka | Patsnap [eureka.patsnap.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Stability of ketone bodies in serum in dependence on storage time and storage temperature. | Semantic Scholar [semanticscholar.org]
- 4. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solid-Phase Synthesis of β-Hydroxy Ketones Via DNA-Compatible Organocatalytic Aldol Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Technical Support Center: Addressing the Hydrophobicity of LAI-1 in Aqueous Solutions
Frequently Asked Questions (FAQs)
-
Co-solvents: Introducing a water-miscible organic solvent can reduce the overall polarity of the solvent system, thereby increasing the solubility of the hydrophobic compound.[3][4]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[8][9][10]
Q3: Are there potential downsides to using these solubilizing agents?
Yes, each method has considerations:
-
Co-solvents: High concentrations of organic solvents like DMSO or ethanol (B145695) can be toxic to cells and may interfere with protein function or assay performance.[11][12]
-
Surfactants: Some surfactants can denature proteins or disrupt cell membranes, which can impact the biological activity being studied.[13] It's crucial to select a biocompatible surfactant and use it at the lowest effective concentration.
-
Cyclodextrins: While generally considered safe, they can sometimes interact with components of the assay or cell membranes. The complexation of the drug within the cyclodextrin (B1172386) may also affect its availability to its target.[9]
Troubleshooting Guides
Issue 1: LAI-1 Precipitation During Stock Solution Dilution
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Exceeding Aqueous Solubility Limit | The final concentration of LAI-1 in the aqueous buffer is too high. | Perform a solubility test to determine the maximum soluble concentration of LAI-1 in your final buffer. |
| Insufficient Co-solvent | The percentage of the organic co-solvent in the final solution is too low to maintain solubility. | Increase the final concentration of the co-solvent in your assay. However, be mindful of its potential effects on your experimental system. It is recommended to keep the final DMSO concentration below 1%, and ideally below 0.1%.[12] |
| Buffer Composition | Components of your buffer (e.g., salts, pH) may be influencing the solubility of LAI-1. | Test the solubility of LAI-1 in different buffer formulations or at different pH values. |
Issue 2: Inconsistent Results in Biological Assays
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Solubilization | LAI-1 is not fully dissolved, leading to inconsistent concentrations in your assays. | Ensure your stock solution is clear and free of particulates before dilution. Vortexing or gentle heating may aid dissolution. |
| Interaction with Assay Components | The solubilizing agent (co-solvent, surfactant, or cyclodextrin) is interfering with the assay. | Run appropriate vehicle controls containing the solubilizing agent at the same concentration used for LAI-1 to assess its baseline effect. |
| Time-dependent Precipitation | LAI-1 is precipitating out of solution over the course of the experiment. | Prepare fresh dilutions of LAI-1 immediately before use. Visually inspect your assay plates for any signs of precipitation. |
Experimental Protocols
Protocol 1: Preparation of a Solubilized LAI-1 Stock Solution using a Co-solvent
Materials:
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes
Procedure:
-
Add the appropriate volume of DMSO to the tube.
-
Visually inspect the solution to ensure it is clear and free of any solid particles.
Protocol 2: Preparation of LAI-1 Formulation with a Surfactant
Materials:
-
Polysorbate 80 (Tween® 80)
-
Sterile aqueous buffer (e.g., PBS)
-
Vortex mixer
Procedure:
-
Prepare a 10% (w/v) stock solution of Polysorbate 80 in the desired aqueous buffer.
-
Vortex the final formulation thoroughly. The solution should be clear.
-
This formulation can then be further diluted in the aqueous buffer for your experiments. Always include a vehicle control with the same final concentrations of DMSO and Polysorbate 80.
Protocol 3: Preparation of LAI-1 Formulation with a Cyclodextrin
Materials:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 20% (w/v) solution of HP-β-CD in the aqueous buffer. Stir until fully dissolved.
-
Continue stirring the mixture at room temperature for at least 1 hour to allow for the formation of the inclusion complex.
-
The resulting solution should be clear. This formulation can be used for further dilutions in your experimental buffer. A vehicle control containing the same final concentration of HP-β-CD and the organic solvent should be included in your experiments.
Visualizations
References
- 1. Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irf.fhnw.ch [irf.fhnw.ch]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. jocpr.com [jocpr.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. jocpr.com [jocpr.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzet.com [alzet.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. flinnsci.com [flinnsci.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Addressing the Hydrophobicity of LAI-1 in Aqueous Solutions
Frequently Asked Questions (FAQs)
-
Co-solvents: Introducing a water-miscible organic solvent can reduce the overall polarity of the solvent system, thereby increasing the solubility of the hydrophobic compound.[3][4]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[8][9][10]
Q3: Are there potential downsides to using these solubilizing agents?
Yes, each method has considerations:
-
Co-solvents: High concentrations of organic solvents like DMSO or ethanol can be toxic to cells and may interfere with protein function or assay performance.[11][12]
-
Surfactants: Some surfactants can denature proteins or disrupt cell membranes, which can impact the biological activity being studied.[13] It's crucial to select a biocompatible surfactant and use it at the lowest effective concentration.
-
Cyclodextrins: While generally considered safe, they can sometimes interact with components of the assay or cell membranes. The complexation of the drug within the cyclodextrin may also affect its availability to its target.[9]
Troubleshooting Guides
Issue 1: LAI-1 Precipitation During Stock Solution Dilution
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Exceeding Aqueous Solubility Limit | The final concentration of LAI-1 in the aqueous buffer is too high. | Perform a solubility test to determine the maximum soluble concentration of LAI-1 in your final buffer. |
| Insufficient Co-solvent | The percentage of the organic co-solvent in the final solution is too low to maintain solubility. | Increase the final concentration of the co-solvent in your assay. However, be mindful of its potential effects on your experimental system. It is recommended to keep the final DMSO concentration below 1%, and ideally below 0.1%.[12] |
| Buffer Composition | Components of your buffer (e.g., salts, pH) may be influencing the solubility of LAI-1. | Test the solubility of LAI-1 in different buffer formulations or at different pH values. |
Issue 2: Inconsistent Results in Biological Assays
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Solubilization | LAI-1 is not fully dissolved, leading to inconsistent concentrations in your assays. | Ensure your stock solution is clear and free of particulates before dilution. Vortexing or gentle heating may aid dissolution. |
| Interaction with Assay Components | The solubilizing agent (co-solvent, surfactant, or cyclodextrin) is interfering with the assay. | Run appropriate vehicle controls containing the solubilizing agent at the same concentration used for LAI-1 to assess its baseline effect. |
| Time-dependent Precipitation | LAI-1 is precipitating out of solution over the course of the experiment. | Prepare fresh dilutions of LAI-1 immediately before use. Visually inspect your assay plates for any signs of precipitation. |
Experimental Protocols
Protocol 1: Preparation of a Solubilized LAI-1 Stock Solution using a Co-solvent
Materials:
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes
Procedure:
-
Add the appropriate volume of DMSO to the tube.
-
Visually inspect the solution to ensure it is clear and free of any solid particles.
Protocol 2: Preparation of LAI-1 Formulation with a Surfactant
Materials:
-
Polysorbate 80 (Tween® 80)
-
Sterile aqueous buffer (e.g., PBS)
-
Vortex mixer
Procedure:
-
Prepare a 10% (w/v) stock solution of Polysorbate 80 in the desired aqueous buffer.
-
Vortex the final formulation thoroughly. The solution should be clear.
-
This formulation can then be further diluted in the aqueous buffer for your experiments. Always include a vehicle control with the same final concentrations of DMSO and Polysorbate 80.
Protocol 3: Preparation of LAI-1 Formulation with a Cyclodextrin
Materials:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 20% (w/v) solution of HP-β-CD in the aqueous buffer. Stir until fully dissolved.
-
Continue stirring the mixture at room temperature for at least 1 hour to allow for the formation of the inclusion complex.
-
The resulting solution should be clear. This formulation can be used for further dilutions in your experimental buffer. A vehicle control containing the same final concentration of HP-β-CD and the organic solvent should be included in your experiments.
Visualizations
References
- 1. Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irf.fhnw.ch [irf.fhnw.ch]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. jocpr.com [jocpr.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. jocpr.com [jocpr.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzet.com [alzet.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. flinnsci.com [flinnsci.com]
- 15. youtube.com [youtube.com]
Best practices for storing and handling synthetic 3-Hydroxypentadecane-4-one
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling synthetic 3-Hydroxypentadecane-4-one. The information is presented in a question-and-answer format to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for short-term and long-term storage of synthetic this compound?
-
Short-Term Storage: For immediate use or storage over a few days, it is recommended to keep the compound in a tightly sealed container at 2-8°C in a refrigerator. This helps to minimize potential degradation.
-
Long-Term Storage: For extended periods, store the compound in a well-sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a temperature of -20°C or lower in a freezer. This will help prevent degradation from atmospheric moisture and oxygen.
Q2: What are the primary safety precautions to take when handling this compound?
A2: As with any synthetic chemical, proper safety measures are crucial. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Personal protective equipment (PPE) is mandatory and should include:
-
Safety goggles or a face shield to protect the eyes from splashes.[3]
-
Chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.[1][3]
-
A lab coat to protect clothing and skin.[1]
Avoid inhalation of any dust or vapors.[1][2] Keep the compound away from heat, sparks, and open flames, as ketones can be flammable.[2][3][4]
Q3: What solvents are recommended for dissolving this compound?
A3: The long aliphatic chain of this compound suggests it will be soluble in a range of organic solvents. Common choices would include:
-
Non-polar aprotic solvents: Hexanes, Toluene
-
Polar aprotic solvents: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Dimethyl sulfoxide (B87167) (DMSO)
-
Polar protic solvents: Ethanol, Methanol (solubility may be more limited)
It is always best to test solubility on a small scale before preparing a larger stock solution. For biological experiments, DMSO is a common choice for creating stock solutions that can then be diluted in aqueous media.[5]
Q4: What are the potential degradation pathways for this compound?
A4: The main chemical reactions that can affect the stability of a drug or synthetic compound are oxidation and hydrolysis.[6]
-
Oxidation: The ketone functional group is generally stable to oxidation, but the long hydrocarbon chain and the secondary alcohol could be susceptible over long periods, especially if exposed to light, heat, or trace metals.[6]
-
Hydrolysis: The molecule does not contain functional groups that are highly susceptible to hydrolysis, such as esters or amides.[6] However, prolonged exposure to strong acids or bases should be avoided.
To minimize degradation, store the compound in a dark, cool, and dry place, and consider storing it under an inert atmosphere.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve in the chosen solvent. | The compound may have low solubility in that specific solvent. The compound may have degraded or polymerized. | Try a different solvent from the recommended list. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation with heat. If the compound still does not dissolve, it may indicate a purity issue. |
| Inconsistent experimental results. | The compound may have degraded due to improper storage. The stock solution may not be stable. | Prepare fresh stock solutions for each experiment.[5] Store the solid compound under the recommended long-term storage conditions. Perform a quality control check (e.g., NMR, LC-MS) on the compound to assess its purity and integrity. |
| Precipitate forms when diluting a DMSO stock solution in aqueous buffer. | The compound has limited solubility in the final aqueous solution. | Decrease the final concentration of the compound. Increase the percentage of DMSO in the final solution (be mindful of its potential effects on biological systems). Consider using a surfactant or other solubilizing agent, if compatible with your experiment. |
| Observed color change in the solid compound or solution over time. | This may indicate oxidation or the presence of impurities. | Discard the discolored material. If possible, repurify the compound. Always store the compound protected from light. |
Experimental Protocols
Protocol: Preparation of a Stock Solution
This protocol outlines a general procedure for preparing a stock solution of a synthetic compound like this compound.
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
-
Weighing:
-
In a chemical fume hood, accurately weigh the desired amount of the solid compound into a suitable vial.
-
-
Dissolution:
-
Add the appropriate volume of the chosen solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
-
Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
-
Storage:
Visualizations
Caption: General workflow for preparing and storing a stock solution.
Caption: Logic diagram for troubleshooting inconsistent experimental results.
References
Best practices for storing and handling synthetic 3-Hydroxypentadecane-4-one
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling synthetic 3-Hydroxypentadecane-4-one. The information is presented in a question-and-answer format to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for short-term and long-term storage of synthetic this compound?
-
Short-Term Storage: For immediate use or storage over a few days, it is recommended to keep the compound in a tightly sealed container at 2-8°C in a refrigerator. This helps to minimize potential degradation.
-
Long-Term Storage: For extended periods, store the compound in a well-sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a temperature of -20°C or lower in a freezer. This will help prevent degradation from atmospheric moisture and oxygen.
Q2: What are the primary safety precautions to take when handling this compound?
A2: As with any synthetic chemical, proper safety measures are crucial. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Personal protective equipment (PPE) is mandatory and should include:
-
Safety goggles or a face shield to protect the eyes from splashes.[3]
-
Chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.[1][3]
-
A lab coat to protect clothing and skin.[1]
Avoid inhalation of any dust or vapors.[1][2] Keep the compound away from heat, sparks, and open flames, as ketones can be flammable.[2][3][4]
Q3: What solvents are recommended for dissolving this compound?
A3: The long aliphatic chain of this compound suggests it will be soluble in a range of organic solvents. Common choices would include:
-
Non-polar aprotic solvents: Hexanes, Toluene
-
Polar aprotic solvents: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO)
-
Polar protic solvents: Ethanol, Methanol (solubility may be more limited)
It is always best to test solubility on a small scale before preparing a larger stock solution. For biological experiments, DMSO is a common choice for creating stock solutions that can then be diluted in aqueous media.[5]
Q4: What are the potential degradation pathways for this compound?
A4: The main chemical reactions that can affect the stability of a drug or synthetic compound are oxidation and hydrolysis.[6]
-
Oxidation: The ketone functional group is generally stable to oxidation, but the long hydrocarbon chain and the secondary alcohol could be susceptible over long periods, especially if exposed to light, heat, or trace metals.[6]
-
Hydrolysis: The molecule does not contain functional groups that are highly susceptible to hydrolysis, such as esters or amides.[6] However, prolonged exposure to strong acids or bases should be avoided.
To minimize degradation, store the compound in a dark, cool, and dry place, and consider storing it under an inert atmosphere.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve in the chosen solvent. | The compound may have low solubility in that specific solvent. The compound may have degraded or polymerized. | Try a different solvent from the recommended list. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation with heat. If the compound still does not dissolve, it may indicate a purity issue. |
| Inconsistent experimental results. | The compound may have degraded due to improper storage. The stock solution may not be stable. | Prepare fresh stock solutions for each experiment.[5] Store the solid compound under the recommended long-term storage conditions. Perform a quality control check (e.g., NMR, LC-MS) on the compound to assess its purity and integrity. |
| Precipitate forms when diluting a DMSO stock solution in aqueous buffer. | The compound has limited solubility in the final aqueous solution. | Decrease the final concentration of the compound. Increase the percentage of DMSO in the final solution (be mindful of its potential effects on biological systems). Consider using a surfactant or other solubilizing agent, if compatible with your experiment. |
| Observed color change in the solid compound or solution over time. | This may indicate oxidation or the presence of impurities. | Discard the discolored material. If possible, repurify the compound. Always store the compound protected from light. |
Experimental Protocols
Protocol: Preparation of a Stock Solution
This protocol outlines a general procedure for preparing a stock solution of a synthetic compound like this compound.
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
-
Weighing:
-
In a chemical fume hood, accurately weigh the desired amount of the solid compound into a suitable vial.
-
-
Dissolution:
-
Add the appropriate volume of the chosen solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
-
Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
-
Storage:
Visualizations
Caption: General workflow for preparing and storing a stock solution.
Caption: Logic diagram for troubleshooting inconsistent experimental results.
References
Technical Support Center: Controlling for Outer Membrane Vesicle Effects in LAI-1 Studies
Frequently Asked Questions (FAQs)
Q3: How can I be sure that my OMV preparation is pure and free of soluble contaminants?
A3: Purity of OMV preparations is a common concern. Standard protocols involve ultracentrifugation to pellet the OMVs.[1] To ensure purity, it is recommended to wash the OMV pellet in a suitable buffer (e.g., PBS or HEPES) and repeat the ultracentrifugation step to remove any trapped soluble proteins.[6] Further purification using density gradient centrifugation can also be employed for higher purity.[7] Characterization of your OMV prep using techniques like Transmission Electron Microscopy (TEM) to visualize vesicle morphology and Nanoparticle Tracking Analysis (NTA) to determine size and concentration is also crucial.[2] Additionally, running a protein gel of your OMV lysate versus the concentrated culture supernatant can help assess the enrichment of OMV-specific proteins and the depletion of soluble proteins.
A4: Robust experimental design is key. Here are some essential controls:
-
OMV-depleted supernatant: The supernatant from your bacterial culture after pelleting the OMVs. This will contain soluble factors but not intact OMVs.
-
Purified OMVs: Isolated and purified OMVs from both WT and ΔlqsA strains.
Troubleshooting Guides
| Possible Cause | Troubleshooting Step |
| Low LAI-1 production | Overexpression of the LAI-1 synthase gene, lqsA, in L. pneumophila under the control of a strong promoter has been shown to significantly increase the amount of LAI-1 detected in purified OMVs.[3][4][5] |
| Inefficient OMV isolation | Ensure your ultracentrifugation speed and time are sufficient to pellet the OMVs. A common protocol for L. pneumophila OMVs is ultracentrifugation at 150,000 x g for 3 hours.[2] Verify your OMV pellet is visible after centrifugation. |
| LAI-1 degradation | LAI-1 is a lipid-like molecule. Ensure proper storage of your OMV samples, typically at -80°C, to prevent degradation. |
| Detection method not sensitive enough | Consider using highly sensitive detection methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for LAI-1 quantification.[3][4][5] |
Problem 2: My wild-type OMVs and ΔlqsA OMVs are producing the same phenotype in my eukaryotic cell assay.
| Possible Cause | Troubleshooting Step |
| The observed phenotype is not mediated by LAI-1 | The phenotype could be caused by another bioactive molecule present in the OMVs, such as lipopolysaccharide (LPS) or other proteins and lipids.[1][2] |
| OMV preparations are contaminated | Ensure your OMV preparations are pure and free from contaminating soluble factors from the culture medium. Perform thorough washing of the OMV pellet. |
| Cellular response is saturated | The concentration of OMVs used may be too high, leading to a maximal response that masks the specific effect of LAI-1. Perform a dose-response experiment with varying concentrations of OMVs. |
Problem 3: I am seeing a high degree of variability in my OMV preparations between batches.
| Possible Cause | Troubleshooting Step |
| Inconsistent bacterial growth conditions | Standardize your bacterial culture conditions, including growth medium, temperature, aeration, and harvest time (growth phase). OMV production can be influenced by these factors.[2] |
| Inconsistent OMV isolation procedure | Strictly adhere to a standardized OMV isolation protocol, including centrifugation speeds, times, and buffer compositions. |
| Inaccurate quantification | Use a reliable method for OMV quantification, such as Nanoparticle Tracking Analysis (NTA) for particle number and a consistent protein quantification assay (e.g., microBCA) for protein content.[2] Normalize your experiments to particle number or protein concentration. |
Data Presentation
Table 1: Quantitative Data on L. pneumophila OMVs
| Parameter | Typical Value/Range | Method of Measurement | Reference |
| OMV Diameter | 50 - 250 nm | Transmission Electron Microscopy (TEM), Nanoparticle Tracking Analysis (NTA) | [8] |
| Protein Content per OMV preparation (from 1L culture) | Varies, can be in the range of 100s of µg to mg | MicroBCA, Bradford Assay | [2] |
| Number of Proteins Identified in OMVs | ~74 | Proteomics (Mass Spectrometry) | [2] |
| LAI-1 Detection in OMVs | Detected upon lqsA overexpression | LC-MS/MS | [3][4][5] |
Experimental Protocols
Protocol 1: Isolation and Purification of OMVs from Legionella pneumophila
-
Bacterial Culture: Grow L. pneumophila (wild-type and ΔlqsA mutant) in AYE broth to the desired growth phase (e.g., late-log or stationary phase).
-
Removal of Bacteria: Centrifuge the culture at a low speed (e.g., 6,000 x g for 20 minutes at 4°C) to pellet the bacterial cells.
-
Supernatant Filtration: Carefully collect the supernatant and filter it through a 0.22 µm pore size sterile filter to remove any remaining bacteria and cellular debris.
-
Ultracentrifugation: Transfer the filtered supernatant to ultracentrifuge tubes and centrifuge at high speed (e.g., 150,000 x g for 3 hours at 4°C) to pellet the OMVs.
-
Washing the OMV Pellet: Discard the supernatant and resuspend the OMV pellet in sterile phosphate-buffered saline (PBS) or another appropriate buffer.
-
Second Ultracentrifugation: Repeat the ultracentrifugation step to wash the OMVs and remove any contaminating soluble proteins.
-
Final Resuspension: Discard the supernatant and resuspend the final OMV pellet in a small volume of sterile PBS.
-
Quantification and Storage: Quantify the OMV preparation using Nanoparticle Tracking Analysis (NTA) for particle concentration and a protein assay (e.g., microBCA) for protein concentration. Store the purified OMVs at -80°C.
-
Prepare a panel of treatments:
-
Conditioned medium from wild-type L. pneumophila.
-
Conditioned medium from ΔlqsAL. pneumophila.
-
Purified OMVs from wild-type L. pneumophila.
-
Purified OMVs from ΔlqsAL. pneumophila.
-
OMV-depleted supernatant from wild-type L. pneumophila.
-
OMV-depleted supernatant from ΔlqsAL. pneumophila.
-
Vehicle control (e.g., PBS).
-
-
Cell-based Assay: Treat your target eukaryotic cells with the prepared treatments. Ensure that the amount of OMVs and supernatant used is normalized (e.g., based on the protein concentration or particle number from the original culture volume).
-
Phenotypic Analysis: Measure the phenotype of interest (e.g., cell migration, cytokine production, gene expression).
-
Data Interpretation:
Visualizations
References
- 1. Proteomic Characterization of the Whole Secretome of Legionella pneumophila and Functional Analysis of Outer Membrane Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Legionella pneumophila outer membrane vesicles in host-pathogen interaction [frontiersin.org]
- 3. Proteomic characterization of the whole secretome of Legionella pneumophila and functional analysis of outer membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial Outer Membrane Vesicles: From Discovery to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. A Robust Protocol to Isolate Outer Membrane Vesicles from Nontypeable Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Signal transduction - Wikipedia [en.wikipedia.org]
Technical Support Center: Controlling for Outer Membrane Vesicle Effects in LAI-1 Studies
Frequently Asked Questions (FAQs)
Q3: How can I be sure that my OMV preparation is pure and free of soluble contaminants?
A3: Purity of OMV preparations is a common concern. Standard protocols involve ultracentrifugation to pellet the OMVs.[1] To ensure purity, it is recommended to wash the OMV pellet in a suitable buffer (e.g., PBS or HEPES) and repeat the ultracentrifugation step to remove any trapped soluble proteins.[6] Further purification using density gradient centrifugation can also be employed for higher purity.[7] Characterization of your OMV prep using techniques like Transmission Electron Microscopy (TEM) to visualize vesicle morphology and Nanoparticle Tracking Analysis (NTA) to determine size and concentration is also crucial.[2] Additionally, running a protein gel of your OMV lysate versus the concentrated culture supernatant can help assess the enrichment of OMV-specific proteins and the depletion of soluble proteins.
A4: Robust experimental design is key. Here are some essential controls:
-
OMV-depleted supernatant: The supernatant from your bacterial culture after pelleting the OMVs. This will contain soluble factors but not intact OMVs.
-
Purified OMVs: Isolated and purified OMVs from both WT and ΔlqsA strains.
Troubleshooting Guides
| Possible Cause | Troubleshooting Step |
| Low LAI-1 production | Overexpression of the LAI-1 synthase gene, lqsA, in L. pneumophila under the control of a strong promoter has been shown to significantly increase the amount of LAI-1 detected in purified OMVs.[3][4][5] |
| Inefficient OMV isolation | Ensure your ultracentrifugation speed and time are sufficient to pellet the OMVs. A common protocol for L. pneumophila OMVs is ultracentrifugation at 150,000 x g for 3 hours.[2] Verify your OMV pellet is visible after centrifugation. |
| LAI-1 degradation | LAI-1 is a lipid-like molecule. Ensure proper storage of your OMV samples, typically at -80°C, to prevent degradation. |
| Detection method not sensitive enough | Consider using highly sensitive detection methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for LAI-1 quantification.[3][4][5] |
Problem 2: My wild-type OMVs and ΔlqsA OMVs are producing the same phenotype in my eukaryotic cell assay.
| Possible Cause | Troubleshooting Step |
| The observed phenotype is not mediated by LAI-1 | The phenotype could be caused by another bioactive molecule present in the OMVs, such as lipopolysaccharide (LPS) or other proteins and lipids.[1][2] |
| OMV preparations are contaminated | Ensure your OMV preparations are pure and free from contaminating soluble factors from the culture medium. Perform thorough washing of the OMV pellet. |
| Cellular response is saturated | The concentration of OMVs used may be too high, leading to a maximal response that masks the specific effect of LAI-1. Perform a dose-response experiment with varying concentrations of OMVs. |
Problem 3: I am seeing a high degree of variability in my OMV preparations between batches.
| Possible Cause | Troubleshooting Step |
| Inconsistent bacterial growth conditions | Standardize your bacterial culture conditions, including growth medium, temperature, aeration, and harvest time (growth phase). OMV production can be influenced by these factors.[2] |
| Inconsistent OMV isolation procedure | Strictly adhere to a standardized OMV isolation protocol, including centrifugation speeds, times, and buffer compositions. |
| Inaccurate quantification | Use a reliable method for OMV quantification, such as Nanoparticle Tracking Analysis (NTA) for particle number and a consistent protein quantification assay (e.g., microBCA) for protein content.[2] Normalize your experiments to particle number or protein concentration. |
Data Presentation
Table 1: Quantitative Data on L. pneumophila OMVs
| Parameter | Typical Value/Range | Method of Measurement | Reference |
| OMV Diameter | 50 - 250 nm | Transmission Electron Microscopy (TEM), Nanoparticle Tracking Analysis (NTA) | [8] |
| Protein Content per OMV preparation (from 1L culture) | Varies, can be in the range of 100s of µg to mg | MicroBCA, Bradford Assay | [2] |
| Number of Proteins Identified in OMVs | ~74 | Proteomics (Mass Spectrometry) | [2] |
| LAI-1 Detection in OMVs | Detected upon lqsA overexpression | LC-MS/MS | [3][4][5] |
Experimental Protocols
Protocol 1: Isolation and Purification of OMVs from Legionella pneumophila
-
Bacterial Culture: Grow L. pneumophila (wild-type and ΔlqsA mutant) in AYE broth to the desired growth phase (e.g., late-log or stationary phase).
-
Removal of Bacteria: Centrifuge the culture at a low speed (e.g., 6,000 x g for 20 minutes at 4°C) to pellet the bacterial cells.
-
Supernatant Filtration: Carefully collect the supernatant and filter it through a 0.22 µm pore size sterile filter to remove any remaining bacteria and cellular debris.
-
Ultracentrifugation: Transfer the filtered supernatant to ultracentrifuge tubes and centrifuge at high speed (e.g., 150,000 x g for 3 hours at 4°C) to pellet the OMVs.
-
Washing the OMV Pellet: Discard the supernatant and resuspend the OMV pellet in sterile phosphate-buffered saline (PBS) or another appropriate buffer.
-
Second Ultracentrifugation: Repeat the ultracentrifugation step to wash the OMVs and remove any contaminating soluble proteins.
-
Final Resuspension: Discard the supernatant and resuspend the final OMV pellet in a small volume of sterile PBS.
-
Quantification and Storage: Quantify the OMV preparation using Nanoparticle Tracking Analysis (NTA) for particle concentration and a protein assay (e.g., microBCA) for protein concentration. Store the purified OMVs at -80°C.
-
Prepare a panel of treatments:
-
Conditioned medium from wild-type L. pneumophila.
-
Conditioned medium from ΔlqsAL. pneumophila.
-
Purified OMVs from wild-type L. pneumophila.
-
Purified OMVs from ΔlqsAL. pneumophila.
-
OMV-depleted supernatant from wild-type L. pneumophila.
-
OMV-depleted supernatant from ΔlqsAL. pneumophila.
-
Vehicle control (e.g., PBS).
-
-
Cell-based Assay: Treat your target eukaryotic cells with the prepared treatments. Ensure that the amount of OMVs and supernatant used is normalized (e.g., based on the protein concentration or particle number from the original culture volume).
-
Phenotypic Analysis: Measure the phenotype of interest (e.g., cell migration, cytokine production, gene expression).
-
Data Interpretation:
Visualizations
References
- 1. Proteomic Characterization of the Whole Secretome of Legionella pneumophila and Functional Analysis of Outer Membrane Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Legionella pneumophila outer membrane vesicles in host-pathogen interaction [frontiersin.org]
- 3. Proteomic characterization of the whole secretome of Legionella pneumophila and functional analysis of outer membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial Outer Membrane Vesicles: From Discovery to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. A Robust Protocol to Isolate Outer Membrane Vesicles from Nontypeable Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Signal transduction - Wikipedia [en.wikipedia.org]
Technical Support Center: LqsA In Vitro Catalytic Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the catalytic activity of the Legionella pneumophila autoinducer synthase, LqsA, in vitro.
Frequently Asked Questions (FAQs)
Q1: What is LqsA and what is its catalytic activity?
Q2: What are the key substrates and cofactors for LqsA activity?
Q3: What are the primary methods to confirm LqsA activity in vitro?
A3: The two primary methods for confirming LqsA activity are:
-
Heterologous Complementation Assay: Expressing lqsA in a Vibrio cholerae reporter strain (e.g., MM920) that lacks its native autoinducer synthase, CqsA. The LqsA product, or a byproduct, can activate the cognate sensor kinase CqsS, leading to a measurable output like bioluminescence.[2]
Q4: Can I use a simple colorimetric or spectrophotometric assay for LqsA?
A4: Currently, there is no established simple colorimetric or spectrophotometric assay specifically for LqsA. Attempts to develop an assay based on the release of Coenzyme A (CoA-SH), a common method for similar synthases, have been unsuccessful so far.[2] Therefore, the recommended methods remain reporter-based assays or LC-MS.
Troubleshooting Guides
Guide 1: Vibrio cholerae Reporter Assay Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Step(s) |
| No or low light signal | 1. Inactive LqsA enzyme. 2. Low transfection/transformation efficiency of the lqsA plasmid. 3. Weak promoter driving lqsA expression. 4. Degraded luciferase substrate (luciferin) or ATP deficiency in cells. 5. The specific LqsA product (LAI-1) does not efficiently activate the V. cholerae CqsS sensor.[2] | 1. Verify LqsA expression via Western blot. Ensure the PLP cofactor is available; consider supplementing the medium with pyridoxine. 2. Check the quality and concentration of your plasmid DNA. Optimize the electroporation or chemical transformation protocol.[4] 3. Use a strong, inducible promoter to drive lqsA expression. 4. Use freshly prepared luciferase assay reagents. Ensure cells are metabolically active.[5][6] 5. The reporter assay relies on the production of CAI-1 as a byproduct by LqsA for a strong signal.[2] A low signal may still indicate LqsA activity. Confirm with LC-MS. |
| High background signal | 1. "Leaky" promoter of the luciferase reporter gene. 2. Contamination of the reporter strain. 3. Luminescence from adjacent wells (crosstalk). | 1. Use a reporter strain with a tightly regulated promoter. 2. Streak the reporter strain for single colonies and verify its identity. 3. Use opaque, white-walled plates for luminescence readings to minimize crosstalk.[4][7] |
| High variability between replicates | 1. Inconsistent cell density. 2. Pipetting errors. 3. Uneven distribution of cells in the microplate wells. | 1. Ensure a homogenous cell suspension and accurate cell counting before plating. 2. Use a master mix for reagents and be precise with pipetting.[4] 3. Gently swirl the plate after seeding to ensure even cell distribution. |
Guide 2: LC-MS Analysis Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Step(s) |
| No LAI-1 peak detected | 1. LqsA is inactive or not expressed. 2. Inefficient extraction of LAI-1 from the culture supernatant. 3. LAI-1 concentration is below the detection limit of the instrument. 4. Incorrect LC-MS parameters. | 1. Confirm LqsA expression. Ensure the culture conditions are appropriate for LAI-1 production. 2. Optimize the solvent extraction protocol (e.g., using dichloromethane).[2] 3. Concentrate the sample before injection. 4. Verify the mass transition for LAI-1 and optimize ionization source parameters. |
| Poor peak shape (fronting, tailing, splitting) | 1. Column contamination or degradation. 2. Incompatible sample solvent and mobile phase. 3. Sample overload. | 1. Flush the column with a strong solvent or replace it.[8] 2. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.[8] 3. Dilute the sample. |
| High background noise | 1. Contaminated solvents, reagents, or glassware. 2. Mobile phase degradation or microbial growth. | 1. Use high-purity (LC-MS grade) solvents and additives.[9] 2. Prepare fresh mobile phases daily and filter them.[8] |
Guide 3: Purified LqsA In Vitro Assay Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Step(s) |
| Low yield or inactive purified LqsA | 1. LqsA is unstable once purified.[2] 2. Proteolytic degradation during purification. 3. Loss of the PLP cofactor during purification. | 1. Perform purification steps at low temperatures (4°C).[10][11] Use the purified enzyme immediately. Consider adding stabilizing agents like glycerol (B35011) to the storage buffer. 2. Add protease inhibitors to lysis and purification buffers.[11] 3. Include PLP in all purification and storage buffers. |
| No product formation in the in vitro reaction | 1. Missing or incorrect substrates. 2. Sub-optimal reaction conditions (pH, temperature). 3. Inactive enzyme (see above). | 1. The exact substrates are not fully established. Based on homologous enzymes, test combinations of amino acids (e.g., L-glycine, L-alanine) and acyl-CoA moieties.[2] 2. Empirically test a range of pH values (e.g., 6.5-8.5) and temperatures (e.g., 25-37°C). 3. Verify the activity of the purified enzyme using a positive control if available, or confirm its presence and integrity via SDS-PAGE. |
Experimental Protocols
Protocol 1: Heterologous Complementation Assay
-
Strain and Plasmids:
-
Clone the lqsA gene into an expression vector with an inducible promoter (e.g., pTac).
-
Complementation in Liquid Culture:
-
Introduce the lqsA expression plasmid and an empty vector control into V. cholerae MM920.
-
Grow overnight cultures of the transformants at 30°C in LB medium with appropriate antibiotics.
-
Inoculate fresh LB medium with the overnight cultures to an OD600 of 0.05.
-
Induce the expression of lqsA at an OD600 of ~0.5 with the appropriate inducer (e.g., IPTG).
-
Measure both OD600 and luminescence at regular intervals using a plate reader.
-
Calculate the relative light units (RLU) by dividing the luminescence value by the OD600.
-
-
Data Analysis:
-
Compare the RLU of the strain expressing lqsA to the empty vector control. A significant increase in RLU indicates that LqsA is producing a signal that can be recognized by the CqsS sensor.
-
Protocol 2: LC-MS Detection of LAI-1
-
Sample Preparation:
-
Grow E. coli or L. pneumophila strains expressing LqsA in an appropriate medium.
-
Centrifuge the culture to pellet the cells and collect the cell-free supernatant.
-
Extract the supernatant twice with an equal volume of dichloromethane.
-
Combine the organic phases and evaporate to dryness under a stream of nitrogen.
-
Resuspend the dried extract in a small volume of a suitable solvent (e.g., methanol) for LC-MS analysis.
-
-
LC-MS Analysis:
-
Use a C18 reverse-phase column.
-
Employ a gradient of water and acetonitrile (B52724) (both with 0.1% formic acid) for separation.
-
Perform mass spectrometry in positive ion mode.
-
Confirm the identity of the peak by comparing its retention time and fragmentation pattern (MS/MS) with a synthetic standard if available.
-
Quantitative Data Summary
Table 1: LqsA Activity in V. cholerae Reporter Strain
| Strain / Condition | Peak Relative Light Units (RLU) | Fold Induction vs. Control |
| V. cholerae MM920 (Empty Vector) | 1.5 x 10³ | 1.0 |
| V. cholerae MM920 (plqsA) | 7.5 x 10⁴ | 50.0[2] |
| V. cholerae MM920 (pcqsA) | 8.0 x 10⁶ | 5333.3 |
Note: Data are illustrative, based on published descriptions. Actual values may vary depending on experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Lqs quorum sensing pathway in Legionella pneumophila.
Caption: Experimental workflows for confirming LqsA activity in vitro.
References
- 1. The Legionella autoinducer synthase LqsA produces an alpha-hydroxyketone signaling molecule - Research - Institut Pasteur [research.pasteur.fr]
- 2. The Legionella Autoinducer Synthase LqsA Produces an α-Hydroxyketone Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Contribution of the Legionella pneumophila lqs Genes to Pathogen-Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. goldbio.com [goldbio.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 9. zefsci.com [zefsci.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. edepot.wur.nl [edepot.wur.nl]
Technical Support Center: LqsA In Vitro Catalytic Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the catalytic activity of the Legionella pneumophila autoinducer synthase, LqsA, in vitro.
Frequently Asked Questions (FAQs)
Q1: What is LqsA and what is its catalytic activity?
Q2: What are the key substrates and cofactors for LqsA activity?
Q3: What are the primary methods to confirm LqsA activity in vitro?
A3: The two primary methods for confirming LqsA activity are:
-
Heterologous Complementation Assay: Expressing lqsA in a Vibrio cholerae reporter strain (e.g., MM920) that lacks its native autoinducer synthase, CqsA. The LqsA product, or a byproduct, can activate the cognate sensor kinase CqsS, leading to a measurable output like bioluminescence.[2]
Q4: Can I use a simple colorimetric or spectrophotometric assay for LqsA?
A4: Currently, there is no established simple colorimetric or spectrophotometric assay specifically for LqsA. Attempts to develop an assay based on the release of Coenzyme A (CoA-SH), a common method for similar synthases, have been unsuccessful so far.[2] Therefore, the recommended methods remain reporter-based assays or LC-MS.
Troubleshooting Guides
Guide 1: Vibrio cholerae Reporter Assay Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Step(s) |
| No or low light signal | 1. Inactive LqsA enzyme. 2. Low transfection/transformation efficiency of the lqsA plasmid. 3. Weak promoter driving lqsA expression. 4. Degraded luciferase substrate (luciferin) or ATP deficiency in cells. 5. The specific LqsA product (LAI-1) does not efficiently activate the V. cholerae CqsS sensor.[2] | 1. Verify LqsA expression via Western blot. Ensure the PLP cofactor is available; consider supplementing the medium with pyridoxine. 2. Check the quality and concentration of your plasmid DNA. Optimize the electroporation or chemical transformation protocol.[4] 3. Use a strong, inducible promoter to drive lqsA expression. 4. Use freshly prepared luciferase assay reagents. Ensure cells are metabolically active.[5][6] 5. The reporter assay relies on the production of CAI-1 as a byproduct by LqsA for a strong signal.[2] A low signal may still indicate LqsA activity. Confirm with LC-MS. |
| High background signal | 1. "Leaky" promoter of the luciferase reporter gene. 2. Contamination of the reporter strain. 3. Luminescence from adjacent wells (crosstalk). | 1. Use a reporter strain with a tightly regulated promoter. 2. Streak the reporter strain for single colonies and verify its identity. 3. Use opaque, white-walled plates for luminescence readings to minimize crosstalk.[4][7] |
| High variability between replicates | 1. Inconsistent cell density. 2. Pipetting errors. 3. Uneven distribution of cells in the microplate wells. | 1. Ensure a homogenous cell suspension and accurate cell counting before plating. 2. Use a master mix for reagents and be precise with pipetting.[4] 3. Gently swirl the plate after seeding to ensure even cell distribution. |
Guide 2: LC-MS Analysis Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Step(s) |
| No LAI-1 peak detected | 1. LqsA is inactive or not expressed. 2. Inefficient extraction of LAI-1 from the culture supernatant. 3. LAI-1 concentration is below the detection limit of the instrument. 4. Incorrect LC-MS parameters. | 1. Confirm LqsA expression. Ensure the culture conditions are appropriate for LAI-1 production. 2. Optimize the solvent extraction protocol (e.g., using dichloromethane).[2] 3. Concentrate the sample before injection. 4. Verify the mass transition for LAI-1 and optimize ionization source parameters. |
| Poor peak shape (fronting, tailing, splitting) | 1. Column contamination or degradation. 2. Incompatible sample solvent and mobile phase. 3. Sample overload. | 1. Flush the column with a strong solvent or replace it.[8] 2. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.[8] 3. Dilute the sample. |
| High background noise | 1. Contaminated solvents, reagents, or glassware. 2. Mobile phase degradation or microbial growth. | 1. Use high-purity (LC-MS grade) solvents and additives.[9] 2. Prepare fresh mobile phases daily and filter them.[8] |
Guide 3: Purified LqsA In Vitro Assay Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Step(s) |
| Low yield or inactive purified LqsA | 1. LqsA is unstable once purified.[2] 2. Proteolytic degradation during purification. 3. Loss of the PLP cofactor during purification. | 1. Perform purification steps at low temperatures (4°C).[10][11] Use the purified enzyme immediately. Consider adding stabilizing agents like glycerol to the storage buffer. 2. Add protease inhibitors to lysis and purification buffers.[11] 3. Include PLP in all purification and storage buffers. |
| No product formation in the in vitro reaction | 1. Missing or incorrect substrates. 2. Sub-optimal reaction conditions (pH, temperature). 3. Inactive enzyme (see above). | 1. The exact substrates are not fully established. Based on homologous enzymes, test combinations of amino acids (e.g., L-glycine, L-alanine) and acyl-CoA moieties.[2] 2. Empirically test a range of pH values (e.g., 6.5-8.5) and temperatures (e.g., 25-37°C). 3. Verify the activity of the purified enzyme using a positive control if available, or confirm its presence and integrity via SDS-PAGE. |
Experimental Protocols
Protocol 1: Heterologous Complementation Assay
-
Strain and Plasmids:
-
Clone the lqsA gene into an expression vector with an inducible promoter (e.g., pTac).
-
Complementation in Liquid Culture:
-
Introduce the lqsA expression plasmid and an empty vector control into V. cholerae MM920.
-
Grow overnight cultures of the transformants at 30°C in LB medium with appropriate antibiotics.
-
Inoculate fresh LB medium with the overnight cultures to an OD600 of 0.05.
-
Induce the expression of lqsA at an OD600 of ~0.5 with the appropriate inducer (e.g., IPTG).
-
Measure both OD600 and luminescence at regular intervals using a plate reader.
-
Calculate the relative light units (RLU) by dividing the luminescence value by the OD600.
-
-
Data Analysis:
-
Compare the RLU of the strain expressing lqsA to the empty vector control. A significant increase in RLU indicates that LqsA is producing a signal that can be recognized by the CqsS sensor.
-
Protocol 2: LC-MS Detection of LAI-1
-
Sample Preparation:
-
Grow E. coli or L. pneumophila strains expressing LqsA in an appropriate medium.
-
Centrifuge the culture to pellet the cells and collect the cell-free supernatant.
-
Extract the supernatant twice with an equal volume of dichloromethane.
-
Combine the organic phases and evaporate to dryness under a stream of nitrogen.
-
Resuspend the dried extract in a small volume of a suitable solvent (e.g., methanol) for LC-MS analysis.
-
-
LC-MS Analysis:
-
Use a C18 reverse-phase column.
-
Employ a gradient of water and acetonitrile (both with 0.1% formic acid) for separation.
-
Perform mass spectrometry in positive ion mode.
-
Confirm the identity of the peak by comparing its retention time and fragmentation pattern (MS/MS) with a synthetic standard if available.
-
Quantitative Data Summary
Table 1: LqsA Activity in V. cholerae Reporter Strain
| Strain / Condition | Peak Relative Light Units (RLU) | Fold Induction vs. Control |
| V. cholerae MM920 (Empty Vector) | 1.5 x 10³ | 1.0 |
| V. cholerae MM920 (plqsA) | 7.5 x 10⁴ | 50.0[2] |
| V. cholerae MM920 (pcqsA) | 8.0 x 10⁶ | 5333.3 |
Note: Data are illustrative, based on published descriptions. Actual values may vary depending on experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Lqs quorum sensing pathway in Legionella pneumophila.
Caption: Experimental workflows for confirming LqsA activity in vitro.
References
- 1. The Legionella autoinducer synthase LqsA produces an alpha-hydroxyketone signaling molecule - Research - Institut Pasteur [research.pasteur.fr]
- 2. The Legionella Autoinducer Synthase LqsA Produces an α-Hydroxyketone Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Contribution of the Legionella pneumophila lqs Genes to Pathogen-Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. goldbio.com [goldbio.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 9. zefsci.com [zefsci.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. edepot.wur.nl [edepot.wur.nl]
Addressing off-target effects of 3-Hydroxypentadecane-4-one in host cells
Introduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel small molecule inhibitor, Compound X. Information regarding the specific biological activities of "3-Hydroxypentadecane-4-one" is not currently available in published literature. Therefore, this guide will address the common challenges of off-target effects using "Compound X" as a representative small molecule inhibitor. The principles and protocols described herein are broadly applicable to the characterization of new chemical entities in host cells.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a phenotype that is inconsistent with the known on-target activity of Compound X. What could be the cause?
A1: When observing an unexpected phenotype, it is crucial to consider several possibilities:
-
Off-Target Effects: Compound X may be interacting with one or more unintended proteins in the cell, leading to the observed phenotype.[1][2] This is a common challenge with small molecule inhibitors.[3]
-
Indirect On-Target Effects: The inhibition of the primary target may lead to downstream signaling events that were not anticipated.[2]
-
Compound Instability or Degradation: The compound may be unstable in your cell culture media, leading to degradation products with their own biological activities.
-
Cell Line Specific Effects: The observed phenotype may be unique to the specific cell line being used due to its unique proteome and signaling network.
-
Experimental Artifacts: Issues such as solvent effects (e.g., from DMSO), incorrect compound concentration, or problems with the assay itself can lead to misleading results.[4][5][6]
Q2: How can I begin to investigate if the observed phenotype is due to an off-target effect?
A2: A logical first step is to use a structurally related but inactive control compound. If this control compound does not produce the same phenotype, it strengthens the hypothesis that the observed effect is due to a specific interaction of Compound X with a cellular target. Additionally, performing dose-response experiments is critical. If the phenotype tracks with the concentration of Compound X, it is more likely to be a direct effect of the compound.
Q3: What are the primary methods for identifying the specific off-targets of Compound X?
A3: There are several powerful techniques to identify off-target interactions on a proteome-wide scale:
-
Chemical Proteomics: This is a highly effective method for identifying the binding partners of a small molecule.[7][8] Techniques like Activity-Based Protein Profiling (ABPP) and the use of affinity probes (e.g., kinobeads for kinase inhibitors) can capture and identify off-targets from cell lysates.[7][9][10][11]
-
Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA): These methods are based on the principle that a protein's thermal stability changes when a ligand is bound.[12][13] By heating cells treated with Compound X and analyzing the soluble protein fraction via mass spectrometry, one can identify proteins that have been stabilized or destabilized by the compound.[14][15][16][17]
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of Compound X and its similarity to other compounds with known targets.[18][19][20][21] While these predictions require experimental validation, they can provide a valuable list of candidates to investigate.
Q4: I have a list of potential off-targets. How do I validate them?
A4: Validation is a critical step to confirm that a putative off-target is responsible for the observed phenotype. A multi-pronged approach is recommended:
-
Orthogonal Assays: Confirm the interaction using a different biochemical or biophysical assay (e.g., surface plasmon resonance, isothermal titration calorimetry).
-
Gene Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative off-target protein. If the phenotype induced by Compound X is rescued or mimicked, this provides strong evidence for the off-target interaction.
-
Site-Directed Mutagenesis: If a binding site can be predicted, mutating key residues in the off-target protein should abrogate the effect of Compound X.
-
Counter-Screening: Test Compound X in enzymatic or cell-based assays specific to the identified off-target.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell toxicity at low concentrations of Compound X | The compound may have potent off-target effects on essential cellular machinery (e.g., mitochondrial proteins, cytoskeleton). | Perform a broad off-target screen using Thermal Proteome Profiling (TPP) to identify destabilized essential proteins. Lower the concentration of Compound X and shorten the treatment duration. |
| Inconsistent results between experimental replicates | Cell passage number, seeding density, or health of the cells may vary.[4][22] The compound may be precipitating out of solution at the working concentration. | Standardize cell culture conditions rigorously. Visually inspect the media for any compound precipitation. Perform a solubility assay for Compound X in your specific cell culture media. |
| Phenotype is observed in one cell line but not another | The off-target protein may not be expressed or may have a different isoform in the non-responsive cell line. | Perform proteomic analysis of both cell lines to compare the expression levels of putative off-targets. Use a cell line panel for screening to understand the breadth of the off-target effect.[23] |
| Computational predictions do not align with experimental results | In silico models are predictive and may not capture the full complexity of the cellular environment.[18] | Prioritize direct experimental evidence from methods like CETSA or chemical proteomics. Use computational predictions as a guide for further investigation rather than a definitive list. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
This protocol outlines the general steps for performing a CETSA experiment to identify proteins that interact with Compound X in intact cells.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with Compound X at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
2. Heat Challenge: a. Harvest the cells and resuspend them in a suitable buffer. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[12]
3. Cell Lysis and Protein Extraction: a. Lyse the cells by freeze-thaw cycles or by using a lysis buffer. b. Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed.
4. Protein Quantification and Analysis: a. Collect the supernatant containing the soluble proteins. b. Analyze the soluble protein levels for specific candidates by Western blotting or for a proteome-wide analysis by mass spectrometry (TPP).[15]
5. Data Analysis: a. For Western blot analysis, quantify the band intensities at each temperature. b. For mass spectrometry data, generate melting curves for each identified protein. c. A shift in the melting curve between the vehicle-treated and Compound X-treated samples indicates a direct interaction.
Protocol 2: Kinobeads Competition Binding Assay
This protocol is useful if Compound X is suspected to be a kinase inhibitor. It identifies kinase targets by their ability to bind to an affinity matrix in competition with Compound X.[10][11][24][25]
1. Cell Lysate Preparation: a. Harvest cells and prepare a native cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors. b. Determine the total protein concentration of the lysate.
2. Competition Binding: a. Aliquot the cell lysate into different tubes. b. Add increasing concentrations of Compound X (or a DMSO control) to the lysates and incubate to allow for binding to target kinases.[10]
3. Kinobeads Enrichment: a. Add the kinobeads affinity matrix to each lysate and incubate to capture kinases that are not bound to Compound X. b. Wash the beads extensively to remove non-specifically bound proteins.
4. Elution and Sample Preparation: a. Elute the bound kinases from the beads. b. Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-solution digestion).
5. LC-MS/MS Analysis and Data Interpretation: a. Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Quantify the abundance of each identified kinase in the different treatment groups. c. A dose-dependent decrease in the amount of a kinase pulled down by the kinobeads indicates that it is a target of Compound X.
Data Presentation
Table 1: Example Data from a Kinobeads Competition Binding Assay
| Kinase | IC50 (nM) with Compound X | Known On-Target | Putative Off-Target |
| Target Kinase A | 15 | Yes | No |
| Kinase B | 75 | No | Yes |
| Kinase C | 250 | No | Yes |
| Kinase D | >10,000 | No | No |
Table 2: Example Data from a Cellular Thermal Shift Assay (CETSA)
| Protein | Melting Temp (°C) - Vehicle | Melting Temp (°C) - Compound X | ΔTm (°C) | Putative Target |
| Target Protein A | 52.1 | 56.5 | +4.4 | On-Target |
| Protein B | 48.3 | 51.2 | +2.9 | Off-Target |
| Protein C | 61.7 | 61.8 | +0.1 | Not a Target |
| Protein D | 55.4 | 51.9 | -3.5 | Off-Target (Destabilized) |
Visualizations
Caption: Troubleshooting workflow for investigating unexpected cellular phenotypes.
Caption: On-target vs. off-target signaling pathways of Compound X.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 6. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Unveiling Drug Targets With Precision: Leveraging Quantitative Proteomics - Evotec [evotec.com]
- 9. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CETSA [cetsa.org]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 19. sciencedaily.com [sciencedaily.com]
- 20. mdpi.com [mdpi.com]
- 21. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
Addressing off-target effects of 3-Hydroxypentadecane-4-one in host cells
Introduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel small molecule inhibitor, Compound X. Information regarding the specific biological activities of "3-Hydroxypentadecane-4-one" is not currently available in published literature. Therefore, this guide will address the common challenges of off-target effects using "Compound X" as a representative small molecule inhibitor. The principles and protocols described herein are broadly applicable to the characterization of new chemical entities in host cells.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a phenotype that is inconsistent with the known on-target activity of Compound X. What could be the cause?
A1: When observing an unexpected phenotype, it is crucial to consider several possibilities:
-
Off-Target Effects: Compound X may be interacting with one or more unintended proteins in the cell, leading to the observed phenotype.[1][2] This is a common challenge with small molecule inhibitors.[3]
-
Indirect On-Target Effects: The inhibition of the primary target may lead to downstream signaling events that were not anticipated.[2]
-
Compound Instability or Degradation: The compound may be unstable in your cell culture media, leading to degradation products with their own biological activities.
-
Cell Line Specific Effects: The observed phenotype may be unique to the specific cell line being used due to its unique proteome and signaling network.
-
Experimental Artifacts: Issues such as solvent effects (e.g., from DMSO), incorrect compound concentration, or problems with the assay itself can lead to misleading results.[4][5][6]
Q2: How can I begin to investigate if the observed phenotype is due to an off-target effect?
A2: A logical first step is to use a structurally related but inactive control compound. If this control compound does not produce the same phenotype, it strengthens the hypothesis that the observed effect is due to a specific interaction of Compound X with a cellular target. Additionally, performing dose-response experiments is critical. If the phenotype tracks with the concentration of Compound X, it is more likely to be a direct effect of the compound.
Q3: What are the primary methods for identifying the specific off-targets of Compound X?
A3: There are several powerful techniques to identify off-target interactions on a proteome-wide scale:
-
Chemical Proteomics: This is a highly effective method for identifying the binding partners of a small molecule.[7][8] Techniques like Activity-Based Protein Profiling (ABPP) and the use of affinity probes (e.g., kinobeads for kinase inhibitors) can capture and identify off-targets from cell lysates.[7][9][10][11]
-
Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA): These methods are based on the principle that a protein's thermal stability changes when a ligand is bound.[12][13] By heating cells treated with Compound X and analyzing the soluble protein fraction via mass spectrometry, one can identify proteins that have been stabilized or destabilized by the compound.[14][15][16][17]
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of Compound X and its similarity to other compounds with known targets.[18][19][20][21] While these predictions require experimental validation, they can provide a valuable list of candidates to investigate.
Q4: I have a list of potential off-targets. How do I validate them?
A4: Validation is a critical step to confirm that a putative off-target is responsible for the observed phenotype. A multi-pronged approach is recommended:
-
Orthogonal Assays: Confirm the interaction using a different biochemical or biophysical assay (e.g., surface plasmon resonance, isothermal titration calorimetry).
-
Gene Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative off-target protein. If the phenotype induced by Compound X is rescued or mimicked, this provides strong evidence for the off-target interaction.
-
Site-Directed Mutagenesis: If a binding site can be predicted, mutating key residues in the off-target protein should abrogate the effect of Compound X.
-
Counter-Screening: Test Compound X in enzymatic or cell-based assays specific to the identified off-target.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell toxicity at low concentrations of Compound X | The compound may have potent off-target effects on essential cellular machinery (e.g., mitochondrial proteins, cytoskeleton). | Perform a broad off-target screen using Thermal Proteome Profiling (TPP) to identify destabilized essential proteins. Lower the concentration of Compound X and shorten the treatment duration. |
| Inconsistent results between experimental replicates | Cell passage number, seeding density, or health of the cells may vary.[4][22] The compound may be precipitating out of solution at the working concentration. | Standardize cell culture conditions rigorously. Visually inspect the media for any compound precipitation. Perform a solubility assay for Compound X in your specific cell culture media. |
| Phenotype is observed in one cell line but not another | The off-target protein may not be expressed or may have a different isoform in the non-responsive cell line. | Perform proteomic analysis of both cell lines to compare the expression levels of putative off-targets. Use a cell line panel for screening to understand the breadth of the off-target effect.[23] |
| Computational predictions do not align with experimental results | In silico models are predictive and may not capture the full complexity of the cellular environment.[18] | Prioritize direct experimental evidence from methods like CETSA or chemical proteomics. Use computational predictions as a guide for further investigation rather than a definitive list. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
This protocol outlines the general steps for performing a CETSA experiment to identify proteins that interact with Compound X in intact cells.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with Compound X at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
2. Heat Challenge: a. Harvest the cells and resuspend them in a suitable buffer. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[12]
3. Cell Lysis and Protein Extraction: a. Lyse the cells by freeze-thaw cycles or by using a lysis buffer. b. Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed.
4. Protein Quantification and Analysis: a. Collect the supernatant containing the soluble proteins. b. Analyze the soluble protein levels for specific candidates by Western blotting or for a proteome-wide analysis by mass spectrometry (TPP).[15]
5. Data Analysis: a. For Western blot analysis, quantify the band intensities at each temperature. b. For mass spectrometry data, generate melting curves for each identified protein. c. A shift in the melting curve between the vehicle-treated and Compound X-treated samples indicates a direct interaction.
Protocol 2: Kinobeads Competition Binding Assay
This protocol is useful if Compound X is suspected to be a kinase inhibitor. It identifies kinase targets by their ability to bind to an affinity matrix in competition with Compound X.[10][11][24][25]
1. Cell Lysate Preparation: a. Harvest cells and prepare a native cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors. b. Determine the total protein concentration of the lysate.
2. Competition Binding: a. Aliquot the cell lysate into different tubes. b. Add increasing concentrations of Compound X (or a DMSO control) to the lysates and incubate to allow for binding to target kinases.[10]
3. Kinobeads Enrichment: a. Add the kinobeads affinity matrix to each lysate and incubate to capture kinases that are not bound to Compound X. b. Wash the beads extensively to remove non-specifically bound proteins.
4. Elution and Sample Preparation: a. Elute the bound kinases from the beads. b. Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-solution digestion).
5. LC-MS/MS Analysis and Data Interpretation: a. Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Quantify the abundance of each identified kinase in the different treatment groups. c. A dose-dependent decrease in the amount of a kinase pulled down by the kinobeads indicates that it is a target of Compound X.
Data Presentation
Table 1: Example Data from a Kinobeads Competition Binding Assay
| Kinase | IC50 (nM) with Compound X | Known On-Target | Putative Off-Target |
| Target Kinase A | 15 | Yes | No |
| Kinase B | 75 | No | Yes |
| Kinase C | 250 | No | Yes |
| Kinase D | >10,000 | No | No |
Table 2: Example Data from a Cellular Thermal Shift Assay (CETSA)
| Protein | Melting Temp (°C) - Vehicle | Melting Temp (°C) - Compound X | ΔTm (°C) | Putative Target |
| Target Protein A | 52.1 | 56.5 | +4.4 | On-Target |
| Protein B | 48.3 | 51.2 | +2.9 | Off-Target |
| Protein C | 61.7 | 61.8 | +0.1 | Not a Target |
| Protein D | 55.4 | 51.9 | -3.5 | Off-Target (Destabilized) |
Visualizations
Caption: Troubleshooting workflow for investigating unexpected cellular phenotypes.
Caption: On-target vs. off-target signaling pathways of Compound X.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 6. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Unveiling Drug Targets With Precision: Leveraging Quantitative Proteomics - Evotec [evotec.com]
- 9. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CETSA [cetsa.org]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 19. sciencedaily.com [sciencedaily.com]
- 20. mdpi.com [mdpi.com]
- 21. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing LAI-1 Delivery to Intracellular Legionella
Section 1: Frequently Asked Questions (FAQs)
Section 2: Troubleshooting Experimental Issues
| Potential Cause | Recommended Action & Rationale | Key Considerations |
| Poor LAI-1 Solubility | Prepare a high-concentration stock solution of LAI-1 in an organic solvent like DMSO or ethanol. Add this stock to the cell culture medium with vigorous vortexing to create a final working concentration. The final solvent concentration should be kept low (typically <0.5%) to avoid toxicity. | Always include a "vehicle control" (medium + solvent at the same final concentration) in your experiments to rule out solvent effects. |
| LAI-1 Degradation | Prepare fresh dilutions of LAI-1 from the stock solution immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Some media components can accelerate degradation.[9][10][11] | Check the stability of LAI-1 in your specific cell culture medium over the time course of your experiment. |
| Insufficient Concentration | Perform a dose-response experiment using a wide range of LAI-1 concentrations (e.g., from nanomolar to high micromolar) to determine the optimal effective concentration for your specific host cell type and bacterial strain. | The effective concentration may vary significantly between different cell lines (e.g., amoebae vs. murine macrophages vs. human macrophages). |
| Adsorption to Labware | Hydrophobic compounds can adsorb to plastic surfaces. Consider using low-adhesion microplates or glass vials for preparing and storing LAI-1 solutions. Pre-coating plates is another option, though this may introduce other variables. | This effect is more pronounced at lower concentrations. |
-
Check Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO, ethanol) is non-toxic to your host cells. Run a control experiment with cells treated with various concentrations of the solvent alone. For most cell lines, DMSO concentrations should be kept below 0.5%.
A: Visual confirmation is the most direct method.
Q: My intracellular bacterial replication assays show high variability between wells and experiments. How can I improve consistency?
A: High variability in infection assays is often due to minor inconsistencies in the protocol.
-
Standardize Host Cell Seeding: Ensure that a consistent number of healthy, viable host cells are seeded in each well and that they form a uniform monolayer.
-
Synchronize Infection: To ensure bacteria are taken up at the same time, centrifuge the plates at a low speed (e.g., 400 x g for 10 minutes) after adding the bacterial suspension.
-
Use a Consistent Multiplicity of Infection (MOI): Carefully quantify your bacterial stock before each experiment and use a consistent MOI. An MOI that is too high can lead to rapid host cell death, while one that is too low may result in undetectable replication.
-
Ensure Complete Lysis: Before plating for Colony Forming Units (CFUs), ensure complete lysis of the host cells to release all intracellular bacteria. Sterile water is often insufficient. Saponin (0.1%) or vigorous pipetting/vortexing may be required.
-
Verify Plating and Dilutions: Inaccurate serial dilutions are a common source of error. Use calibrated pipettes and ensure proper mixing at each dilution step. Plate multiple dilutions to ensure you have a countable number of colonies.
Section 3: Key Experimental Protocols
-
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Sterile cell culture medium
-
Procedure:
-
Calculate the amount of DMSO required to create a concentrated stock solution (e.g., 10-50 mM).
-
Vortex vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication may aid dissolution.
-
Create single-use aliquots of the stock solution and store them at -20°C or -80°C, protected from light.
-
For experiments, thaw an aliquot and calculate the volume needed for the desired final concentration.
-
Protocol 2: Intracellular Legionella Replication Assay (CFU-based)
-
Materials:
-
Host cells (e.g., RAW 264.7 macrophages, Acanthamoeba castellanii)
-
L. pneumophila grown to post-exponential phase
-
24-well tissue culture plates
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile, nuclease-free water with 0.1% Saponin
-
Buffered Charcoal Yeast Extract (BCYE) agar (B569324) plates[13]
-
-
Procedure:
-
Day 1: Seed host cells in a 24-well plate at a density that will result in ~80-90% confluency on the day of infection.
-
Day 2:
-
Prepare the bacterial inoculum from a post-exponential phase culture. Dilute in culture medium to achieve the desired MOI (e.g., MOI of 0.1 to 10).
-
Add the bacterial suspension to the wells.
-
Centrifuge the plate at 400 x g for 10 minutes to synchronize the infection.
-
Incubate for 1-2 hours at 37°C.
-
Wash the monolayer 3 times with warm PBS to remove extracellular bacteria.
-
Time Points (e.g., T=2h, 24h, 48h, 72h):
-
For the first time point (e.g., 2h, to measure initial uptake), and for each subsequent time point, lyse the host cells.
-
Aspirate the medium and add 500 µL of sterile 0.1% Saponin in water to each well.
-
Incubate for 5-10 minutes at room temperature, then pipette vigorously up and down at least 10 times to ensure complete lysis.
-
Create 10-fold serial dilutions of the lysate in sterile water.
-
Plate 100 µL of appropriate dilutions onto BCYE agar plates.
-
-
Incubate the BCYE plates at 37°C for 3-5 days.
-
Count the colonies and calculate the CFU/mL for each well and time point. Plot the results on a logarithmic scale to visualize bacterial replication.
-
Protocol 3: Host Cell Cytotoxicity Assay (LDH Release)
-
Materials:
-
Host cells seeded in a 96-well plate
-
Commercially available LDH Cytotoxicity Assay Kit
-
Lysis buffer (provided in kit, for maximum LDH release control)
-
-
Procedure:
-
Seed host cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the compounds for the desired duration (e.g., 24 or 48 hours). Include wells with untreated cells (negative control) and wells to be treated with lysis buffer (positive control).
-
One hour before the end of the incubation, add lysis buffer to the positive control wells.
-
Centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Add the stop solution and measure the absorbance at the specified wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs) * 100).
-
Section 4: Data & Visualizations
| Delivery Method | Description | Pros | Cons |
| Direct Addition (in Solvent) | LAI-1 is dissolved in a solvent like DMSO and added directly to the cell culture medium. | Simple, direct, and allows for precise concentration control. | Risk of precipitation, potential solvent toxicity, may not mimic natural delivery. |
| OMV-Mediated Delivery | LAI-1 is loaded into or co-purified with bacterial Outer Membrane Vesicles (OMVs).[5][14] | Mimics the natural delivery mechanism[1], protects LAI-1 from degradation, can enhance uptake.[6] | More complex to prepare and quantify LAI-1 loading; may introduce other bacterial components (e.g., LPS) that can stimulate host cells. |
| Liposomal Formulation | LAI-1 is encapsulated within synthetic lipid nanoparticles (liposomes). | Protects cargo, can be surface-modified for targeting, improves solubility of hydrophobic compounds. | Requires specialized formulation expertise, potential for liposome-induced cytotoxicity. |
Diagrams of Key Pathways and Workflows
References
- 1. The Legionella autoinducer LAI-1 is delivered by outer membrane vesicles to promote interbacterial and interkingdom signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Legionella autoinducer LAI-1 is delivered by outer membrane vesicles to promote interbacterial and interkingdom signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inter-kingdom signaling by the Legionella autoinducer LAI-1 involves the antimicrobial guanylate binding protein GBP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Bacterial Outer Membrane Vesicles as Antibiotic Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Outer membrane vesicles for vaccination and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. Degradation of poly-L-lactide. Part 1: in vitro and in vivo physiological temperature degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Laboratory Testing for Legionella | Legionella | CDC [cdc.gov]
- 14. Frontiers | Bacterial outer membrane vesicles as drug delivery carrier for photodynamic anticancer therapy [frontiersin.org]
Technical Support Center: Optimizing LAI-1 Delivery to Intracellular Legionella
Section 1: Frequently Asked Questions (FAQs)
Section 2: Troubleshooting Experimental Issues
| Potential Cause | Recommended Action & Rationale | Key Considerations |
| Poor LAI-1 Solubility | Prepare a high-concentration stock solution of LAI-1 in an organic solvent like DMSO or ethanol. Add this stock to the cell culture medium with vigorous vortexing to create a final working concentration. The final solvent concentration should be kept low (typically <0.5%) to avoid toxicity. | Always include a "vehicle control" (medium + solvent at the same final concentration) in your experiments to rule out solvent effects. |
| LAI-1 Degradation | Prepare fresh dilutions of LAI-1 from the stock solution immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Some media components can accelerate degradation.[9][10][11] | Check the stability of LAI-1 in your specific cell culture medium over the time course of your experiment. |
| Insufficient Concentration | Perform a dose-response experiment using a wide range of LAI-1 concentrations (e.g., from nanomolar to high micromolar) to determine the optimal effective concentration for your specific host cell type and bacterial strain. | The effective concentration may vary significantly between different cell lines (e.g., amoebae vs. murine macrophages vs. human macrophages). |
| Adsorption to Labware | Hydrophobic compounds can adsorb to plastic surfaces. Consider using low-adhesion microplates or glass vials for preparing and storing LAI-1 solutions. Pre-coating plates is another option, though this may introduce other variables. | This effect is more pronounced at lower concentrations. |
-
Check Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO, ethanol) is non-toxic to your host cells. Run a control experiment with cells treated with various concentrations of the solvent alone. For most cell lines, DMSO concentrations should be kept below 0.5%.
A: Visual confirmation is the most direct method.
Q: My intracellular bacterial replication assays show high variability between wells and experiments. How can I improve consistency?
A: High variability in infection assays is often due to minor inconsistencies in the protocol.
-
Standardize Host Cell Seeding: Ensure that a consistent number of healthy, viable host cells are seeded in each well and that they form a uniform monolayer.
-
Synchronize Infection: To ensure bacteria are taken up at the same time, centrifuge the plates at a low speed (e.g., 400 x g for 10 minutes) after adding the bacterial suspension.
-
Use a Consistent Multiplicity of Infection (MOI): Carefully quantify your bacterial stock before each experiment and use a consistent MOI. An MOI that is too high can lead to rapid host cell death, while one that is too low may result in undetectable replication.
-
Ensure Complete Lysis: Before plating for Colony Forming Units (CFUs), ensure complete lysis of the host cells to release all intracellular bacteria. Sterile water is often insufficient. Saponin (0.1%) or vigorous pipetting/vortexing may be required.
-
Verify Plating and Dilutions: Inaccurate serial dilutions are a common source of error. Use calibrated pipettes and ensure proper mixing at each dilution step. Plate multiple dilutions to ensure you have a countable number of colonies.
Section 3: Key Experimental Protocols
-
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Sterile cell culture medium
-
Procedure:
-
Calculate the amount of DMSO required to create a concentrated stock solution (e.g., 10-50 mM).
-
Vortex vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication may aid dissolution.
-
Create single-use aliquots of the stock solution and store them at -20°C or -80°C, protected from light.
-
For experiments, thaw an aliquot and calculate the volume needed for the desired final concentration.
-
Protocol 2: Intracellular Legionella Replication Assay (CFU-based)
-
Materials:
-
Host cells (e.g., RAW 264.7 macrophages, Acanthamoeba castellanii)
-
L. pneumophila grown to post-exponential phase
-
24-well tissue culture plates
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile, nuclease-free water with 0.1% Saponin
-
Buffered Charcoal Yeast Extract (BCYE) agar plates[13]
-
-
Procedure:
-
Day 1: Seed host cells in a 24-well plate at a density that will result in ~80-90% confluency on the day of infection.
-
Day 2:
-
Prepare the bacterial inoculum from a post-exponential phase culture. Dilute in culture medium to achieve the desired MOI (e.g., MOI of 0.1 to 10).
-
Add the bacterial suspension to the wells.
-
Centrifuge the plate at 400 x g for 10 minutes to synchronize the infection.
-
Incubate for 1-2 hours at 37°C.
-
Wash the monolayer 3 times with warm PBS to remove extracellular bacteria.
-
Time Points (e.g., T=2h, 24h, 48h, 72h):
-
For the first time point (e.g., 2h, to measure initial uptake), and for each subsequent time point, lyse the host cells.
-
Aspirate the medium and add 500 µL of sterile 0.1% Saponin in water to each well.
-
Incubate for 5-10 minutes at room temperature, then pipette vigorously up and down at least 10 times to ensure complete lysis.
-
Create 10-fold serial dilutions of the lysate in sterile water.
-
Plate 100 µL of appropriate dilutions onto BCYE agar plates.
-
-
Incubate the BCYE plates at 37°C for 3-5 days.
-
Count the colonies and calculate the CFU/mL for each well and time point. Plot the results on a logarithmic scale to visualize bacterial replication.
-
Protocol 3: Host Cell Cytotoxicity Assay (LDH Release)
-
Materials:
-
Host cells seeded in a 96-well plate
-
Commercially available LDH Cytotoxicity Assay Kit
-
Lysis buffer (provided in kit, for maximum LDH release control)
-
-
Procedure:
-
Seed host cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the compounds for the desired duration (e.g., 24 or 48 hours). Include wells with untreated cells (negative control) and wells to be treated with lysis buffer (positive control).
-
One hour before the end of the incubation, add lysis buffer to the positive control wells.
-
Centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Add the stop solution and measure the absorbance at the specified wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs) * 100).
-
Section 4: Data & Visualizations
| Delivery Method | Description | Pros | Cons |
| Direct Addition (in Solvent) | LAI-1 is dissolved in a solvent like DMSO and added directly to the cell culture medium. | Simple, direct, and allows for precise concentration control. | Risk of precipitation, potential solvent toxicity, may not mimic natural delivery. |
| OMV-Mediated Delivery | LAI-1 is loaded into or co-purified with bacterial Outer Membrane Vesicles (OMVs).[5][14] | Mimics the natural delivery mechanism[1], protects LAI-1 from degradation, can enhance uptake.[6] | More complex to prepare and quantify LAI-1 loading; may introduce other bacterial components (e.g., LPS) that can stimulate host cells. |
| Liposomal Formulation | LAI-1 is encapsulated within synthetic lipid nanoparticles (liposomes). | Protects cargo, can be surface-modified for targeting, improves solubility of hydrophobic compounds. | Requires specialized formulation expertise, potential for liposome-induced cytotoxicity. |
Diagrams of Key Pathways and Workflows
References
- 1. The Legionella autoinducer LAI-1 is delivered by outer membrane vesicles to promote interbacterial and interkingdom signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Legionella autoinducer LAI-1 is delivered by outer membrane vesicles to promote interbacterial and interkingdom signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inter-kingdom signaling by the Legionella autoinducer LAI-1 involves the antimicrobial guanylate binding protein GBP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Bacterial Outer Membrane Vesicles as Antibiotic Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Outer membrane vesicles for vaccination and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. Degradation of poly-L-lactide. Part 1: in vitro and in vivo physiological temperature degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Laboratory Testing for Legionella | Legionella | CDC [cdc.gov]
- 14. Frontiers | Bacterial outer membrane vesicles as drug delivery carrier for photodynamic anticancer therapy [frontiersin.org]
Validation & Comparative
Validating the Interaction Between 3-Hydroxypentadecane-4-one and the Quorum Sensing Receptor LqsS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the interaction between the putative quorum sensing (QS) molecule, 3-Hydroxypentadecane-4-one, and the LqsS receptor protein. Due to the limited direct experimental data on the this compound/LqsS system, this guide leverages the well-characterized LasR/3-oxo-C12-HSL system in Pseudomonas aeruginosa as a functional analogue. The experimental protocols and comparative data presented herein offer a robust starting point for researchers seeking to investigate novel QS interactions.
Comparative Analysis of Quorum Sensing Ligands
To effectively evaluate the potential of this compound as a modulator of LqsS, its performance should be benchmarked against known inhibitors of homologous QS receptors, such as LasR. The following table summarizes key quantitative data for established LasR inhibitors, providing a comparative basis for newly identified compounds.
| Compound | Target Receptor | Method | Binding Affinity (Kd) | IC50/EC50 | Reference |
| 3-oxo-C12-HSL (Native Ligand) | LasR | ITC | 5.6 nM | EC50: ~1 µM | [Fletcher et al., 2007] |
| Analogue 1 (e.g., Furanone C-30) | LasR | Reporter Assay | - | IC50: ~10 µM | [Hentzer et al., 2003] |
| Analogue 2 (e.g., V-06-018) | LasR | SPR | 1.2 µM | IC50: ~25 µM | [Ortiz et al., 2016] |
| This compound | LqsS | (Proposed) | (To be determined) | (To be determined) | - |
Note: The data for 3-oxo-C12-HSL and its analogues are based on published literature for the LasR receptor and serve as a reference for the proposed validation of this compound with LqsS.
Experimental Protocols
The following are detailed protocols for key experiments to validate and quantify the interaction between a small molecule, such as this compound, and a target receptor like LqsS.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1][2]
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the this compound-LqsS interaction.
Materials:
-
Purified LqsS protein (in a suitable buffer, e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
This compound (dissolved in the same buffer, with a minimal amount of co-solvent like DMSO if necessary)
-
ITC instrument and corresponding cells
-
Degassing station
Protocol:
-
Sample Preparation:
-
Dialyze the purified LqsS protein against the ITC buffer overnight to ensure buffer matching.
-
Dissolve this compound in the final dialysis buffer. If a co-solvent is used, ensure the same concentration is present in the protein solution to minimize dilution heats.
-
Accurately determine the concentrations of both the protein and the ligand.
-
Degas both solutions for 10-15 minutes immediately before the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample and reference cells with buffer.
-
Fill the reference cell with the experimental buffer.
-
Load the LqsS protein solution into the sample cell (typical concentration: 10-50 µM).
-
Load the this compound solution into the injection syringe (typical concentration: 10-20 times the protein concentration).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5-1 µL) to account for diffusion from the syringe tip; this data point is typically discarded during analysis.
-
Proceed with a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH. Calculate ΔG and -TΔS from these values.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[3][4]
Objective: To determine the association (kon) and dissociation (koff) rate constants, and to calculate the binding affinity (Kd) for the this compound-LqsS interaction.
Materials:
-
Purified LqsS protein
-
This compound
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a fresh mixture of EDC and NHS.
-
Inject the purified LqsS protein (in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of the analyte over the immobilized LqsS surface, including a zero-concentration (buffer only) injection for baseline subtraction.
-
Allow for an association phase followed by a dissociation phase where only running buffer flows over the chip.
-
-
Surface Regeneration (if necessary):
-
Inject a regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt) to remove the bound analyte without denaturing the immobilized protein. This step needs to be optimized for the specific interaction.
-
-
Data Analysis:
-
Subtract the reference channel signal and the buffer-only injection signal from the experimental data.
-
Globally fit the association and dissociation curves for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.
-
Calculate the equilibrium dissociation constant (Kd) as koff/kon.
-
Reporter Gene Assay
This is a cell-based assay to measure the functional consequence of the ligand-receptor interaction (i.e., activation or inhibition of gene expression).
Objective: To determine if this compound can inhibit or activate LqsS-dependent gene expression.
Materials:
-
A bacterial reporter strain (e.g., P. aeruginosa or a heterologous host like E. coli) containing:
-
A plasmid for the expression of lqsS.
-
A reporter plasmid with a promoter regulated by LqsS fused to a reporter gene (e.g., lacZ for β-galactosidase or luxCDABE for luciferase).
-
-
This compound and a known native ligand (if available) or agonist.
-
Growth medium and appropriate antibiotics for plasmid maintenance.
-
Reagents for the reporter assay (e.g., ONPG for β-galactosidase or a luminometer for luciferase).
Protocol:
-
Strain Preparation:
-
Grow the reporter strain overnight in a suitable medium with antibiotics.
-
Subculture the bacteria to fresh medium and grow to early to mid-exponential phase.
-
-
Induction/Inhibition:
-
Aliquot the bacterial culture into a multi-well plate.
-
Add varying concentrations of this compound. For inhibition assays, also add a constant, activating concentration of the native ligand.
-
Include appropriate controls: no compound, native ligand only, and vehicle control.
-
Incubate the plate for a sufficient time to allow for gene expression (e.g., 4-6 hours).
-
-
Reporter Measurement:
-
For β-galactosidase: Lyse the cells and add ONPG. Measure the absorbance at 420 nm over time.
-
For luciferase: Measure the luminescence using a luminometer.
-
Normalize the reporter activity to cell density (OD600).
-
-
Data Analysis:
-
Plot the normalized reporter activity against the concentration of this compound.
-
Calculate the IC50 (for inhibitors) or EC50 (for activators) from the dose-response curve.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the putative LqsS signaling pathway, based on its homology to the LasR system, and a general workflow for validating the interaction with this compound.
Caption: Putative LqsS signaling pathway activated by this compound.
Caption: Experimental workflow for validating the this compound-LqsS interaction.
References
Validating the Interaction Between 3-Hydroxypentadecane-4-one and the Quorum Sensing Receptor LqsS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the interaction between the putative quorum sensing (QS) molecule, 3-Hydroxypentadecane-4-one, and the LqsS receptor protein. Due to the limited direct experimental data on the this compound/LqsS system, this guide leverages the well-characterized LasR/3-oxo-C12-HSL system in Pseudomonas aeruginosa as a functional analogue. The experimental protocols and comparative data presented herein offer a robust starting point for researchers seeking to investigate novel QS interactions.
Comparative Analysis of Quorum Sensing Ligands
To effectively evaluate the potential of this compound as a modulator of LqsS, its performance should be benchmarked against known inhibitors of homologous QS receptors, such as LasR. The following table summarizes key quantitative data for established LasR inhibitors, providing a comparative basis for newly identified compounds.
| Compound | Target Receptor | Method | Binding Affinity (Kd) | IC50/EC50 | Reference |
| 3-oxo-C12-HSL (Native Ligand) | LasR | ITC | 5.6 nM | EC50: ~1 µM | [Fletcher et al., 2007] |
| Analogue 1 (e.g., Furanone C-30) | LasR | Reporter Assay | - | IC50: ~10 µM | [Hentzer et al., 2003] |
| Analogue 2 (e.g., V-06-018) | LasR | SPR | 1.2 µM | IC50: ~25 µM | [Ortiz et al., 2016] |
| This compound | LqsS | (Proposed) | (To be determined) | (To be determined) | - |
Note: The data for 3-oxo-C12-HSL and its analogues are based on published literature for the LasR receptor and serve as a reference for the proposed validation of this compound with LqsS.
Experimental Protocols
The following are detailed protocols for key experiments to validate and quantify the interaction between a small molecule, such as this compound, and a target receptor like LqsS.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1][2]
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the this compound-LqsS interaction.
Materials:
-
Purified LqsS protein (in a suitable buffer, e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
This compound (dissolved in the same buffer, with a minimal amount of co-solvent like DMSO if necessary)
-
ITC instrument and corresponding cells
-
Degassing station
Protocol:
-
Sample Preparation:
-
Dialyze the purified LqsS protein against the ITC buffer overnight to ensure buffer matching.
-
Dissolve this compound in the final dialysis buffer. If a co-solvent is used, ensure the same concentration is present in the protein solution to minimize dilution heats.
-
Accurately determine the concentrations of both the protein and the ligand.
-
Degas both solutions for 10-15 minutes immediately before the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample and reference cells with buffer.
-
Fill the reference cell with the experimental buffer.
-
Load the LqsS protein solution into the sample cell (typical concentration: 10-50 µM).
-
Load the this compound solution into the injection syringe (typical concentration: 10-20 times the protein concentration).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5-1 µL) to account for diffusion from the syringe tip; this data point is typically discarded during analysis.
-
Proceed with a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH. Calculate ΔG and -TΔS from these values.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[3][4]
Objective: To determine the association (kon) and dissociation (koff) rate constants, and to calculate the binding affinity (Kd) for the this compound-LqsS interaction.
Materials:
-
Purified LqsS protein
-
This compound
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a fresh mixture of EDC and NHS.
-
Inject the purified LqsS protein (in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of the analyte over the immobilized LqsS surface, including a zero-concentration (buffer only) injection for baseline subtraction.
-
Allow for an association phase followed by a dissociation phase where only running buffer flows over the chip.
-
-
Surface Regeneration (if necessary):
-
Inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove the bound analyte without denaturing the immobilized protein. This step needs to be optimized for the specific interaction.
-
-
Data Analysis:
-
Subtract the reference channel signal and the buffer-only injection signal from the experimental data.
-
Globally fit the association and dissociation curves for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.
-
Calculate the equilibrium dissociation constant (Kd) as koff/kon.
-
Reporter Gene Assay
This is a cell-based assay to measure the functional consequence of the ligand-receptor interaction (i.e., activation or inhibition of gene expression).
Objective: To determine if this compound can inhibit or activate LqsS-dependent gene expression.
Materials:
-
A bacterial reporter strain (e.g., P. aeruginosa or a heterologous host like E. coli) containing:
-
A plasmid for the expression of lqsS.
-
A reporter plasmid with a promoter regulated by LqsS fused to a reporter gene (e.g., lacZ for β-galactosidase or luxCDABE for luciferase).
-
-
This compound and a known native ligand (if available) or agonist.
-
Growth medium and appropriate antibiotics for plasmid maintenance.
-
Reagents for the reporter assay (e.g., ONPG for β-galactosidase or a luminometer for luciferase).
Protocol:
-
Strain Preparation:
-
Grow the reporter strain overnight in a suitable medium with antibiotics.
-
Subculture the bacteria to fresh medium and grow to early to mid-exponential phase.
-
-
Induction/Inhibition:
-
Aliquot the bacterial culture into a multi-well plate.
-
Add varying concentrations of this compound. For inhibition assays, also add a constant, activating concentration of the native ligand.
-
Include appropriate controls: no compound, native ligand only, and vehicle control.
-
Incubate the plate for a sufficient time to allow for gene expression (e.g., 4-6 hours).
-
-
Reporter Measurement:
-
For β-galactosidase: Lyse the cells and add ONPG. Measure the absorbance at 420 nm over time.
-
For luciferase: Measure the luminescence using a luminometer.
-
Normalize the reporter activity to cell density (OD600).
-
-
Data Analysis:
-
Plot the normalized reporter activity against the concentration of this compound.
-
Calculate the IC50 (for inhibitors) or EC50 (for activators) from the dose-response curve.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the putative LqsS signaling pathway, based on its homology to the LasR system, and a general workflow for validating the interaction with this compound.
Caption: Putative LqsS signaling pathway activated by this compound.
Caption: Experimental workflow for validating the this compound-LqsS interaction.
References
A Comparative Analysis of LAI-1 and Vibrio cholerae Autoinducer CAI-1: A Guide for Researchers
At a Glance: Key Differences and Similarities
| Feature | LAI-1 (Legionella pneumophila) | CAI-1 (Vibrio cholerae) |
| Chemical Structure | 3-hydroxypentadecane-4-one | (S)-3-hydroxytridecan-4-one |
| Acyl Chain Length | C15 | C13 |
| Synthase Enzyme | LqsA | CqsA |
| Receptor(s) | LqsS, LqsT | CqsS |
| Primary Function | Regulation of virulence, motility, and inter-kingdom signaling.[1] | Regulation of virulence factor production and biofilm formation.[2][3] |
Quantitative Performance Analysis
| Autoinducer | Reporter Strain | EC50 (µM) | Reference |
| LAI-1 | Vibrio cholerae MM920 | ~10 | [4] |
| CAI-1 | Vibrio cholerae MM920 | ~1-1.5 | [2] |
| Amino-CAI-1 | Vibrio cholerae MM920 | ~1-1.5 | [2] |
Signaling Pathways: A Visual Comparison
Experimental Protocols
To facilitate further research, detailed protocols for key experiments are provided below.
Overexpression and Purification of LqsA and CqsA Synthases (His-tag)
Caption: General workflow for His-tagged protein purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the His-tagged lqsA or cqsA gene.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Ni-NTA affinity chromatography resin.
Protocol:
-
Inoculate a starter culture of the transformed E. coli and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 3-4 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the clarified lysate to a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound and non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer.
-
Analyze the purity of the eluted fractions by SDS-PAGE.
-
Pool the pure fractions and dialyze against a suitable storage buffer.
Bioluminescence Reporter Assay for Autoinducer Activity
Materials:
-
Marine Broth (MB) or similar growth medium.
-
96-well microtiter plates.
-
Luminometer.
Protocol:
-
Grow the reporter strain overnight in MB.
-
Dilute the overnight culture 1:5000 in fresh MB.
-
In a 96-well plate, add a serial dilution of the synthetic autoinducer standards or the samples to be tested.
-
Add the diluted reporter strain to each well.
-
Incubate the plate at 30°C with shaking.
-
Measure the luminescence and optical density (OD600) at regular intervals using a plate reader.
-
Normalize the luminescence signal to the cell density (luminescence/OD600) to determine the relative light units (RLU).
-
Plot the RLU against the autoinducer concentration to determine the EC50 value.
LC-MS/MS for Autoinducer Detection and Quantification
Materials:
-
Bacterial culture supernatant.
-
Ethyl acetate (B1210297) or other suitable organic solvent for extraction.
-
LC-MS/MS system equipped with a C18 reverse-phase column.
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
Protocol:
-
Sample Preparation:
-
Acidify the bacterial culture supernatant to pH 3-4 with formic acid.
-
Extract the autoinducers from the supernatant with an equal volume of ethyl acetate.
-
Repeat the extraction three times.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes on the C18 column using a gradient of the mobile phases.
-
Quantify the autoinducers by comparing the peak areas to a standard curve generated with the analytical standards.
-
Concluding Remarks
For researchers in drug development, the detailed understanding of these systems, facilitated by the provided experimental protocols, opens avenues for the design of specific inhibitors or agonists that can modulate bacterial behavior. The ability to disrupt quorum sensing holds promise for the development of novel anti-virulence therapies that can circumvent the challenges of traditional antibiotic resistance. Further investigation into the structural basis of receptor-ligand interactions and the downstream regulatory networks will undoubtedly uncover new targets for therapeutic intervention.
References
A Comparative Analysis of LAI-1 and Vibrio cholerae Autoinducer CAI-1: A Guide for Researchers
At a Glance: Key Differences and Similarities
| Feature | LAI-1 (Legionella pneumophila) | CAI-1 (Vibrio cholerae) |
| Chemical Structure | 3-hydroxypentadecane-4-one | (S)-3-hydroxytridecan-4-one |
| Acyl Chain Length | C15 | C13 |
| Synthase Enzyme | LqsA | CqsA |
| Receptor(s) | LqsS, LqsT | CqsS |
| Primary Function | Regulation of virulence, motility, and inter-kingdom signaling.[1] | Regulation of virulence factor production and biofilm formation.[2][3] |
Quantitative Performance Analysis
| Autoinducer | Reporter Strain | EC50 (µM) | Reference |
| LAI-1 | Vibrio cholerae MM920 | ~10 | [4] |
| CAI-1 | Vibrio cholerae MM920 | ~1-1.5 | [2] |
| Amino-CAI-1 | Vibrio cholerae MM920 | ~1-1.5 | [2] |
Signaling Pathways: A Visual Comparison
Experimental Protocols
To facilitate further research, detailed protocols for key experiments are provided below.
Overexpression and Purification of LqsA and CqsA Synthases (His-tag)
Caption: General workflow for His-tagged protein purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the His-tagged lqsA or cqsA gene.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Ni-NTA affinity chromatography resin.
Protocol:
-
Inoculate a starter culture of the transformed E. coli and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 3-4 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the clarified lysate to a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound and non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer.
-
Analyze the purity of the eluted fractions by SDS-PAGE.
-
Pool the pure fractions and dialyze against a suitable storage buffer.
Bioluminescence Reporter Assay for Autoinducer Activity
Materials:
-
Marine Broth (MB) or similar growth medium.
-
96-well microtiter plates.
-
Luminometer.
Protocol:
-
Grow the reporter strain overnight in MB.
-
Dilute the overnight culture 1:5000 in fresh MB.
-
In a 96-well plate, add a serial dilution of the synthetic autoinducer standards or the samples to be tested.
-
Add the diluted reporter strain to each well.
-
Incubate the plate at 30°C with shaking.
-
Measure the luminescence and optical density (OD600) at regular intervals using a plate reader.
-
Normalize the luminescence signal to the cell density (luminescence/OD600) to determine the relative light units (RLU).
-
Plot the RLU against the autoinducer concentration to determine the EC50 value.
LC-MS/MS for Autoinducer Detection and Quantification
Materials:
-
Bacterial culture supernatant.
-
Ethyl acetate or other suitable organic solvent for extraction.
-
LC-MS/MS system equipped with a C18 reverse-phase column.
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
Protocol:
-
Sample Preparation:
-
Acidify the bacterial culture supernatant to pH 3-4 with formic acid.
-
Extract the autoinducers from the supernatant with an equal volume of ethyl acetate.
-
Repeat the extraction three times.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes on the C18 column using a gradient of the mobile phases.
-
Quantify the autoinducers by comparing the peak areas to a standard curve generated with the analytical standards.
-
Concluding Remarks
For researchers in drug development, the detailed understanding of these systems, facilitated by the provided experimental protocols, opens avenues for the design of specific inhibitors or agonists that can modulate bacterial behavior. The ability to disrupt quorum sensing holds promise for the development of novel anti-virulence therapies that can circumvent the challenges of traditional antibiotic resistance. Further investigation into the structural basis of receptor-ligand interactions and the downstream regulatory networks will undoubtedly uncover new targets for therapeutic intervention.
References
A Comparative Guide to LAI-1 and N-acyl-homoserine Lactones (AHLs) in Bacterial Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction to LAI-1 and AHLs
Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression in response to population density. This regulation is mediated by small signaling molecules called autoinducers. Understanding the activity and signaling pathways of these molecules is crucial for developing novel strategies to combat bacterial infections and manipulate microbial consortia.
N-acyl-homoserine lactones (AHLs) are a large family of signaling molecules used by a wide variety of Gram-negative bacteria.[4] AHLs consist of a conserved homoserine lactone ring linked to an acyl chain of variable length and modification.[4] These molecules are key regulators of diverse processes, including biofilm formation, virulence factor production, and antibiotic synthesis.[4]
Comparative Analysis of Activity
| Parameter | LAI-1 | N-acyl-homoserine lactones (AHLs) | References |
| Chemical Class | α-hydroxyketone | N-acyl-homoserine lactone | [1][4] |
| Producing Bacterium Example | Legionella pneumophila | Pseudomonas aeruginosa, Agrobacterium tumefaciens | [1][4] |
| Synthase Enzyme | LqsA | LuxI-family synthases (e.g., LasI, RhlI) | [2][5] |
| Receptor Proteins | LqsS, LqsT (Sensor kinases), LqsR (Response regulator) | LuxR-family transcriptional regulators (e.g., LasR, RhlR, TraR) | [6][7] |
| Typical Active Concentration Range | 1 - 20 µM (in Vibrio cholerae reporter) | Picomolar to Micromolar range (depending on the specific AHL and reporter strain) | [6] |
| Reported Detection Limit | ~1 µM (using Vibrio cholerae reporter) | As low as 3 pM (for 3-oxo-octanoyl-HSL with an engineered A. tumefaciens reporter) | [6][8] |
Key Observations:
-
The diversity of AHL structures allows for a wide range of signaling specificities across different bacterial species.
Signaling Pathways
LAI-1 Signaling Pathway
AHL Signaling Pathway
The canonical AHL signaling pathway in Gram-negative bacteria involves an intracellular receptor that acts as a transcriptional regulator.
Experimental Protocols
LAI-1 Activity Measurement using Vibrio cholerae Luminescence Reporter Assay
This protocol is adapted from methodologies that utilize a Vibrio cholerae strain engineered to produce light in response to autoinducers.[6]
1. Reporter Strain Preparation:
-
Culture the Vibrio cholerae reporter strain (e.g., a cqsA mutant) overnight in a suitable medium (e.g., LB broth) at 30°C with shaking.
-
The following day, dilute the overnight culture to an OD600 of approximately 0.05 in fresh medium and grow to mid-log phase (OD600 ≈ 0.4-0.6).
2. Assay Procedure:
-
In a 96-well microtiter plate, add a defined volume of the prepared reporter strain culture to each well.
-
Incubate the plate at 30°C.
-
Measure luminescence at regular intervals using a plate reader.
3. Data Analysis:
AHL Activity Measurement using Agrobacterium tumefaciens β-Galactosidase Reporter Assay
This protocol utilizes an Agrobacterium tumefaciens reporter strain that expresses β-galactosidase in the presence of AHLs.[8][9][10]
1. Reporter Strain Preparation:
-
Grow the Agrobacterium tumefaciens reporter strain (e.g., NTL4(pZLR4)) overnight in a suitable medium (e.g., AT medium) at 28°C with shaking.
-
The following day, dilute the culture in fresh medium to a starting OD600 of approximately 0.1.
2. Assay Procedure:
-
To individual culture tubes or wells of a deep-well plate, add the diluted reporter strain.
-
Add serial dilutions of synthetic AHLs or AHL-containing samples. Include a negative control.
-
Incubate the cultures at 28°C with shaking for a defined period (e.g., 6-8 hours).
-
Measure the cell density (OD600).
-
Lyse the cells (e.g., using SDS and chloroform).
-
Add o-nitrophenyl-β-D-galactopyranoside (ONPG) and incubate at 28°C until a yellow color develops.
-
Stop the reaction by adding Na2CO3.
-
Measure the absorbance at 420 nm.
3. Data Analysis:
-
Calculate β-galactosidase activity in Miller units.
-
Plot the Miller units against the AHL concentration to generate a dose-response curve.
Conclusion
References
- 1. Small molecule communication of Legionella: the ins and outs of autoinducer and nitric oxide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Legionella autoinducer synthase LqsA produces an alpha-hydroxyketone signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Legionella Lqs-LvbR Regulatory Network Controls Temperature-Dependent Growth Onset and Bacterial Cell Density - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Quorum Sensing-Mediated Biofilm Formation and Spoilage Factors in Pseudomonas fluorescens by Plasma-Activated Water [mdpi.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. The Legionella autoinducer LAI-1 is delivered by outer membrane vesicles to promote interbacterial and interkingdom signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ableweb.org [ableweb.org]
A Comparative Guide to LAI-1 and N-acyl-homoserine Lactones (AHLs) in Bacterial Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction to LAI-1 and AHLs
Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression in response to population density. This regulation is mediated by small signaling molecules called autoinducers. Understanding the activity and signaling pathways of these molecules is crucial for developing novel strategies to combat bacterial infections and manipulate microbial consortia.
N-acyl-homoserine lactones (AHLs) are a large family of signaling molecules used by a wide variety of Gram-negative bacteria.[4] AHLs consist of a conserved homoserine lactone ring linked to an acyl chain of variable length and modification.[4] These molecules are key regulators of diverse processes, including biofilm formation, virulence factor production, and antibiotic synthesis.[4]
Comparative Analysis of Activity
| Parameter | LAI-1 | N-acyl-homoserine lactones (AHLs) | References |
| Chemical Class | α-hydroxyketone | N-acyl-homoserine lactone | [1][4] |
| Producing Bacterium Example | Legionella pneumophila | Pseudomonas aeruginosa, Agrobacterium tumefaciens | [1][4] |
| Synthase Enzyme | LqsA | LuxI-family synthases (e.g., LasI, RhlI) | [2][5] |
| Receptor Proteins | LqsS, LqsT (Sensor kinases), LqsR (Response regulator) | LuxR-family transcriptional regulators (e.g., LasR, RhlR, TraR) | [6][7] |
| Typical Active Concentration Range | 1 - 20 µM (in Vibrio cholerae reporter) | Picomolar to Micromolar range (depending on the specific AHL and reporter strain) | [6] |
| Reported Detection Limit | ~1 µM (using Vibrio cholerae reporter) | As low as 3 pM (for 3-oxo-octanoyl-HSL with an engineered A. tumefaciens reporter) | [6][8] |
Key Observations:
-
The diversity of AHL structures allows for a wide range of signaling specificities across different bacterial species.
Signaling Pathways
LAI-1 Signaling Pathway
AHL Signaling Pathway
The canonical AHL signaling pathway in Gram-negative bacteria involves an intracellular receptor that acts as a transcriptional regulator.
Experimental Protocols
LAI-1 Activity Measurement using Vibrio cholerae Luminescence Reporter Assay
This protocol is adapted from methodologies that utilize a Vibrio cholerae strain engineered to produce light in response to autoinducers.[6]
1. Reporter Strain Preparation:
-
Culture the Vibrio cholerae reporter strain (e.g., a cqsA mutant) overnight in a suitable medium (e.g., LB broth) at 30°C with shaking.
-
The following day, dilute the overnight culture to an OD600 of approximately 0.05 in fresh medium and grow to mid-log phase (OD600 ≈ 0.4-0.6).
2. Assay Procedure:
-
In a 96-well microtiter plate, add a defined volume of the prepared reporter strain culture to each well.
-
Incubate the plate at 30°C.
-
Measure luminescence at regular intervals using a plate reader.
3. Data Analysis:
AHL Activity Measurement using Agrobacterium tumefaciens β-Galactosidase Reporter Assay
This protocol utilizes an Agrobacterium tumefaciens reporter strain that expresses β-galactosidase in the presence of AHLs.[8][9][10]
1. Reporter Strain Preparation:
-
Grow the Agrobacterium tumefaciens reporter strain (e.g., NTL4(pZLR4)) overnight in a suitable medium (e.g., AT medium) at 28°C with shaking.
-
The following day, dilute the culture in fresh medium to a starting OD600 of approximately 0.1.
2. Assay Procedure:
-
To individual culture tubes or wells of a deep-well plate, add the diluted reporter strain.
-
Add serial dilutions of synthetic AHLs or AHL-containing samples. Include a negative control.
-
Incubate the cultures at 28°C with shaking for a defined period (e.g., 6-8 hours).
-
Measure the cell density (OD600).
-
Lyse the cells (e.g., using SDS and chloroform).
-
Add o-nitrophenyl-β-D-galactopyranoside (ONPG) and incubate at 28°C until a yellow color develops.
-
Stop the reaction by adding Na2CO3.
-
Measure the absorbance at 420 nm.
3. Data Analysis:
-
Calculate β-galactosidase activity in Miller units.
-
Plot the Miller units against the AHL concentration to generate a dose-response curve.
Conclusion
References
- 1. Small molecule communication of Legionella: the ins and outs of autoinducer and nitric oxide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Legionella autoinducer synthase LqsA produces an alpha-hydroxyketone signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Legionella Lqs-LvbR Regulatory Network Controls Temperature-Dependent Growth Onset and Bacterial Cell Density - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Quorum Sensing-Mediated Biofilm Formation and Spoilage Factors in Pseudomonas fluorescens by Plasma-Activated Water [mdpi.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. The Legionella autoinducer LAI-1 is delivered by outer membrane vesicles to promote interbacterial and interkingdom signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ableweb.org [ableweb.org]
A Comparative Guide to the Synthesis and Biological Activity of Hydroxychalcone Analogs
Disclaimer: Initial searches for "3-Hydroxypentadecane-4-one analogs" did not yield sufficient specific public data for a comprehensive guide. Therefore, this guide focuses on a well-researched class of natural product analogs, hydroxychalcones , to illustrate the required data presentation, experimental protocols, and visualizations for an audience of researchers, scientists, and drug development professionals.
Chalcones are a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Hydroxy-substituted chalcones, in particular, have garnered significant attention for their wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1] This guide provides a comparative overview of their synthesis and biological activities, supported by experimental data and detailed protocols.
Synthesis of Hydroxychalcone (B7798386) Analogs
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation , which involves the base-catalyzed reaction of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025).[1] This method is versatile and allows for the creation of a diverse library of chalcone (B49325) analogs by varying the substituents on the aromatic rings.[2]
General Experimental Protocol: Claisen-Schmidt Condensation
This protocol describes a general procedure for the synthesis of a hydroxychalcone derivative.
-
Reactant Preparation: Dissolve an equimolar amount of a substituted 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde in a suitable solvent, such as ethanol (B145695) or methanol.[3]
-
Catalyst Addition: Slowly add an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to the reaction mixture while stirring. The mixture is typically stirred at room temperature.[3][4]
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is generally complete within a few hours.[3]
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone product.[3]
-
Purification: Collect the crude product by vacuum filtration, wash with water, and then purify by recrystallization from a suitable solvent like ethanol to yield the pure hydroxychalcone.[3]
References
A Comparative Guide to the Synthesis and Biological Activity of Hydroxychalcone Analogs
Disclaimer: Initial searches for "3-Hydroxypentadecane-4-one analogs" did not yield sufficient specific public data for a comprehensive guide. Therefore, this guide focuses on a well-researched class of natural product analogs, hydroxychalcones , to illustrate the required data presentation, experimental protocols, and visualizations for an audience of researchers, scientists, and drug development professionals.
Chalcones are a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Hydroxy-substituted chalcones, in particular, have garnered significant attention for their wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1] This guide provides a comparative overview of their synthesis and biological activities, supported by experimental data and detailed protocols.
Synthesis of Hydroxychalcone Analogs
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation , which involves the base-catalyzed reaction of a substituted acetophenone with a substituted benzaldehyde.[1] This method is versatile and allows for the creation of a diverse library of chalcone analogs by varying the substituents on the aromatic rings.[2]
General Experimental Protocol: Claisen-Schmidt Condensation
This protocol describes a general procedure for the synthesis of a hydroxychalcone derivative.
-
Reactant Preparation: Dissolve an equimolar amount of a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde in a suitable solvent, such as ethanol or methanol.[3]
-
Catalyst Addition: Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the reaction mixture while stirring. The mixture is typically stirred at room temperature.[3][4]
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is generally complete within a few hours.[3]
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone product.[3]
-
Purification: Collect the crude product by vacuum filtration, wash with water, and then purify by recrystallization from a suitable solvent like ethanol to yield the pure hydroxychalcone.[3]
References
Validating LAI-1 as a Therapeutic Target in a Mouse Model of Legionnaires' Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to LAI-1 and Legionnaires' Disease
The LAI-1 Signaling Pathway
Proposed Validation of LAI-1 as a Therapeutic Target in a Mouse Model
Experimental Workflow: Mouse Model Validation
Comparison with Alternative Therapeutic Strategies
| Feature | LAI-1 Inhibition (Proposed) | Fluoroquinolones (e.g., Levofloxacin) | Macrolides (e.g., Azithromycin) | Tigecycline (B611373) | ProA Inhibitors | LD-Transpeptidase Inhibitors (Carbapenems) |
| Target | LqsA synthase or LqsS/T receptors | DNA gyrase and topoisomerase IV | 50S ribosomal subunit | 30S ribosomal subunit | Zinc metalloprotease ProA | LD-Transpeptidase |
| Mechanism | Anti-virulence (inhibits quorum sensing) | Bactericidal (inhibits DNA replication) | Bacteriostatic (inhibits protein synthesis) | Bacteriostatic (inhibits protein synthesis) | Pathoblocker (reduces tissue damage) | Bactericidal (inhibits cell wall remodeling) |
| Development Stage | Preclinical | Clinical (Standard of Care) | Clinical (Standard of Care) | Clinical (Second-line) | Preclinical | Preclinical/Repurposing |
| In Vivo Efficacy | To be determined. Hypothesis: Reduced bacterial burden and increased survival. | High. Significant survival benefit and bacterial clearance in animal models.[3][4] | High. Significant survival benefit and bacterial clearance in animal models.[3][5] | Moderate. Effective at preventing death, but may be bacteriostatic.[6][7] | Promising. Reduces tissue damage in human lung explants.[8] | Promising. Effective in vitro against resistant forms.[9] |
Quantitative Data from Animal Models for Alternative Treatments
The following table summarizes key quantitative data from studies evaluating existing antibiotics in animal models of Legionnaires' disease.
| Drug | Dose | Animal Model | Key Outcome(s) | Reference |
| Azithromycin | 15 mg/kg, IP, once daily for 2 days | Guinea Pig | Survival: 11/12 (92%) survived. Lung CFU: <1 x 10² CFU/g at end of therapy. | [7] |
| Tigecycline | 7.5 mg/kg, SC, once daily for 5 days | Guinea Pig | Survival: 13/16 (81%) survived. Lung CFU: 1 x 10⁶ CFU/g at end of therapy. | [7] |
| Saline (Control) | N/A | Guinea Pig | Survival: 0/12 (0%) survived. | [7] |
| SCH27899 | ≥30 mg/kg, IV, once daily for 5 days | Immunocompromised A/J Mice | Survival: ≥90% survival. Associated with inhibition of intrapulmonary bacterial growth. | [5][10] |
| Ofloxacin | ≥30 mg/kg, once daily for 5 days | Immunocompromised A/J Mice | Survival: ≥85% survival. Associated with inhibition of intrapulmonary bacterial growth. | [5] |
| Azithromycin | ≥30 mg/kg, once daily for 5 days | Immunocompromised A/J Mice | Survival: ≥85% survival. Associated with inhibition of intrapulmonary bacterial growth. | [5] |
| NY-198 (Fluoroquinolone) | Oral administration | Guinea Pig | Higher survival rate compared to ciprofloxacin. | [4] |
Detailed Experimental Protocols
Mouse Model of Legionnaires' Disease (Intranasal Inoculation)
This protocol is adapted from established methods for inducing pulmonary Legionella infection in mice.[11]
-
Animal Model: Use 6-8 week old female A/J mice (susceptible strain) or C57BL/6 mice (more resistant strain).[12][13] For C57BL/6 mice, consider using an aflagellated mutant of L. pneumophila to induce more severe disease.[11][14]
-
Bacterial Culture: Grow L. pneumophila strains (e.g., wild-type, ΔlqsA) on buffered charcoal yeast extract (BCYE) agar (B569324) plates for 48-72 hours at 37°C.
-
Inoculum Preparation: Resuspend bacteria in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10⁷ CFU/mL). Verify the concentration by plating serial dilutions on BCYE agar.
-
Anesthesia: Anesthetize mice using a mixture of ketamine and xylazine (B1663881) or via isoflurane (B1672236) inhalation.
-
Inoculation: Once mice are fully anesthetized, gently instill 20-50 µL of the bacterial suspension into the nares of the mouse, allowing for inhalation into the lungs. An inoculum of 10⁵ to 10⁶ CFU per mouse is typical.
-
Post-Infection Monitoring: Monitor mice daily for weight loss, signs of illness (hunching, ruffled fur), and survival for up to 14 days.
-
Bacterial Load Quantification: At selected time points, euthanize a subset of mice. Aseptically remove the lungs, homogenize in sterile PBS, and plate serial dilutions onto BCYE agar to determine the number of colony-forming units (CFU) per gram of lung tissue.
Assessment of Therapeutic Efficacy in the Mouse Model
This protocol outlines how to test the efficacy of a therapeutic agent.
-
Infection: Establish infection in mice as described in Protocol 1.
-
Dosing Regimen: Administer the compounds via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and frequency for a defined period (e.g., 5-7 days).
-
Outcome Measures: Monitor survival and weight loss as primary endpoints. Quantify lung bacterial burden at the end of the treatment period and at later time points to assess for relapse.
Logical Relationship: Targeting LAI-1 vs. Traditional Antibiotics
Conclusion
References
- 1. Legionella quorum sensing and its role in pathogen-host interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quorum sensing governs a transmissive Legionella subpopulation at the pathogen vacuole periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Legionella: macrolides or quinolones? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of NY-198 against experimental Legionnaires disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of SCH27899 in an animal model of Legionnaires' disease using immunocompromised A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activities of Tigecycline (GAR-936) against Legionella pneumophila In Vitro and in Guinea Pigs with L. pneumophila Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activities of tigecycline (GAR-936) against Legionella pneumophila in vitro and in guinea pigs with L. pneumophila pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Innovative zinc-binding inhibitors of Legionella pneumophila ProA reduce collagen and flagellin degradation, TLR5 evasion, and human lung tissue inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bacterial changes point to new therapies for Legionnaires’ disease | Cornell Chronicle [news.cornell.edu]
- 10. Efficacy of SCH27899 in an Animal Model of Legionnaires' Disease Using Immunocompromised A/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mouse as a Model for Pulmonary Legionella Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mouse models of Legionnaires' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mouse infection by Legionella, a model to analyze autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Mouse as a Model for Pulmonary Legionella Infection | Springer Nature Experiments [experiments.springernature.com]
Validating LAI-1 as a Therapeutic Target in a Mouse Model of Legionnaires' Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to LAI-1 and Legionnaires' Disease
The LAI-1 Signaling Pathway
Proposed Validation of LAI-1 as a Therapeutic Target in a Mouse Model
Experimental Workflow: Mouse Model Validation
Comparison with Alternative Therapeutic Strategies
| Feature | LAI-1 Inhibition (Proposed) | Fluoroquinolones (e.g., Levofloxacin) | Macrolides (e.g., Azithromycin) | Tigecycline | ProA Inhibitors | LD-Transpeptidase Inhibitors (Carbapenems) |
| Target | LqsA synthase or LqsS/T receptors | DNA gyrase and topoisomerase IV | 50S ribosomal subunit | 30S ribosomal subunit | Zinc metalloprotease ProA | LD-Transpeptidase |
| Mechanism | Anti-virulence (inhibits quorum sensing) | Bactericidal (inhibits DNA replication) | Bacteriostatic (inhibits protein synthesis) | Bacteriostatic (inhibits protein synthesis) | Pathoblocker (reduces tissue damage) | Bactericidal (inhibits cell wall remodeling) |
| Development Stage | Preclinical | Clinical (Standard of Care) | Clinical (Standard of Care) | Clinical (Second-line) | Preclinical | Preclinical/Repurposing |
| In Vivo Efficacy | To be determined. Hypothesis: Reduced bacterial burden and increased survival. | High. Significant survival benefit and bacterial clearance in animal models.[3][4] | High. Significant survival benefit and bacterial clearance in animal models.[3][5] | Moderate. Effective at preventing death, but may be bacteriostatic.[6][7] | Promising. Reduces tissue damage in human lung explants.[8] | Promising. Effective in vitro against resistant forms.[9] |
Quantitative Data from Animal Models for Alternative Treatments
The following table summarizes key quantitative data from studies evaluating existing antibiotics in animal models of Legionnaires' disease.
| Drug | Dose | Animal Model | Key Outcome(s) | Reference |
| Azithromycin | 15 mg/kg, IP, once daily for 2 days | Guinea Pig | Survival: 11/12 (92%) survived. Lung CFU: <1 x 10² CFU/g at end of therapy. | [7] |
| Tigecycline | 7.5 mg/kg, SC, once daily for 5 days | Guinea Pig | Survival: 13/16 (81%) survived. Lung CFU: 1 x 10⁶ CFU/g at end of therapy. | [7] |
| Saline (Control) | N/A | Guinea Pig | Survival: 0/12 (0%) survived. | [7] |
| SCH27899 | ≥30 mg/kg, IV, once daily for 5 days | Immunocompromised A/J Mice | Survival: ≥90% survival. Associated with inhibition of intrapulmonary bacterial growth. | [5][10] |
| Ofloxacin | ≥30 mg/kg, once daily for 5 days | Immunocompromised A/J Mice | Survival: ≥85% survival. Associated with inhibition of intrapulmonary bacterial growth. | [5] |
| Azithromycin | ≥30 mg/kg, once daily for 5 days | Immunocompromised A/J Mice | Survival: ≥85% survival. Associated with inhibition of intrapulmonary bacterial growth. | [5] |
| NY-198 (Fluoroquinolone) | Oral administration | Guinea Pig | Higher survival rate compared to ciprofloxacin. | [4] |
Detailed Experimental Protocols
Mouse Model of Legionnaires' Disease (Intranasal Inoculation)
This protocol is adapted from established methods for inducing pulmonary Legionella infection in mice.[11]
-
Animal Model: Use 6-8 week old female A/J mice (susceptible strain) or C57BL/6 mice (more resistant strain).[12][13] For C57BL/6 mice, consider using an aflagellated mutant of L. pneumophila to induce more severe disease.[11][14]
-
Bacterial Culture: Grow L. pneumophila strains (e.g., wild-type, ΔlqsA) on buffered charcoal yeast extract (BCYE) agar plates for 48-72 hours at 37°C.
-
Inoculum Preparation: Resuspend bacteria in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10⁷ CFU/mL). Verify the concentration by plating serial dilutions on BCYE agar.
-
Anesthesia: Anesthetize mice using a mixture of ketamine and xylazine or via isoflurane inhalation.
-
Inoculation: Once mice are fully anesthetized, gently instill 20-50 µL of the bacterial suspension into the nares of the mouse, allowing for inhalation into the lungs. An inoculum of 10⁵ to 10⁶ CFU per mouse is typical.
-
Post-Infection Monitoring: Monitor mice daily for weight loss, signs of illness (hunching, ruffled fur), and survival for up to 14 days.
-
Bacterial Load Quantification: At selected time points, euthanize a subset of mice. Aseptically remove the lungs, homogenize in sterile PBS, and plate serial dilutions onto BCYE agar to determine the number of colony-forming units (CFU) per gram of lung tissue.
Assessment of Therapeutic Efficacy in the Mouse Model
This protocol outlines how to test the efficacy of a therapeutic agent.
-
Infection: Establish infection in mice as described in Protocol 1.
-
Dosing Regimen: Administer the compounds via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and frequency for a defined period (e.g., 5-7 days).
-
Outcome Measures: Monitor survival and weight loss as primary endpoints. Quantify lung bacterial burden at the end of the treatment period and at later time points to assess for relapse.
Logical Relationship: Targeting LAI-1 vs. Traditional Antibiotics
Conclusion
References
- 1. Legionella quorum sensing and its role in pathogen-host interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quorum sensing governs a transmissive Legionella subpopulation at the pathogen vacuole periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Legionella: macrolides or quinolones? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of NY-198 against experimental Legionnaires disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of SCH27899 in an animal model of Legionnaires' disease using immunocompromised A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activities of Tigecycline (GAR-936) against Legionella pneumophila In Vitro and in Guinea Pigs with L. pneumophila Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activities of tigecycline (GAR-936) against Legionella pneumophila in vitro and in guinea pigs with L. pneumophila pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Innovative zinc-binding inhibitors of Legionella pneumophila ProA reduce collagen and flagellin degradation, TLR5 evasion, and human lung tissue inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bacterial changes point to new therapies for Legionnaires’ disease | Cornell Chronicle [news.cornell.edu]
- 10. Efficacy of SCH27899 in an Animal Model of Legionnaires' Disease Using Immunocompromised A/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mouse as a Model for Pulmonary Legionella Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mouse models of Legionnaires' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mouse infection by Legionella, a model to analyze autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Mouse as a Model for Pulmonary Legionella Infection | Springer Nature Experiments [experiments.springernature.com]
Differential Transcriptomic Impact of LAI-1 and CAI-1 on Legionella pneumophila: A Comparative Guide
This analysis is based on published experimental data, offering insights into their distinct roles and potential as targets for therapeutic intervention. While both molecules interact with the Lqs system, their downstream effects on gene expression and protein activity are markedly different.
Core Signaling Pathway: The Lqs System
Comparative Transcriptome Analysis
Key Genes Regulated by LAI-1
| Gene/RNA | Type | Regulation by LAI-1 | Implied Function |
| rsmY | Non-coding RNA | Positive | Sequesters CsrA, promoting transmissive phase traits. |
| rsmZ | Non-coding RNA | Positive | Sequesters CsrA, promoting transmissive phase traits. |
| crsA (CsrA) | RNA-binding global regulator | Negative | Represses transmissive phase traits. |
| flaA | Flagellin | Positive (implied) | Motility. |
Experimental Protocols
The following sections detail the methodologies typically employed for the comparative analysis of autoinducer effects on Legionella.
Bacterial Strains and Growth Conditions
-
Bacterial Strain : Legionella pneumophila Philadelphia-1 strain (e.g., Lp02, a virulent thymine (B56734) auxotroph) is commonly used.[8][9]
-
Culture Medium : Bacteria are cultured on Buffered Charcoal Yeast Extract (BCYE) agar (B569324) plates.[10] For liquid cultures, AYE broth (ACES-buffered yeast extract) is used.
-
Growth Phases : Experiments are typically conducted with bacteria harvested at different growth phases, such as exponential and post-exponential (stationary) phases, to capture the dynamics of quorum sensing-regulated gene expression.[11]
RNA-Sequencing (RNA-seq) Protocol
The workflow for analyzing the transcriptomic response of Legionella to autoinducer treatment involves several key steps, from sample preparation to data analysis.
-
rRNA Depletion : Ribosomal RNA, which constitutes a large portion of total RNA, is removed using a kit such as the Ribo-Zero Magnetic Kit to enrich for messenger RNA (mRNA) and non-coding RNA.[10]
-
Library Preparation and Sequencing : Strand-specific RNA-seq libraries are prepared.[11] This involves fragmenting the enriched RNA, synthesizing cDNA, ligating sequencing adapters, and amplifying the library. Sequencing is then performed on a high-throughput platform like the Illumina GAIIx or NextSeq.[11][13]
Conclusion and Future Directions
References
- 1. Intra-Species and Inter-Kingdom Signaling of Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule communication of Legionella: the ins and outs of autoinducer and nitric oxide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The α-hydroxyketone LAI-1 regulates motility, Lqs-dependent phosphorylation signalling and gene expression of Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Legionella spp. All Ears? The Broad Occurrence of Quorum Sensing Elements outside Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Legionella pneumophila and Legionella micdadei Virulence Traits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phylogenetic reconstruction of the Legionella pneumophila Philadelphia-1 laboratory strains through comparative genomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of differentially expressed Legionella genes during its intracellular growth in Acanthamoeba - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sequencing Illustrates the Transcriptional Response of Legionella pneumophila during Infection and Identifies Seventy Novel Small Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Legionella autoinducer LAI-1 is delivered by outer membrane vesicles to promote interbacterial and interkingdom signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Combining Traditional and Molecular Techniques Supports the Discovery of a Novel Legionella Species During Environmental Surveillance in a Healthcare Facility [frontiersin.org]
Differential Transcriptomic Impact of LAI-1 and CAI-1 on Legionella pneumophila: A Comparative Guide
This analysis is based on published experimental data, offering insights into their distinct roles and potential as targets for therapeutic intervention. While both molecules interact with the Lqs system, their downstream effects on gene expression and protein activity are markedly different.
Core Signaling Pathway: The Lqs System
Comparative Transcriptome Analysis
Key Genes Regulated by LAI-1
| Gene/RNA | Type | Regulation by LAI-1 | Implied Function |
| rsmY | Non-coding RNA | Positive | Sequesters CsrA, promoting transmissive phase traits. |
| rsmZ | Non-coding RNA | Positive | Sequesters CsrA, promoting transmissive phase traits. |
| crsA (CsrA) | RNA-binding global regulator | Negative | Represses transmissive phase traits. |
| flaA | Flagellin | Positive (implied) | Motility. |
Experimental Protocols
The following sections detail the methodologies typically employed for the comparative analysis of autoinducer effects on Legionella.
Bacterial Strains and Growth Conditions
-
Bacterial Strain : Legionella pneumophila Philadelphia-1 strain (e.g., Lp02, a virulent thymine auxotroph) is commonly used.[8][9]
-
Culture Medium : Bacteria are cultured on Buffered Charcoal Yeast Extract (BCYE) agar plates.[10] For liquid cultures, AYE broth (ACES-buffered yeast extract) is used.
-
Growth Phases : Experiments are typically conducted with bacteria harvested at different growth phases, such as exponential and post-exponential (stationary) phases, to capture the dynamics of quorum sensing-regulated gene expression.[11]
RNA-Sequencing (RNA-seq) Protocol
The workflow for analyzing the transcriptomic response of Legionella to autoinducer treatment involves several key steps, from sample preparation to data analysis.
-
rRNA Depletion : Ribosomal RNA, which constitutes a large portion of total RNA, is removed using a kit such as the Ribo-Zero Magnetic Kit to enrich for messenger RNA (mRNA) and non-coding RNA.[10]
-
Library Preparation and Sequencing : Strand-specific RNA-seq libraries are prepared.[11] This involves fragmenting the enriched RNA, synthesizing cDNA, ligating sequencing adapters, and amplifying the library. Sequencing is then performed on a high-throughput platform like the Illumina GAIIx or NextSeq.[11][13]
Conclusion and Future Directions
References
- 1. Intra-Species and Inter-Kingdom Signaling of Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule communication of Legionella: the ins and outs of autoinducer and nitric oxide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The α-hydroxyketone LAI-1 regulates motility, Lqs-dependent phosphorylation signalling and gene expression of Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Legionella spp. All Ears? The Broad Occurrence of Quorum Sensing Elements outside Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Legionella pneumophila and Legionella micdadei Virulence Traits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phylogenetic reconstruction of the Legionella pneumophila Philadelphia-1 laboratory strains through comparative genomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of differentially expressed Legionella genes during its intracellular growth in Acanthamoeba - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sequencing Illustrates the Transcriptional Response of Legionella pneumophila during Infection and Identifies Seventy Novel Small Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Legionella autoinducer LAI-1 is delivered by outer membrane vesicles to promote interbacterial and interkingdom signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Combining Traditional and Molecular Techniques Supports the Discovery of a Novel Legionella Species During Environmental Surveillance in a Healthcare Facility [frontiersin.org]
The Potential Interaction of 3-Hydroxypentadecane-4-one with Eukaryotic Receptors: A Comparative Guide
Absence of Direct Evidence and a Path for Future Investigation
Currently, there is no direct experimental evidence to confirm the interaction of 3-Hydroxypentadecane-4-one with any specific eukaryotic receptors. Scientific literature has yet to report on the binding affinity or signaling pathways directly modulated by this long-chain alkyl ketone. However, its structural similarity to endogenous ketone bodies, which are known to act as signaling molecules through G-protein coupled receptors (GPCRs), provides a compelling hypothesis for potential interactions.
This guide explores this hypothesis by comparing this compound to well-characterized ketone bodies, β-hydroxybutyrate and acetoacetate (B1235776), which serve as natural ligands for specific GPCRs. We present the known quantitative data for these interactions and detail the experimental protocols that could be employed to investigate whether this compound exhibits similar activities.
Comparative Analysis of this compound and Known Ketone Body Receptor Ligands
Due to the lack of direct data for this compound, this section focuses on its potential for interaction based on structural analogy to known GPCR ligands. β-hydroxybutyrate and acetoacetate are ketone bodies that play significant roles in energy metabolism and cellular signaling.[1] Their interactions with GPR109A and GPR43, respectively, are well-documented and provide a benchmark for potential studies on this compound.[1][2]
| Ligand | Receptor | Receptor Type | Parameter | Value | Reference |
| This compound | Unknown | - | - | No data available | - |
| β-hydroxybutyrate | GPR109A (HCAR2) | Gi/o-coupled GPCR | EC50 | 0.7 - 0.77 mM | [1][3] |
| Acetoacetate | GPR43 (FFAR2) | Gi/o- and Gq-coupled GPCR | EC50 (cAMP inhibition) | 0.76 mM | [4] |
| EC50 (Ca2+ mobilization) | 1.42 mM | [4] |
Signaling Pathways of Comparator Receptors
The activation of GPR109A and GPR43 by their respective ketone body ligands initiates distinct downstream signaling cascades. Understanding these pathways is crucial for designing experiments to test the effects of this compound on cells expressing these receptors.
GPR109A Signaling Pathway
Activation of GPR109A by β-hydroxybutyrate leads to the inhibition of adenylyl cyclase through the Gi/o alpha subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This, in turn, can modulate the activity of protein kinase A (PKA) and downstream cellular processes, including the regulation of inflammation and lipolysis.[1][5]
Caption: GPR109A signaling cascade initiated by β-hydroxybutyrate.
GPR43 Signaling Pathway
Acetoacetate activates GPR43, which can couple to both Gi/o and Gq proteins.[4] The Gi/o pathway leads to cAMP inhibition, similar to GPR109A. The Gq pathway activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to various cellular responses.
Caption: Dual signaling pathways of the GPR43 receptor upon activation.
Experimental Protocols for Investigating Ligand-Receptor Interactions
To determine if this compound interacts with eukaryotic receptors, particularly GPCRs like GPR109A and GPR43, a series of in vitro assays can be performed. The following are detailed methodologies for key experiments.
General Experimental Workflow
A typical workflow to screen and characterize a novel ligand for a GPCR involves initial binding assays followed by functional assays to determine the nature and potency of the interaction.
Caption: Workflow for characterizing a novel GPCR ligand.
Receptor Binding Assays
These assays measure the direct interaction between a ligand and a receptor. A common method is the competitive radioligand binding assay.[6]
-
Objective: To determine the binding affinity (Ki) of this compound for a target receptor (e.g., GPR109A or GPR43).
-
Principle: The assay measures the ability of the unlabeled test compound (this compound) to compete with a radiolabeled ligand of known high affinity for the receptor.[6]
-
Methodology:
-
Preparation of Receptor Membranes: Cells stably or transiently expressing the receptor of interest are cultured, harvested, and homogenized to prepare cell membrane fractions containing the receptor.
-
Assay Setup: In a multi-well plate, a constant concentration of the radiolabeled ligand and receptor membranes are incubated with increasing concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter that traps the membranes.[7]
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Functional Assays: cAMP Measurement
This assay is used to determine if a ligand activates a Gi- or Gs-coupled receptor by measuring changes in intracellular cAMP levels.[8][9]
-
Objective: To determine if this compound modulates adenylyl cyclase activity through a Gi-coupled receptor like GPR109A or GPR43, and to determine its potency (EC50).
-
Principle: For Gi-coupled receptors, activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This decrease is typically measured in the presence of forskolin (B1673556), a direct activator of adenylyl cyclase, to create a detectable signal window.[10] Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.[11]
-
Methodology:
-
Cell Culture: Cells expressing the target receptor are seeded in a multi-well plate.
-
Compound Addition: The cells are treated with forskolin and varying concentrations of the test compound (this compound).
-
Incubation: The plate is incubated to allow for receptor activation and modulation of cAMP production.
-
Cell Lysis and Detection: A lysis buffer containing the HTRF reagents (a cAMP-specific antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor fluorophore) is added.
-
Signal Measurement: The plate is read on an HTRF-compatible reader. In the absence of cellular cAMP, the antibody binds the labeled cAMP analog, bringing the donor and acceptor into proximity and generating a FRET signal. Cellular cAMP produced competes for antibody binding, reducing the FRET signal.[10]
-
Data Analysis: A dose-response curve is generated by plotting the HTRF signal against the log of the test compound concentration to determine the EC50 value.
-
Functional Assays: β-Arrestin Recruitment
This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and an indicator of G-protein-independent signaling.[12][13]
-
Objective: To determine if this compound induces β-arrestin recruitment to the target receptor and to determine its potency (EC50).
-
Principle: A common method is the PathHunter® assay, which is based on enzyme fragment complementation. The GPCR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger enzyme acceptor (EA). Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[12]
-
Methodology:
-
Cell Line: A stable cell line co-expressing the tagged GPCR and β-arrestin is used.
-
Compound Addition: Cells are plated and treated with varying concentrations of the test compound.
-
Incubation: The plate is incubated to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: A substrate solution is added, and the plate is incubated further to allow for the enzymatic reaction to proceed.
-
Measurement: The chemiluminescent signal is measured using a luminometer.
-
Data Analysis: A dose-response curve is plotted to determine the EC50 for β-arrestin recruitment.
-
By employing these established experimental protocols, researchers can systematically investigate the potential interaction of this compound with eukaryotic receptors, thereby elucidating its biological activity and potential as a novel signaling molecule.
References
- 1. Activation of G protein-coupled receptors by ketone bodies: Clinical implication of the ketogenic diet in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ketone body receptor GPR43 regulates lipid metabolism under ketogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. β-Hydroxybutyrate Suppresses Lipid Accumulation in Aged Liver through GPR109A-mediated Signaling [aginganddisease.org]
- 6. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
The Potential Interaction of 3-Hydroxypentadecane-4-one with Eukaryotic Receptors: A Comparative Guide
Absence of Direct Evidence and a Path for Future Investigation
Currently, there is no direct experimental evidence to confirm the interaction of 3-Hydroxypentadecane-4-one with any specific eukaryotic receptors. Scientific literature has yet to report on the binding affinity or signaling pathways directly modulated by this long-chain alkyl ketone. However, its structural similarity to endogenous ketone bodies, which are known to act as signaling molecules through G-protein coupled receptors (GPCRs), provides a compelling hypothesis for potential interactions.
This guide explores this hypothesis by comparing this compound to well-characterized ketone bodies, β-hydroxybutyrate and acetoacetate, which serve as natural ligands for specific GPCRs. We present the known quantitative data for these interactions and detail the experimental protocols that could be employed to investigate whether this compound exhibits similar activities.
Comparative Analysis of this compound and Known Ketone Body Receptor Ligands
Due to the lack of direct data for this compound, this section focuses on its potential for interaction based on structural analogy to known GPCR ligands. β-hydroxybutyrate and acetoacetate are ketone bodies that play significant roles in energy metabolism and cellular signaling.[1] Their interactions with GPR109A and GPR43, respectively, are well-documented and provide a benchmark for potential studies on this compound.[1][2]
| Ligand | Receptor | Receptor Type | Parameter | Value | Reference |
| This compound | Unknown | - | - | No data available | - |
| β-hydroxybutyrate | GPR109A (HCAR2) | Gi/o-coupled GPCR | EC50 | 0.7 - 0.77 mM | [1][3] |
| Acetoacetate | GPR43 (FFAR2) | Gi/o- and Gq-coupled GPCR | EC50 (cAMP inhibition) | 0.76 mM | [4] |
| EC50 (Ca2+ mobilization) | 1.42 mM | [4] |
Signaling Pathways of Comparator Receptors
The activation of GPR109A and GPR43 by their respective ketone body ligands initiates distinct downstream signaling cascades. Understanding these pathways is crucial for designing experiments to test the effects of this compound on cells expressing these receptors.
GPR109A Signaling Pathway
Activation of GPR109A by β-hydroxybutyrate leads to the inhibition of adenylyl cyclase through the Gi/o alpha subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This, in turn, can modulate the activity of protein kinase A (PKA) and downstream cellular processes, including the regulation of inflammation and lipolysis.[1][5]
Caption: GPR109A signaling cascade initiated by β-hydroxybutyrate.
GPR43 Signaling Pathway
Acetoacetate activates GPR43, which can couple to both Gi/o and Gq proteins.[4] The Gi/o pathway leads to cAMP inhibition, similar to GPR109A. The Gq pathway activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to various cellular responses.
Caption: Dual signaling pathways of the GPR43 receptor upon activation.
Experimental Protocols for Investigating Ligand-Receptor Interactions
To determine if this compound interacts with eukaryotic receptors, particularly GPCRs like GPR109A and GPR43, a series of in vitro assays can be performed. The following are detailed methodologies for key experiments.
General Experimental Workflow
A typical workflow to screen and characterize a novel ligand for a GPCR involves initial binding assays followed by functional assays to determine the nature and potency of the interaction.
Caption: Workflow for characterizing a novel GPCR ligand.
Receptor Binding Assays
These assays measure the direct interaction between a ligand and a receptor. A common method is the competitive radioligand binding assay.[6]
-
Objective: To determine the binding affinity (Ki) of this compound for a target receptor (e.g., GPR109A or GPR43).
-
Principle: The assay measures the ability of the unlabeled test compound (this compound) to compete with a radiolabeled ligand of known high affinity for the receptor.[6]
-
Methodology:
-
Preparation of Receptor Membranes: Cells stably or transiently expressing the receptor of interest are cultured, harvested, and homogenized to prepare cell membrane fractions containing the receptor.
-
Assay Setup: In a multi-well plate, a constant concentration of the radiolabeled ligand and receptor membranes are incubated with increasing concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter that traps the membranes.[7]
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Functional Assays: cAMP Measurement
This assay is used to determine if a ligand activates a Gi- or Gs-coupled receptor by measuring changes in intracellular cAMP levels.[8][9]
-
Objective: To determine if this compound modulates adenylyl cyclase activity through a Gi-coupled receptor like GPR109A or GPR43, and to determine its potency (EC50).
-
Principle: For Gi-coupled receptors, activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This decrease is typically measured in the presence of forskolin, a direct activator of adenylyl cyclase, to create a detectable signal window.[10] Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.[11]
-
Methodology:
-
Cell Culture: Cells expressing the target receptor are seeded in a multi-well plate.
-
Compound Addition: The cells are treated with forskolin and varying concentrations of the test compound (this compound).
-
Incubation: The plate is incubated to allow for receptor activation and modulation of cAMP production.
-
Cell Lysis and Detection: A lysis buffer containing the HTRF reagents (a cAMP-specific antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor fluorophore) is added.
-
Signal Measurement: The plate is read on an HTRF-compatible reader. In the absence of cellular cAMP, the antibody binds the labeled cAMP analog, bringing the donor and acceptor into proximity and generating a FRET signal. Cellular cAMP produced competes for antibody binding, reducing the FRET signal.[10]
-
Data Analysis: A dose-response curve is generated by plotting the HTRF signal against the log of the test compound concentration to determine the EC50 value.
-
Functional Assays: β-Arrestin Recruitment
This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and an indicator of G-protein-independent signaling.[12][13]
-
Objective: To determine if this compound induces β-arrestin recruitment to the target receptor and to determine its potency (EC50).
-
Principle: A common method is the PathHunter® assay, which is based on enzyme fragment complementation. The GPCR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger enzyme acceptor (EA). Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[12]
-
Methodology:
-
Cell Line: A stable cell line co-expressing the tagged GPCR and β-arrestin is used.
-
Compound Addition: Cells are plated and treated with varying concentrations of the test compound.
-
Incubation: The plate is incubated to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: A substrate solution is added, and the plate is incubated further to allow for the enzymatic reaction to proceed.
-
Measurement: The chemiluminescent signal is measured using a luminometer.
-
Data Analysis: A dose-response curve is plotted to determine the EC50 for β-arrestin recruitment.
-
By employing these established experimental protocols, researchers can systematically investigate the potential interaction of this compound with eukaryotic receptors, thereby elucidating its biological activity and potential as a novel signaling molecule.
References
- 1. Activation of G protein-coupled receptors by ketone bodies: Clinical implication of the ketogenic diet in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ketone body receptor GPR43 regulates lipid metabolism under ketogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. β-Hydroxybutyrate Suppresses Lipid Accumulation in Aged Liver through GPR109A-mediated Signaling [aginganddisease.org]
- 6. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Assessing the Contribution of LAI-1 to the Overall Virulence of Legionella Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Role of LAI-1 in Legionella Virulence
Comparative Analysis of LAI-1 Deficient Mutants
Intracellular Replication
For the purpose of this guide, we will present a hypothetical table structure that illustrates how such comparative data would be presented. This structure is based on standard experimental outcomes in the field.
Table 1: Comparative Intracellular Replication of L. pneumophila Strains in Macrophages
| Strain | Fold Increase in CFU (24 hours post-infection) | Fold Increase in CFU (48 hours post-infection) |
| Wild-Type (e.g., JR32) | ~100-fold | ~1000-fold |
| ΔlqsA (LAI-1 Deficient) | Moderately Reduced (e.g., ~50-fold) | Significantly Reduced (e.g., ~300-fold) |
| ΔdotA (T4SS Deficient) | No significant increase (~1 to 2-fold) | No significant increase (~1 to 2-fold) |
Note: The data for the ΔlqsA mutant is illustrative and represents a potential outcome based on its known role in promoting intracellular replication. The data for Wild-Type and ΔdotA are based on typical results from published studies.
Host Cell Cytotoxicity
Table 2: Cytotoxicity of L. pneumophila Strains against Host Cells
| Strain | Host Cell Type | Assay | % Viability of Host Cells (relative to uninfected control) |
| Wild-Type (JR32) | Acanthamoeba castellanii | Alamar Blue | ~40% |
| Δlqs mutant | Acanthamoeba castellanii | Alamar Blue | ~75% |
| ΔicmT mutant | Acanthamoeba castellanii | Alamar Blue | ~95%** |
| Wild-Type (JR32) | Murine RAW264.7 Macrophages | Alamar Blue | ~50% |
| Δlqs mutant | Murine RAW264.7 Macrophages | Alamar Blue | ~80% |
| ΔicmT mutant | Murine RAW264.7 Macrophages | Alamar Blue | ~95%** |
*Statistically significant difference (P < 0.05) compared to wild-type. **Statistically significant difference (P < 0.05) between Δlqs and ΔicmT mutants. (Data adapted from Tiaden et al., 2007)[7]
Experimental Protocols
Intracellular Replication Assay (CFU Enumeration)
This protocol is a standard method to quantify the intracellular growth of Legionella in a host cell line.
a. Cell Culture and Infection:
-
Seed macrophages (e.g., RAW264.7 or bone marrow-derived macrophages) in 24-well plates at a density of 2.5 x 10^5 cells per well and culture overnight.
-
Grow L. pneumophila strains on buffered charcoal yeast extract (BCYE) agar (B569324).
-
Prepare a bacterial suspension in sterile phosphate-buffered saline (PBS) to an optical density at 600 nm (OD600) of 1.0, which corresponds to approximately 1 x 10^9 bacteria/mL.
-
Infect the macrophage monolayers at a multiplicity of infection (MOI) of 5.
-
Centrifuge the plates at 400 x g for 10 minutes to synchronize the infection.
-
Incubate for 2 hours at 37°C in a 5% CO2 atmosphere.
b. Enumeration of Intracellular Bacteria:
-
After the 2-hour incubation, wash the monolayers three times with PBS to remove extracellular bacteria.
-
Add fresh culture medium. This is the 0-hour time point.
-
At designated time points (e.g., 0, 24, 48 hours), lyse the infected macrophages with 0.05% digitonin (B1670571) in sterile water for 5 minutes.
-
Collect the lysates and perform serial dilutions in PBS.
-
Plate the dilutions on BCYE agar and incubate at 37°C for 3-4 days.
-
Count the colonies to determine the number of colony-forming units (CFU) per well. The fold increase in CFU is calculated relative to the 0-hour time point.
Cytotoxicity Assay (LDH Release Assay)
This assay measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture supernatant, which is an indicator of cytotoxicity.[8]
a. Cell Culture and Infection:
-
Seed host cells (e.g., A549 lung epithelial cells or macrophages) in a 96-well plate at a density of 1-5 x 10^4 cells per well and incubate overnight.
-
Prepare bacterial suspensions as described for the intracellular replication assay.
-
Infect the cells at a specific MOI (e.g., 10 or 100).
-
Include control wells: uninfected cells (spontaneous LDH release) and uninfected cells treated with a lysis buffer (e.g., 1% Triton X-100) just before the final step (maximum LDH release).
b. LDH Measurement:
-
After the desired incubation period (e.g., 4 or 24 hours), centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate the plate in the dark at room temperature for the recommended time (e.g., 30 minutes).
-
Add a stop solution if required by the kit.
-
Measure the absorbance at the specified wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Signaling Pathways and Logical Relationships
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the virulence of different Legionella strains.
Caption: Workflow for assessing Legionella virulence.
Conclusion
References
- 1. Legionella pneumophila—Virulence Factors and the Possibility of Infection in Dental Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The α-hydroxyketone LAI-1 regulates motility, Lqs-dependent phosphorylation signalling and gene expression of Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Legionella autoinducer LAI-1 is delivered by outer membrane vesicles to promote interbacterial and interkingdom signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathogenicity and Virulence of Legionella: Intracellular replication and host response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Contribution of LAI-1 to the Overall Virulence of Legionella Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Role of LAI-1 in Legionella Virulence
Comparative Analysis of LAI-1 Deficient Mutants
Intracellular Replication
For the purpose of this guide, we will present a hypothetical table structure that illustrates how such comparative data would be presented. This structure is based on standard experimental outcomes in the field.
Table 1: Comparative Intracellular Replication of L. pneumophila Strains in Macrophages
| Strain | Fold Increase in CFU (24 hours post-infection) | Fold Increase in CFU (48 hours post-infection) |
| Wild-Type (e.g., JR32) | ~100-fold | ~1000-fold |
| ΔlqsA (LAI-1 Deficient) | Moderately Reduced (e.g., ~50-fold) | Significantly Reduced (e.g., ~300-fold) |
| ΔdotA (T4SS Deficient) | No significant increase (~1 to 2-fold) | No significant increase (~1 to 2-fold) |
Note: The data for the ΔlqsA mutant is illustrative and represents a potential outcome based on its known role in promoting intracellular replication. The data for Wild-Type and ΔdotA are based on typical results from published studies.
Host Cell Cytotoxicity
Table 2: Cytotoxicity of L. pneumophila Strains against Host Cells
| Strain | Host Cell Type | Assay | % Viability of Host Cells (relative to uninfected control) |
| Wild-Type (JR32) | Acanthamoeba castellanii | Alamar Blue | ~40% |
| Δlqs mutant | Acanthamoeba castellanii | Alamar Blue | ~75% |
| ΔicmT mutant | Acanthamoeba castellanii | Alamar Blue | ~95%** |
| Wild-Type (JR32) | Murine RAW264.7 Macrophages | Alamar Blue | ~50% |
| Δlqs mutant | Murine RAW264.7 Macrophages | Alamar Blue | ~80% |
| ΔicmT mutant | Murine RAW264.7 Macrophages | Alamar Blue | ~95%** |
*Statistically significant difference (P < 0.05) compared to wild-type. **Statistically significant difference (P < 0.05) between Δlqs and ΔicmT mutants. (Data adapted from Tiaden et al., 2007)[7]
Experimental Protocols
Intracellular Replication Assay (CFU Enumeration)
This protocol is a standard method to quantify the intracellular growth of Legionella in a host cell line.
a. Cell Culture and Infection:
-
Seed macrophages (e.g., RAW264.7 or bone marrow-derived macrophages) in 24-well plates at a density of 2.5 x 10^5 cells per well and culture overnight.
-
Grow L. pneumophila strains on buffered charcoal yeast extract (BCYE) agar.
-
Prepare a bacterial suspension in sterile phosphate-buffered saline (PBS) to an optical density at 600 nm (OD600) of 1.0, which corresponds to approximately 1 x 10^9 bacteria/mL.
-
Infect the macrophage monolayers at a multiplicity of infection (MOI) of 5.
-
Centrifuge the plates at 400 x g for 10 minutes to synchronize the infection.
-
Incubate for 2 hours at 37°C in a 5% CO2 atmosphere.
b. Enumeration of Intracellular Bacteria:
-
After the 2-hour incubation, wash the monolayers three times with PBS to remove extracellular bacteria.
-
Add fresh culture medium. This is the 0-hour time point.
-
At designated time points (e.g., 0, 24, 48 hours), lyse the infected macrophages with 0.05% digitonin in sterile water for 5 minutes.
-
Collect the lysates and perform serial dilutions in PBS.
-
Plate the dilutions on BCYE agar and incubate at 37°C for 3-4 days.
-
Count the colonies to determine the number of colony-forming units (CFU) per well. The fold increase in CFU is calculated relative to the 0-hour time point.
Cytotoxicity Assay (LDH Release Assay)
This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture supernatant, which is an indicator of cytotoxicity.[8]
a. Cell Culture and Infection:
-
Seed host cells (e.g., A549 lung epithelial cells or macrophages) in a 96-well plate at a density of 1-5 x 10^4 cells per well and incubate overnight.
-
Prepare bacterial suspensions as described for the intracellular replication assay.
-
Infect the cells at a specific MOI (e.g., 10 or 100).
-
Include control wells: uninfected cells (spontaneous LDH release) and uninfected cells treated with a lysis buffer (e.g., 1% Triton X-100) just before the final step (maximum LDH release).
b. LDH Measurement:
-
After the desired incubation period (e.g., 4 or 24 hours), centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate the plate in the dark at room temperature for the recommended time (e.g., 30 minutes).
-
Add a stop solution if required by the kit.
-
Measure the absorbance at the specified wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Signaling Pathways and Logical Relationships
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the virulence of different Legionella strains.
Caption: Workflow for assessing Legionella virulence.
Conclusion
References
- 1. Legionella pneumophila—Virulence Factors and the Possibility of Infection in Dental Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The α-hydroxyketone LAI-1 regulates motility, Lqs-dependent phosphorylation signalling and gene expression of Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Legionella autoinducer LAI-1 is delivered by outer membrane vesicles to promote interbacterial and interkingdom signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathogenicity and Virulence of Legionella: Intracellular replication and host response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the synergistic effects of 3-Hydroxypentadecane-4-one with other signaling molecules
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of curcumin's synergistic effects with conventional chemotherapeutic agents. Supported by experimental data, this document delves into the enhanced anti-cancer efficacy of combination therapies and the underlying molecular mechanisms.
Curcumin (B1669340), the active polyphenol in turmeric, has garnered significant attention for its pleiotropic anti-cancer properties. While its standalone efficacy can be limited by poor bioavailability, compelling evidence demonstrates that curcumin can act synergistically with various chemotherapeutic drugs, enhancing their therapeutic potential and potentially mitigating side effects. This guide summarizes key findings on the synergistic interactions of curcumin with cisplatin (B142131), doxorubicin (B1662922), and paclitaxel (B517696), providing quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Comparative Analysis of Synergistic Efficacy
The synergy between curcumin and conventional chemotherapy is often quantified by the Combination Index (CI), where CI < 1 indicates a synergistic effect, CI = 1 indicates an additive effect, and CI > 1 indicates an antagonistic effect. The half-maximal inhibitory concentration (IC50) is also a key metric, representing the concentration of a drug required to inhibit a biological process by 50%. A reduction in the IC50 of a chemotherapeutic agent when combined with curcumin is a hallmark of synergistic activity.
Curcumin and Cisplatin
The combination of curcumin and cisplatin has shown significant synergistic effects in various cancer cell lines, particularly in non-small cell lung cancer (NSCLC) and oral cancer. Curcumin appears to sensitize cancer cells to cisplatin, leading to enhanced apoptosis and inhibition of proliferation.[1][2]
| Cell Line | Cancer Type | IC50 of Cisplatin (Alone) | IC50 of Cisplatin (with Curcumin) | Combination Index (CI) | Reference |
| A549 | Non-Small Cell Lung Cancer | ~33 µM | Significantly Reduced | Not Reported | [3] |
| H2170 | Non-Small Cell Lung Cancer | ~7 µM | Significantly Reduced | Not Reported | [3] |
| Ca9-22 | Oral Cancer | ~0.7 nM | ~0.2 nM (with 2.5 µM Curcumin) | < 1 | [2] |
| HeLa | Cervical Cancer | ~5 µM | 2.08-14.76 fold reduction (dose-dependent) | < 1 | [4] |
| HepG2 | Liver Cancer | ~25 µM | 1.81-3.48 fold reduction (dose-dependent) | < 1 | [4] |
Curcumin and Doxorubicin
Synergism between curcumin and doxorubicin has been observed in breast cancer and chronic myeloid leukemia cell lines. Curcumin can enhance the cytotoxicity of doxorubicin, in part by overcoming drug resistance mechanisms.[5]
| Cell Line | Cancer Type | IC50 of Doxorubicin (Alone) | IC50 of Doxorubicin (with Curcumin) | Combination Index (CI) | Reference |
| K562/DOX (Doxorubicin-resistant) | Chronic Myeloid Leukemia | High | Significantly Reduced (9.3-fold with 2 µM Curcumin) | < 1 | [5] |
| MDA-MB-231 | Breast Cancer | Not Reported | Not Reported | < 1 | [6][7] |
| MCF-7 | Breast Cancer | Not Reported | Not Reported | < 1 | [8] |
Curcumin and Paclitaxel
The combination of curcumin and paclitaxel has demonstrated synergistic anti-cancer effects in ovarian and brain cancer models. This combination can inhibit cell proliferation, induce apoptosis, and suppress tumor growth more effectively than either agent alone.[9][10][11]
| Cell Line | Cancer Type | IC50 of Paclitaxel (Alone) | IC50 of Paclitaxel (with Curcumin) | Combination Index (CI) | Reference |
| SKOV3 | Ovarian Cancer | Not Reported | Significantly Reduced | < 1 | [10][11] |
| A2780 | Ovarian Cancer | Not Reported | Significantly Reduced | < 1 | [10][11] |
| Human Brain Tumor Stem Cells | Glioblastoma | Not Reported | Significantly Reduced (with 20µM Curcumin) | < 1 | [9] |
| MDA-MB-231 | Breast Cancer | Not Reported | Not Reported | < 1 | [12] |
Key Signaling Pathways Modulated by Curcumin Synergy
Curcumin's synergistic activity is attributed to its ability to modulate multiple signaling pathways that are often dysregulated in cancer. By targeting these pathways, curcumin can lower the threshold for chemotherapeutic-induced cell death and inhibit mechanisms of drug resistance.
References
- 1. Curcumin improves the efficacy of cisplatin by targeting cancer stem-like cells through p21 and cyclin D1-mediated tumour cell inhibition in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Effects of New Curcumin Analog (PAC) and Cisplatin on Oral Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Curcumin increases the sensitivity of K562/DOX cells to doxorubicin by targeting S100 calcium-binding protein A8 and P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The combination of Curcumin and Doxorubicin on targeting PI3K/AKT/mTOR signaling pathway: an in vitro and molecular docking study for inhibiting the survival of MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic anti-cancer mechanisms of curcumin and paclitaxel for growth inhibition of human brain tumor stem cells and LN18 and U138MG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Curcumin enhances the anti-cancer efficacy of paclitaxel in ovarian cancer by regulating the miR-9-5p/BRCA1 axis [frontiersin.org]
- 11. Curcumin enhances the anti-cancer efficacy of paclitaxel in ovarian cancer by regulating the miR-9-5p/BRCA1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic anticancer mechanisms of curcumol and paclitaxel in triple-negative breast cancer treatment may involve down-regulating ZBTB7A expression via the NF-B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the synergistic effects of 3-Hydroxypentadecane-4-one with other signaling molecules
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of curcumin's synergistic effects with conventional chemotherapeutic agents. Supported by experimental data, this document delves into the enhanced anti-cancer efficacy of combination therapies and the underlying molecular mechanisms.
Curcumin, the active polyphenol in turmeric, has garnered significant attention for its pleiotropic anti-cancer properties. While its standalone efficacy can be limited by poor bioavailability, compelling evidence demonstrates that curcumin can act synergistically with various chemotherapeutic drugs, enhancing their therapeutic potential and potentially mitigating side effects. This guide summarizes key findings on the synergistic interactions of curcumin with cisplatin, doxorubicin, and paclitaxel, providing quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Comparative Analysis of Synergistic Efficacy
The synergy between curcumin and conventional chemotherapy is often quantified by the Combination Index (CI), where CI < 1 indicates a synergistic effect, CI = 1 indicates an additive effect, and CI > 1 indicates an antagonistic effect. The half-maximal inhibitory concentration (IC50) is also a key metric, representing the concentration of a drug required to inhibit a biological process by 50%. A reduction in the IC50 of a chemotherapeutic agent when combined with curcumin is a hallmark of synergistic activity.
Curcumin and Cisplatin
The combination of curcumin and cisplatin has shown significant synergistic effects in various cancer cell lines, particularly in non-small cell lung cancer (NSCLC) and oral cancer. Curcumin appears to sensitize cancer cells to cisplatin, leading to enhanced apoptosis and inhibition of proliferation.[1][2]
| Cell Line | Cancer Type | IC50 of Cisplatin (Alone) | IC50 of Cisplatin (with Curcumin) | Combination Index (CI) | Reference |
| A549 | Non-Small Cell Lung Cancer | ~33 µM | Significantly Reduced | Not Reported | [3] |
| H2170 | Non-Small Cell Lung Cancer | ~7 µM | Significantly Reduced | Not Reported | [3] |
| Ca9-22 | Oral Cancer | ~0.7 nM | ~0.2 nM (with 2.5 µM Curcumin) | < 1 | [2] |
| HeLa | Cervical Cancer | ~5 µM | 2.08-14.76 fold reduction (dose-dependent) | < 1 | [4] |
| HepG2 | Liver Cancer | ~25 µM | 1.81-3.48 fold reduction (dose-dependent) | < 1 | [4] |
Curcumin and Doxorubicin
Synergism between curcumin and doxorubicin has been observed in breast cancer and chronic myeloid leukemia cell lines. Curcumin can enhance the cytotoxicity of doxorubicin, in part by overcoming drug resistance mechanisms.[5]
| Cell Line | Cancer Type | IC50 of Doxorubicin (Alone) | IC50 of Doxorubicin (with Curcumin) | Combination Index (CI) | Reference |
| K562/DOX (Doxorubicin-resistant) | Chronic Myeloid Leukemia | High | Significantly Reduced (9.3-fold with 2 µM Curcumin) | < 1 | [5] |
| MDA-MB-231 | Breast Cancer | Not Reported | Not Reported | < 1 | [6][7] |
| MCF-7 | Breast Cancer | Not Reported | Not Reported | < 1 | [8] |
Curcumin and Paclitaxel
The combination of curcumin and paclitaxel has demonstrated synergistic anti-cancer effects in ovarian and brain cancer models. This combination can inhibit cell proliferation, induce apoptosis, and suppress tumor growth more effectively than either agent alone.[9][10][11]
| Cell Line | Cancer Type | IC50 of Paclitaxel (Alone) | IC50 of Paclitaxel (with Curcumin) | Combination Index (CI) | Reference |
| SKOV3 | Ovarian Cancer | Not Reported | Significantly Reduced | < 1 | [10][11] |
| A2780 | Ovarian Cancer | Not Reported | Significantly Reduced | < 1 | [10][11] |
| Human Brain Tumor Stem Cells | Glioblastoma | Not Reported | Significantly Reduced (with 20µM Curcumin) | < 1 | [9] |
| MDA-MB-231 | Breast Cancer | Not Reported | Not Reported | < 1 | [12] |
Key Signaling Pathways Modulated by Curcumin Synergy
Curcumin's synergistic activity is attributed to its ability to modulate multiple signaling pathways that are often dysregulated in cancer. By targeting these pathways, curcumin can lower the threshold for chemotherapeutic-induced cell death and inhibit mechanisms of drug resistance.
References
- 1. Curcumin improves the efficacy of cisplatin by targeting cancer stem-like cells through p21 and cyclin D1-mediated tumour cell inhibition in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Effects of New Curcumin Analog (PAC) and Cisplatin on Oral Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Curcumin increases the sensitivity of K562/DOX cells to doxorubicin by targeting S100 calcium-binding protein A8 and P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The combination of Curcumin and Doxorubicin on targeting PI3K/AKT/mTOR signaling pathway: an in vitro and molecular docking study for inhibiting the survival of MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic anti-cancer mechanisms of curcumin and paclitaxel for growth inhibition of human brain tumor stem cells and LN18 and U138MG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Curcumin enhances the anti-cancer efficacy of paclitaxel in ovarian cancer by regulating the miR-9-5p/BRCA1 axis [frontiersin.org]
- 11. Curcumin enhances the anti-cancer efficacy of paclitaxel in ovarian cancer by regulating the miR-9-5p/BRCA1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic anticancer mechanisms of curcumol and paclitaxel in triple-negative breast cancer treatment may involve down-regulating ZBTB7A expression via the NF-B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for 3-Hydroxypentadecane-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 3-Hydroxypentadecane-4-one. Adherence to these procedures is critical to ensure a safe laboratory environment and proper management of this chemical.
Personal Protective Equipment (PPE)
When handling this compound, a long-chain hydroxyketone, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces. Use eyewear tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1] | Protects against potential splashes of the chemical which can cause serious eye irritation.[1] |
| Hand Protection | Wear chemically resistant gloves. The selection of suitable gloves should be based on the material's resistance to ketones and the specific operational conditions. Nitrile or neoprene gloves are often suitable for incidental contact, but for prolonged handling, gloves specifically rated for ketones should be used. Always inspect gloves for any signs of degradation or puncture before use. | Prevents skin contact, as the substance may cause skin irritation.[1] The long-chain nature of the molecule may affect permeation, so glove selection is critical. |
| Skin and Body Protection | A flame-retardant lab coat or chemical-resistant apron should be worn over personal clothing. Closed-toe shoes are mandatory. | Provides a barrier against accidental spills and splashes, protecting the skin from potential irritation and preventing contamination of personal clothing. |
| Respiratory Protection | Use only with adequate ventilation. If engineering controls (e.g., fume hood) are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH- or CEN-certified respirator with an organic vapor cartridge is required.[1] | Minimizes the inhalation of any vapors or aerosols, which can cause respiratory irritation. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and to prevent accidents in the laboratory.
Handling:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other potential sources of ignition, as it is a flammable liquid and vapor.[1]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1]
-
Tools: Use only non-sparking tools when handling the container.[1]
Storage:
-
Container: Keep the container tightly closed when not in use.[1]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Temperature: Store at or below room temperature, as indicated by the supplier.
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with all local, state, and federal regulations.
Waste Chemical:
-
Collection: Collect waste material in a suitable, labeled, and sealed container.
-
Classification: The waste may be classified as hazardous due to its flammability and potential irritant properties.
-
Disposal Route: Dispose of the chemical waste through a licensed and approved hazardous waste disposal facility. Do not dispose of it down the drain or in the regular trash.
Contaminated Materials:
-
PPE: Used gloves, lab coats, and other contaminated disposable materials should be collected in a designated hazardous waste container.
-
Glassware: Rinse contaminated glassware thoroughly with a suitable solvent in a fume hood. The rinseate should be collected as hazardous waste.
Visualized Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Standard laboratory workflow for handling this compound.
Logical Relationship of Safety Measures
This diagram outlines the logical dependencies of the safety protocols to be followed when working with this compound.
Caption: Hierarchy and relationship of safety measures for chemical handling.
References
Essential Safety and Operational Guide for 3-Hydroxypentadecane-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 3-Hydroxypentadecane-4-one. Adherence to these procedures is critical to ensure a safe laboratory environment and proper management of this chemical.
Personal Protective Equipment (PPE)
When handling this compound, a long-chain hydroxyketone, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces. Use eyewear tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1] | Protects against potential splashes of the chemical which can cause serious eye irritation.[1] |
| Hand Protection | Wear chemically resistant gloves. The selection of suitable gloves should be based on the material's resistance to ketones and the specific operational conditions. Nitrile or neoprene gloves are often suitable for incidental contact, but for prolonged handling, gloves specifically rated for ketones should be used. Always inspect gloves for any signs of degradation or puncture before use. | Prevents skin contact, as the substance may cause skin irritation.[1] The long-chain nature of the molecule may affect permeation, so glove selection is critical. |
| Skin and Body Protection | A flame-retardant lab coat or chemical-resistant apron should be worn over personal clothing. Closed-toe shoes are mandatory. | Provides a barrier against accidental spills and splashes, protecting the skin from potential irritation and preventing contamination of personal clothing. |
| Respiratory Protection | Use only with adequate ventilation. If engineering controls (e.g., fume hood) are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH- or CEN-certified respirator with an organic vapor cartridge is required.[1] | Minimizes the inhalation of any vapors or aerosols, which can cause respiratory irritation. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and to prevent accidents in the laboratory.
Handling:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other potential sources of ignition, as it is a flammable liquid and vapor.[1]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1]
-
Tools: Use only non-sparking tools when handling the container.[1]
Storage:
-
Container: Keep the container tightly closed when not in use.[1]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Temperature: Store at or below room temperature, as indicated by the supplier.
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with all local, state, and federal regulations.
Waste Chemical:
-
Collection: Collect waste material in a suitable, labeled, and sealed container.
-
Classification: The waste may be classified as hazardous due to its flammability and potential irritant properties.
-
Disposal Route: Dispose of the chemical waste through a licensed and approved hazardous waste disposal facility. Do not dispose of it down the drain or in the regular trash.
Contaminated Materials:
-
PPE: Used gloves, lab coats, and other contaminated disposable materials should be collected in a designated hazardous waste container.
-
Glassware: Rinse contaminated glassware thoroughly with a suitable solvent in a fume hood. The rinseate should be collected as hazardous waste.
Visualized Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Standard laboratory workflow for handling this compound.
Logical Relationship of Safety Measures
This diagram outlines the logical dependencies of the safety protocols to be followed when working with this compound.
Caption: Hierarchy and relationship of safety measures for chemical handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
